(+)-3-Methoxymorphinan
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,9S,10S)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-19-13-6-5-12-10-16-14-4-2-3-7-17(14,8-9-18-16)15(12)11-13/h5-6,11,14,16,18H,2-4,7-10H2,1H3/t14-,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNSWVUXAPSPEH-PVAVHDDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC3C4C2(CCCC4)CCN3)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1531-23-3, 1531-25-5 | |
| Record name | 3-Methoxymorphinan, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001531233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-methoxymorphinan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENT-3-METHOXYMORPHINAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH6R750LWZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methoxymorphinan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to (+)-3-Methoxymorphinan: Discovery, Synthesis, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-3-Methoxymorphinan and its N-methylated analog, dextromethorphan, represent a fascinating class of morphinan derivatives that have transitioned from over-the-counter antitussives to promising therapeutic agents for a range of central nervous system disorders. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and pharmacology of this compound and its derivatives. Detailed experimental protocols for key synthetic and analytical methods are provided, along with a structured summary of quantitative pharmacological data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanism of action and therapeutic potential.
Discovery and Historical Context
The journey of this compound is intrinsically linked to the quest for safer, non-addictive alternatives to opioid-based antitussives like codeine. In the mid-20th century, researchers at Hoffmann-La Roche synthesized a racemic mixture of 3-methoxy-N-methylmorphinan, known as racemethorphan. Patented in 1954, subsequent chiral resolution led to the isolation of the dextrorotatory enantiomer, dextromethorphan ((+)-3-methoxy-17-methylmorphinan), which retained potent antitussive activity without the analgesic, euphoric, and respiratory depressant effects associated with its levorotatory counterpart, levomethorphan.[1]
Dextromethorphan was approved by the U.S. Food and Drug Administration (FDA) in 1958 as an over-the-counter cough suppressant and has since become a ubiquitous component of cold and cough remedies.[2] Its favorable safety profile and lack of addictive potential at therapeutic doses marked a significant advancement in the treatment of cough.[1]
The N-demethylated metabolite, this compound, was later identified as a product of dextromethorphan metabolism in humans.[1] While initially considered an inactive metabolite, subsequent research has revealed its own distinct pharmacological properties.[3][4] More recently, the therapeutic landscape of dextromethorphan has expanded beyond its antitussive use. The discovery of its mechanism of action as an N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 receptor agonist has spurred investigations into its potential for treating a variety of neurological and psychiatric conditions.[5][6]
Synthesis and Manufacturing
The synthesis of dextromethorphan and its derivatives has evolved, with the Grewe cyclization being a key and efficient method for constructing the morphinan core.
Grewe Cyclization for Dextromethorphan Synthesis
The Grewe cyclization is a powerful acid-catalyzed reaction that forms the tetracyclic morphinan skeleton from a benzyl-octahydroisoquinoline precursor.
This protocol describes the cyclization of N-formyl-1-(4-methoxybenzyl)-octahydroisoquinoline to N-formyldextromethorphan.
-
Preparation of Anhydrous Phosphoric Acid: In a flask equipped with a Dean-Stark apparatus, charge 85% phosphoric acid and toluene. Reflux the mixture to remove water azeotropically until the phosphoric acid concentration is approximately 97%. Cool the reaction mass under a nitrogen atmosphere and add phosphorus pentoxide to obtain 100% phosphoric acid.
-
Cyclization Reaction: Slowly add a solution of N-formyl-1-(4-methoxybenzyl)-octahydroisoquinoline in toluene to the prepared phosphoric acid. Heat the reaction mixture to 65-70°C and stir for 12 hours under a nitrogen atmosphere.
-
Work-up and Isolation: Monitor the reaction for completion by HPLC. Upon completion, carefully quench the reaction with ice water and basify with a suitable base (e.g., sodium hydroxide) to pH > 9. Extract the aqueous layer with an organic solvent (e.g., toluene or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude N-formyldextromethorphan.
-
Purification: The crude product can be purified by column chromatography on silica gel.
N-Demethylation of Dextromethorphan to this compound
The synthesis of this compound is typically achieved through the N-demethylation of dextromethorphan. Several methods have been developed, with the use of chloroformate esters being a common approach.
-
Reaction Setup: Dissolve dextromethorphan hydrobromide monohydrate in a biphasic system of chloroform and aqueous sodium hydroxide solution. Stir for 1 hour, then separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent in vacuo to obtain dextromethorphan free base.
-
Carbamate Formation: Dissolve the dextromethorphan free base in toluene and add 2,2,2-trichloroethyl chloroformate. Reflux the mixture for 4 hours. Monitor the reaction by TLC.
-
Cleavage of the Carbamate: After completion of the reaction, evaporate the solvent in vacuo. Dissolve the resulting crude trichloroethyl carbamate derivative in acetic acid and water. Add powdered zinc and stir for approximately 1-2 hours.
-
Isolation and Purification: Filter the reaction mixture and wash the solid with acetic acid. The filtrate contains the zinc tetraacetate salt of this compound. Treat this salt with a strong base (e.g., sodium hydroxide) to liberate the free base. The free base can then be extracted with an organic solvent and purified by column chromatography or crystallization to yield this compound.
Pharmacology and Mechanism of Action
The pharmacological profile of dextromethorphan and its metabolites is complex, involving interactions with multiple receptor systems. The primary mechanisms underlying its therapeutic effects are antagonism of the NMDA receptor and agonism of the sigma-1 receptor.
Quantitative Pharmacological Data
The binding affinities of dextromethorphan and its major metabolites for various receptors and transporters are summarized in the tables below.
Table 1: Receptor and Transporter Binding Affinities (Ki in nM) of Dextromethorphan and its Metabolites
| Target | Dextromethorphan | Dextrorphan | This compound | Reference(s) |
| NMDA Receptor (PCP site) | ~7,000 | High Affinity | Low Affinity | |
| Sigma-1 Receptor | 151 - 205 | 144 | Not Reported | |
| Serotonin Transporter (SERT) | 23 | Not Reported | Not Reported | [7] |
| Norepinephrine Transporter (NET) | 6,000 - 14,000 | Not Reported | Not Reported | [7] |
| Sigma-2 Receptor | 4,000 - 11,000 | 4,000 - 11,000 | Not Reported |
Table 2: Functional Activity (IC50/EC50 in nM) of Dextromethorphan
| Assay | Dextromethorphan | Reference(s) |
| Serotonin Reuptake Inhibition | Potent | [7] |
| Norepinephrine Reuptake Inhibition | 500 - 1,700 | [7] |
Signaling Pathways
Dextromethorphan and its active metabolite dextrorphan are non-competitive antagonists of the NMDA receptor, binding to a site within the receptor's ion channel.[5] This action is believed to be central to its antitussive and neuroprotective effects.
References
- 1. Neuropsychopharmacological Understanding for Therapeutic Application of Morphinans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 3. 3-Methoxymorphinan - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Dextromethorphan Attenuates NADPH Oxidase-Regulated Glycogen Synthase Kinase 3β and NF-κB Activation and Reduces Nitric Oxide Production in Group A Streptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dextromethorphan Inhibits Activations and Functions in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (+)-3-Methoxymorphinan: Nomenclature, Properties, and Biological Activity
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides a detailed examination of (+)-3-Methoxymorphinan, a key metabolite of the widely used antitussive drug, dextromethorphan. This document consolidates critical information on its chemical identity, nomenclature, and biological significance, with a focus on experimental data and methodologies relevant to researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Nomenclature
This compound is a morphinan derivative and a primary metabolite of dextromethorphan. Its chemical identity is established by its unique CAS number and a variety of systematic and common names.
Table 1: Chemical Identifiers and Nomenclature for this compound
| Identifier Type | Value |
| CAS Number (Free Base) | 1531-23-3[1][2] |
| CAS Number (HCl Salt) | 1087-69-0[2][3][4][5][6][7][8] |
| Molecular Formula | C₁₇H₂₃NO[9] |
| Molecular Weight | 257.37 g/mol [9] |
| IUPAC Name | (4bS,8aR,9S)-3-Methoxy-6,7,8,8a,9,10-hexahydro-5H-9,4b-(epiminoethano)phenanthrene |
| Synonyms | ent-3-Methoxymorphinan[1][3][8], N-Desmethyl Dextromethorphan[8], N-Nordextromethorphan[8], Dextromethorphan Impurity A[1][2][3][4][5][8] |
Metabolic Pathway of Dextromethorphan
This compound is formed in the liver during the metabolism of dextromethorphan. This process is primarily mediated by the cytochrome P450 enzyme system. Dextromethorphan undergoes N-demethylation to form this compound, a reaction predominantly catalyzed by the CYP3A4 isozyme.[9][10][11][12][13] Subsequently, this compound is further metabolized via O-demethylation to 3-hydroxymorphinan, a reaction catalyzed by the CYP2D6 enzyme.[9][10][14]
Biological Activity: Local Anesthetic Effects
Research has demonstrated that this compound, along with dextromethorphan and its other major metabolite, dextrorphan, possesses local anesthetic properties. Studies in rat models have shown that these compounds can induce a dose-dependent blockade of motor function, proprioception, and nociception.
Table 2: Potency and Duration of Action of Dextromethorphan and its Metabolites as Local Anesthetics
| Compound | ED₅₀ (Motor Block) | Duration of Action (at equipotent doses) |
| Dextromethorphan | > Bupivacaine, Dextrorphan, this compound | Shorter than Dextrorphan and Bupivacaine |
| This compound | < Dextromethorphan, > Dextrorphan, Bupivacaine | Shorter than Dextrorphan and Bupivacaine |
| Dextrorphan | < Dextromethorphan, this compound, > Bupivacaine | Similar to Bupivacaine |
| Bupivacaine (Control) | < Dextromethorphan, this compound, Dextrorphan | Similar to Dextrorphan |
| Data derived from studies on sciatic nerve blockade in rats.[4][15] |
Experimental Protocols
In Vitro Metabolism Studies using Human Liver Microsomes
Objective: To determine the kinetic parameters of dextromethorphan metabolism into its primary metabolites, including this compound.
Methodology:
-
Human liver microsomes are incubated with varying concentrations of dextromethorphan.
-
The reaction is initiated by the addition of an NADPH-generating system.
-
Incubations are carried out at 37°C for a specified time.
-
The reaction is terminated by the addition of a quenching solvent (e.g., acetonitrile).
-
The samples are then centrifuged, and the supernatant is analyzed by a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the formation of this compound and other metabolites.[12][14][16]
-
Enzyme kinetics (Km and Vmax) are calculated by fitting the data to the Michaelis-Menten equation.[14]
Assessment of Local Anesthetic Effect via Sciatic Nerve Blockade in Rats
Objective: To evaluate the potency and duration of the local anesthetic effect of this compound.
Methodology:
-
Male Sprague-Dawley rats are used for the experiment.
-
A 25-gauge needle is inserted perpendicular to the skin at the midpoint of a line connecting the greater trochanter and the ischial tuberosity to approach the sciatic nerve.
-
A specific volume of the test compound (this compound), vehicle control, or a positive control (e.g., lidocaine) is injected.
-
Motor function is assessed by observing the animal's ability to use its hind limb.
-
Proprioception is evaluated by observing the response to limb manipulation.
-
Nociception is tested by applying a noxious stimulus (e.g., a pinch with forceps) to the paw and observing the withdrawal reflex.
-
The onset and duration of the blockade for each parameter are recorded.
-
Dose-response curves are generated to determine the ED₅₀ for each compound.[4]
Synthesis and Characterization
The synthesis of this compound can be achieved through various chemical routes. One common method involves the N-demethylation of dextromethorphan.[17] Another approach involves a multi-step synthesis starting from (+)-1-(4-methoxy)benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline.[5][18]
Characterization: The identity and purity of synthesized this compound are typically confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.[19][20]
Conclusion
This compound is a significant metabolite of dextromethorphan with demonstrable biological activity. Its formation via CYP3A4-mediated N-demethylation and subsequent metabolism by CYP2D6 are critical aspects of dextromethorphan's pharmacokinetic profile. The local anesthetic effects of this compound highlight its potential for further pharmacological investigation. The experimental protocols detailed in this guide provide a foundation for researchers to explore the properties and potential applications of this compound. A thorough understanding of the nomenclature, metabolism, and biological activity of this compound is essential for professionals engaged in the development of new therapeutics and the comprehensive safety assessment of existing drugs.
References
- 1. Dextromethorphan EP Impurity A | 1531-23-3 | SynZeal [synzeal.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dextromethorphan, 3-methoxymorphinan, and dextrorphan have local anaesthetic effect on sciatic nerve blockade in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103073495A - Preparation method for ent-3-methoxy-morphinan - Google Patents [patents.google.com]
- 6. CN104761496A - Synthesis method of dextromethorphan intermediate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Dextromethorphan EP Impurity A | CAS No- 1087-69-0 | N-Desmethyl Dextromethorphan ; N-Nordextromethorphan [chemicea.com]
- 9. 3-Methoxymorphinan - Wikipedia [en.wikipedia.org]
- 10. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 11. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiple human cytochromes contribute to biotransformation of dextromethorphan in-vitro: role of CYP2C9, CYP2C19, CYP2D6, and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. The role of CYP2D6 in primary and secondary oxidative metabolism of dextromethorphan: in vitro studies using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The spinal anaesthetic effect of dextromethorphan, dextrorphan, and 3-methoxymorphinan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A validated SIM GC/MS method for the simultaneous determination of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in biological matrices and its application to in vitro CYP2D6 and CYP3A4 inhibition study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-Demethylation of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CN103073494A - Preparation method of ent-3-methoxymorphinan - Google Patents [patents.google.com]
- 19. Simultaneous analysis of d-3-methoxy-17-methylmorphinan and l-3-methoxy-17-methylmorphinan by high pressure liquid chromatography equipped with PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. helixchrom.com [helixchrom.com]
Early Synthetic Approaches to Morphinan Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the seminal early methods for the total synthesis of morphinan alkaloids, focusing on the groundbreaking work of Marshall D. Gates, Rudolph Grewe, and Kenner C. Rice. The synthesis of morphine and its congeners, a formidable challenge in organic chemistry, has been a benchmark for the development of new synthetic strategies. This document outlines the core synthetic routes, presents detailed experimental protocols for key reactions, and offers a quantitative comparison of these early methodologies.
The Gates Synthesis of Morphine (1952)
The first successful total synthesis of morphine was a landmark achievement reported by Marshall D. Gates and Gilg Tschudi in 1952.[1][2] This 31-step synthesis confirmed the structure of morphine, which had been proposed by Robinson in 1925. A key strategic element of the Gates synthesis is the early construction of the hydrophenanthrene ring system via a Diels-Alder reaction.[1]
Synthetic Strategy Overview
The synthesis begins with the construction of a substituted naphthalene derivative, which then undergoes a Diels-Alder reaction with butadiene to form the tricyclic core. Subsequent steps focus on the formation of the D and E rings and the introduction of the correct stereochemistry.
References
Physicochemical Characteristics of (+)-3-Methoxymorphinan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-3-Methoxymorphinan, commonly known as dextromethorphan, is a synthetically produced morphinan derivative. It is the dextrorotatory enantiomer of levomethorphan, the methyl ether of levorphanol. While structurally related to opioid analgesics, dextromethorphan does not exhibit significant analgesic or addictive properties at therapeutic doses.[1] It is widely utilized as an over-the-counter antitussive (cough suppressant) agent.[2] Beyond its well-established role in cough suppression, dextromethorphan is gaining increasing attention for its potential therapeutic applications in neurology and psychiatry, including the treatment of pseudobulbar affect and as an adjunctive therapy for major depressive disorder.[2] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its key signaling pathways.
Physicochemical Properties
The physicochemical properties of a drug substance are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME). Understanding these characteristics is paramount for formulation development, quality control, and predicting in vivo performance.
Quantitative Data Summary
The key physicochemical parameters for this compound and its commonly used hydrobromide salt are summarized in the tables below.
Table 1: Physicochemical Properties of this compound (Dextromethorphan Base)
| Property | Value | Reference(s) |
| IUPAC Name | (+)-3-methoxy-17-methyl-9α,13α,14α-morphinan | [3] |
| CAS Number | 125-71-3 | [1] |
| Molecular Formula | C₁₈H₂₅NO | [1] |
| Molecular Weight | 271.40 g/mol | [1] |
| Melting Point | 109-111 °C | [4] |
| Boiling Point | 414.48 °C (rough estimate) | [1][5] |
| pKa (Strongest Basic) | 8.3 (Uncertain) | [1] |
| logP (Octanol-Water) | 3.4 | [6] |
| Water Solubility | 12 mg/L (temperature not stated) | [1][7] |
| Appearance | Odorless, opalescent white powder | [3] |
Table 2: Physicochemical Properties of this compound Hydrobromide Monohydrate
| Property | Value | Reference(s) |
| CAS Number | 6700-34-1 | [8] |
| Molecular Formula | C₁₈H₂₅NO·HBr·H₂O | [8] |
| Molecular Weight | 370.32 g/mol | [8] |
| Melting Point | Approximately 125 °C (with decomposition) | [2][9] |
| Solubility | Sparingly soluble in water; freely soluble in alcohol and chloroform; insoluble in ether. The solubility in water is 1.5 g/100 mL at 25 °C. | [3][10] |
| Appearance | Practically white crystals or crystalline powder with a faint odor. | [11] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters are crucial for reproducibility and validation in a research and development setting.
Melting Point Determination (Capillary Method)
The melting point of dextromethorphan hydrobromide can be determined using the capillary method as specified in the United States Pharmacopeia (USP).
-
Apparatus: Digital melting point apparatus.
-
Procedure:
-
A small quantity of the finely powdered dextromethorphan hydrobromide is introduced into a glass capillary tube, sealed at one end.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. For dextromethorphan hydrobromide, this is approximately 125 °C, with decomposition.[2][9]
-
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by potentiometric titration.
-
Apparatus: Calibrated pH meter or potentiometer with a suitable electrode.
-
Procedure:
-
A solution of dextromethorphan is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.
-
The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve. For dextromethorphan, the pKa of the tertiary amine is approximately 8.3.[1]
-
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method.
-
Materials: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol), and a suitable analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
A known amount of dextromethorphan is dissolved in a mixture of n-octanol and water in a separatory funnel.
-
The funnel is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to stand for the phases to separate.
-
The concentration of dextromethorphan in both the n-octanol and water phases is determined using a validated analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logP is the logarithm of the partition coefficient.
-
Spectroscopic Analysis
¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of dextromethorphan.
-
Sample Preparation: A small amount of dextromethorphan is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum of dextromethorphan base in DMSO-d₆ shows a characteristic N-methyl peak at approximately 2.3 ppm.[12]
FTIR spectroscopy is used to identify the functional groups present in the dextromethorphan molecule.
-
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) disc or analyzed using an Attenuated Total Reflectance (ATR) accessory. For the KBr disc method, a small amount of dextromethorphan is ground with KBr and pressed into a thin pellet.[10][13]
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The FTIR spectrum of dextromethorphan hydrobromide shows characteristic bands for aromatic C-H stretching, C=C stretching, methoxy (CH₃-O-) stretching, and N-H stretching vibrations.[14]
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of dextromethorphan.
-
Instrumentation: Typically a mass spectrometer coupled with a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
-
Data Acquisition: The mass spectrum of dextromethorphan shows a molecular ion peak corresponding to its molecular weight. For example, in EI-MS, the molecular ion (C₁₈H₂₅NO⁺) is observed at m/z = 271.[7]
Signaling and Metabolic Pathways
Dextromethorphan exerts its pharmacological effects through multiple mechanisms of action, primarily within the central nervous system.
NMDA Receptor Antagonism
Dextromethorphan and its active metabolite, dextrorphan, act as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor. This action is believed to contribute to its antitussive and potential neuroprotective and antidepressant effects. Blockade of the NMDA receptor leads to a reduction in glutamatergic neurotransmission.[13] This antagonism is thought to produce a "glutamate surge," which then increases the AMPA/NMDA receptor flux, stimulating downstream intracellular signaling cascades involved in neural plasticity.[3]
Caption: NMDA Receptor Antagonism by this compound.
Sigma-1 Receptor Agonism
Dextromethorphan is also an agonist at the sigma-1 (σ₁) receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. This interaction is implicated in its neuroprotective and antidepressant-like effects.[15] Activation of sigma-1 receptors can modulate various downstream signaling pathways and ion channels.[15]
Caption: Sigma-1 Receptor Agonism by this compound.
Metabolic Pathway
Dextromethorphan is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4. The major metabolic pathway is O-demethylation by CYP2D6 to its active metabolite, dextrorphan. N-demethylation to 3-methoxymorphinan is a minor pathway mediated by CYP3A4.
Caption: Metabolic Pathway of this compound.
Conclusion
This technical guide has provided a detailed overview of the fundamental physicochemical characteristics of this compound (dextromethorphan). The tabulated quantitative data, coupled with the outlined experimental protocols, offer a valuable resource for researchers and professionals in the field of drug development. The visualization of its primary signaling and metabolic pathways further elucidates the mechanisms underlying its pharmacological activity. A thorough understanding of these core properties is essential for the continued exploration of dextromethorphan's therapeutic potential and for the development of novel drug delivery systems and formulations.
References
- 1. The role of NMDA receptor and nitric oxide/cyclic guanosine monophosphate pathway in the antidepressant-like effect of dextromethorphan in mice forced swimming test and tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | SIGMAR1 binds dextromethorphan [reactome.org]
- 3. Dextromethorphan/Bupropion: A Novel Oral NMDA (N-methyl-d-aspartate) Receptor Antagonist with Multimodal Activity | CNS Spectrums | Cambridge Core [cambridge.org]
- 4. DEXTROMETHORPHAN HYDROBROMIDE | 125-69-9 [chemicalbook.com]
- 5. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 8. researchgate.net [researchgate.net]
- 9. uspbpep.com [uspbpep.com]
- 10. researchgate.net [researchgate.net]
- 11. The N-methyl-D-aspartate receptor antagonist dextromethorphan selectively reduces temporal summation of second pain in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. New potentiometric and spectrophotometric methods for the determination of dextromethorphan in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
A Technical Guide to the Relationship Between (+)-3-Methoxymorphinan and Dextromethorphan
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Dextromethorphan (DXM) is a widely utilized antitussive agent with a complex pharmacological profile that extends beyond cough suppression to include applications in neurology and psychiatry.[1][2][3] Its clinical effects and safety are intrinsically linked to its extensive metabolism. This technical guide provides an in-depth examination of the relationship between dextromethorphan and one of its key, albeit minor, metabolites: (+)-3-Methoxymorphinan. We will explore their chemical structures, the metabolic pathways that connect them, their distinct pharmacological profiles, and the experimental protocols used to study these interactions. The core of their relationship lies in metabolism: this compound is the direct product of the N-demethylation of dextromethorphan, a reaction primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[4][5][6] Understanding this pathway is crucial for a comprehensive grasp of dextromethorphan's pharmacokinetics and its potential for drug-drug interactions.
Chemical and Structural Relationship
Dextromethorphan and this compound belong to the morphinan class of compounds.[6] Structurally, they share the same rigid tetracyclic morphinan skeleton. The direct relationship is that this compound is the N-demethylated analog of dextromethorphan.[6] Dextromethorphan's IUPAC name is (+)-3-methoxy-17-methyl-9α,13α,14α-morphinan, highlighting the methyl group at the nitrogen (N-17) position.[4] The metabolic removal of this methyl group results in this compound. Both are the dextrorotatory (+) enantiomers, which distinguishes them from their levorotatory counterparts that typically possess potent opioid analgesic activity.[7]
| Property | Dextromethorphan | This compound |
| IUPAC Name | (1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-triene[8] | (9α,13α,14α)-3-Methoxymorphinan |
| Synonyms | DXM, d-Methorphan, (+)-3-methoxy-N-methylmorphinan[4][9] | MEM, 3-MM |
| Molecular Formula | C₁₈H₂₅NO[4][8] | C₁₇H₂₃NO[5] |
| Molar Mass | 271.40 g/mol [8][9] | 257.377 g/mol [5] |
| Structural Difference | Contains an N-methyl group at position 17 | Lacks the N-methyl group at position 17 (N-H) |
Metabolic Pathways
The conversion of dextromethorphan to its various metabolites is a critical determinant of its pharmacological activity and duration of action. The metabolism occurs primarily in the liver via two main pathways mediated by cytochrome P450 enzymes.[4]
-
Major Pathway (O-demethylation): Dextromethorphan is predominantly metabolized by CYP2D6 to its active metabolite, dextrorphan ((+)-3-hydroxy-17-methylmorphinan).[4][10] Dextrorphan is a potent N-methyl-D-aspartate (NMDA) receptor antagonist and is largely responsible for the dissociative and hallucinogenic effects seen at supratherapeutic doses of dextromethorphan.[4][11][12]
-
Minor Pathway (N-demethylation): A smaller fraction of dextromethorphan is metabolized by CYP3A4 through the removal of the N-methyl group to form This compound .[4][5][6][13]
Both of these primary metabolites are subsequently metabolized further. This compound is a substrate for CYP2D6, which performs O-demethylation to form (+)-3-hydroxymorphinan.[5][14][15] Similarly, dextrorphan can undergo N-demethylation by CYP3A4 to also yield (+)-3-hydroxymorphinan.[15]
The genetic polymorphism of the CYP2D6 enzyme leads to significant inter-individual variability in dextromethorphan metabolism.[4][10] Individuals classified as "poor metabolizers" have reduced CYP2D6 function, leading to a decreased rate of dextrorphan formation. In these individuals, the N-demethylation pathway to this compound, mediated by CYP3A4, becomes more prominent, resulting in higher plasma concentrations of the parent drug and this compound.[10][16]
Comparative Pharmacological Profiles
The pharmacological effects of dextromethorphan are a composite of the parent drug and its active metabolites. This compound contributes to this profile, although its effects are generally considered less significant than those of dextromethorphan and dextrorphan.[6]
| Compound | Primary Mechanism(s) of Action | Key Pharmacological Effects |
| Dextromethorphan | Sigma-1 Receptor Agonist, SNRI, NMDA Receptor Antagonist (weaker than dextrorphan)[2][4][7] | Antitussive (cough suppression)[4], potential antidepressant and neuroprotective effects.[3] |
| Dextrorphan | Potent, non-competitive NMDA Receptor Antagonist[4][12][17] | Dissociative, hallucinogenic, and psychotomimetic effects at high doses[11][17]; neuroprotective.[10] |
| This compound | Varied; generally considered less active. | Has been shown to possess local anesthetic properties in animal models.[5][18] Some reports suggest antitussive properties but minimal analgesic effects.[14] Lacks significant anticonvulsant activity.[6] |
| (+)-3-Hydroxymorphinan | Neurotrophic and neuroprotective effects.[19] | Antiparkinsonian effects in preclinical models without the neuropsychotoxic side effects of other NMDA antagonists.[6][19] |
Experimental Protocols
Protocol: In Vitro Metabolism of Dextromethorphan
Objective: To characterize the kinetics of the formation of this compound and dextrorphan from dextromethorphan using human liver microsomes.
Methodology:
-
Preparation: Human liver microsomes (HLMs) are thawed on ice. A reaction mixture is prepared containing phosphate buffer (pH 7.4), HLMs, and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: The reaction mixture is pre-warmed to 37°C. The reaction is initiated by adding dextromethorphan (at various concentrations to determine kinetic parameters like Km and Vmax).
-
Time Course: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.
-
Quantification: The concentrations of dextromethorphan, this compound, and dextrorphan in the supernatant are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation is calculated and kinetic parameters are determined by fitting the data to enzyme kinetic models (e.g., Michaelis-Menten).
Protocol: NMDA Receptor Binding Assay
Objective: To determine the binding affinity (e.g., Ki) of dextromethorphan and its metabolites, including this compound, for the NMDA receptor.
Methodology: This protocol describes a competitive radioligand binding assay using a non-competitive channel blocker site radioligand.
-
Membrane Preparation: Cell membranes are prepared from a source rich in NMDA receptors, such as rat brain cortical tissue or a cell line recombinantly expressing specific NMDA receptor subunits (e.g., HEK293 cells).
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) is prepared.
-
Reaction Mixture: In assay tubes, the following are combined: cell membranes, a saturating concentration of glutamate and glycine (to open the ion channel), the radioligand (e.g., [³H]MK-801), and varying concentrations of the test compound (dextromethorphan, dextrorphan, or this compound).
-
Incubation: The mixture is incubated at room temperature for a sufficient time to reach binding equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed quickly with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled NMDA receptor antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined, and this value is converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation.
References
- 1. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. What Is Dextromethorphan? Comprehensive Guide to Cough Relief [rupahealth.com]
- 4. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 5. 3-Methoxymorphinan - Wikipedia [en.wikipedia.org]
- 6. Neuropsychopharmacological Understanding for Therapeutic Application of Morphinans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dextromethorphan CAS#: 125-71-3 [m.chemicalbook.com]
- 8. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cas 125-71-3,DEXTROMETHORPHAN | lookchem [lookchem.com]
- 10. Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dextromethorphan abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dextromethorphan in Cough Syrup: The Poor Man’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of cytochrome P450 3A4/5 activity in vivo with dextromethorphan N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Psychotropic effects of dextromethorphan are altered by the CYP2D6 polymorphism: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dextromethorphan Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Dextromethorphan, 3-methoxymorphinan, and dextrorphan have local anaesthetic effect on sciatic nerve blockade in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 3-Hydroxymorphinan - Wikipedia [en.wikipedia.org]
Stereochemistry of 3-Methoxymorphinan and its Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The morphinan scaffold represents a cornerstone in the development of centrally acting therapeutics. The stereochemistry of this rigid tetracyclic structure profoundly dictates its pharmacological profile, transforming a potent opioid analgesic into a widely used antitussive with neuroprotective properties. This technical guide provides a comprehensive overview of the stereochemistry of 3-methoxymorphinan and its key isomers, including dextromethorphan and levomethorphan, as well as their primary metabolites. We delve into their differential receptor binding affinities, functional activities, and the intricate signaling pathways they modulate. Detailed experimental protocols for synthesis and pharmacological evaluation are provided to facilitate further research and development in this critical area of medicinal chemistry.
Introduction
The morphinan ring system is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of compounds with significant clinical applications. The spatial arrangement of substituents on this rigid framework is a critical determinant of biological activity. A prime example of this stereochemical influence is observed in the isomers of 3-methoxymorphinan. The levorotatory isomer, levomethorphan, is a potent opioid agonist, while the dextrorotatory isomer, dextromethorphan, is a non-opioid cough suppressant with significant activity as an NMDA receptor antagonist and a sigma-1 receptor agonist[1][2][3]. This stark divergence in pharmacology underscores the importance of stereochemistry in drug design and development.
This guide will explore the synthesis, stereochemical relationships, and pharmacological profiles of 3-methoxymorphinan and its principal isomers and metabolites. We will present a detailed analysis of their interactions with key central nervous system receptors, including opioid (mu, kappa, and delta), NMDA, and sigma receptors.
Stereochemistry and Key Isomers
The morphinan nucleus contains multiple chiral centers, leading to the existence of several stereoisomers. The two enantiomeric series are the naturally occurring levorotatory (-) series and the synthetic dextrorotatory (+) series.
-
3-Methoxymorphinan: This is the core structure, with the critical methoxy group at the 3-position. It exists as two enantiomers:
-
Levomethorphan ((-)-3-methoxy-17-methylmorphinan): A potent opioid analgesic that is a prodrug to the even more potent levorphanol[2]. It is a Schedule II controlled substance in the United States[1][2].
-
Dextromethorphan ((+)-3-methoxy-17-methylmorphinan): A widely used over-the-counter antitussive[1][3]. At higher doses, it acts as a dissociative hallucinogen due to its NMDA receptor antagonist properties[1][2].
-
-
Key Metabolites: The metabolism of dextromethorphan, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4, yields several active and inactive metabolites that contribute to its overall pharmacological effect[4][5].
-
Dextrorphan ((+)-3-hydroxy-17-methylmorphinan): The O-demethylated metabolite of dextromethorphan and a more potent NMDA receptor antagonist than its parent compound[4].
-
3-Methoxymorphinan ((+)-3-methoxy-morphinan): The N-demethylated metabolite of dextromethorphan. It is generally considered to have less significant pharmacological activity compared to dextromethorphan and dextrorphan, though it has been shown to have local anesthetic effects[5][6][7].
-
3-Hydroxymorphinan ((+)-3-hydroxy-morphinan): A metabolite of both dextrorphan and 3-methoxymorphinan, it has shown neuroprotective effects without the neuropsychotoxic side effects associated with NMDA receptor antagonism[8][9].
-
Quantitative Pharmacological Data
The distinct pharmacological profiles of 3-methoxymorphinan isomers and their metabolites are a direct consequence of their differential affinities and functional activities at various CNS receptors. The following tables summarize the available quantitative data.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Mu (μ) | Kappa (κ) | Delta (δ) | Reference(s) |
| Levomethorphan | Potent Agonist | Agonist | Agonist | [2] |
| Levorphanol | 0.23 | 0.98 | 15 | [10] |
| Dextromethorphan | >10,000 | >10,000 | >10,000 | [10] |
| Dextrorphan | 380 | 1100 | >10,000 | [10] |
| 3-Hydroxymorphinan (levo) | High Affinity | Moderate Affinity | Low Affinity | [8] |
| 3-Hydroxymorphinan (dextro) | Very Low Affinity | Very Low Affinity | Very Low Affinity | [8] |
Table 2: NMDA Receptor Binding Affinities (Ki, nM)
| Compound | Receptor Subtype | Ki (nM) | Reference(s) |
| Dextromethorphan | PCP Site | 7,000 | [11] |
| Dextrorphan | PCP Site | 900 | [11] |
| Levorphanol | PCP Site | 100 | [10] |
| (+)-Cyclorphan | PCP Site | 23 | [10] |
Table 3: Sigma Receptor Binding Affinities (Ki, nM)
| Compound | Sigma-1 (σ1) | Sigma-2 (σ2) | Reference(s) |
| Dextromethorphan | 205 | 4,000-11,000 | [11] |
| Dextrorphan | 144 | 4,000-11,000 | [11] |
| (+)-Cyclorphan | 12 | >10,000 | [10] |
| Levorphanol | 344 | 1,200 | [10] |
Table 4: Functional Activity Data
| Compound | Assay | Receptor | Parameter | Value | Reference(s) |
| Dextromethorphan | NMDA-induced currents | NMDA | IC50 | 0.55 µM | [8] |
| Dextromethorphan | Ca2+ influx | NMDA | IC50 | 4 µM | [12] |
| Levorphanol | [35S]GTPγS binding | Mu | Full Agonist | - | [13] |
| DAMGO | [35S]GTPγS binding | Mu | EC50 | 45 nM | [14] |
Experimental Protocols
Synthesis of Dextromethorphan
The following is a representative synthetic route for dextromethorphan, based on established methods[15][16][17][18].
Step 1: Resolution of (±)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline
-
The racemic starting material is resolved using a chiral resolving agent, such as D-tartaric acid, to isolate the desired (S)-enantiomer[16].
-
The racemic base is dissolved in a suitable solvent (e.g., methanol) and treated with a solution of D-tartaric acid.
-
The diastereomeric salt of the (S)-enantiomer preferentially crystallizes and is isolated by filtration.
-
The free base is liberated by treatment with a base (e.g., sodium hydroxide) and extracted into an organic solvent.
Step 2: N-methylation
-
The resolved (S)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is dissolved in a suitable solvent (e.g., methanol).
-
A methylating agent, such as formaldehyde followed by reduction with formic acid (Eschweiler-Clarke reaction) or methyl iodide, is added.
-
The reaction mixture is heated to drive the reaction to completion.
-
The product, (+)-N-methyl-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline, is isolated and purified.
Step 3: Grewe Cyclization
-
The N-methylated intermediate is treated with a strong acid, such as phosphoric acid or a Lewis acid, to induce cyclization[18].
-
This key step forms the morphinan ring system. The reaction is typically carried out at elevated temperatures.
-
The product, (+)-3-methoxy-17-methylmorphinan (dextromethorphan), is isolated and purified by crystallization or chromatography.
Radioligand Binding Assay for Opioid Receptors
This protocol is adapted from standard procedures for determining the binding affinity of compounds for mu (μ), kappa (κ), and delta (δ) opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor subtype of interest (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]DAMGO (for μ), [³H]U-69,593 (for κ), [³H]DPDPE (for δ).
-
Non-specific binding control: Naloxone (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds dissolved in DMSO.
-
96-well plates, filter mats, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
NMDA Receptor Functional Assay (Calcium Flux)
This protocol measures the ability of a compound to inhibit NMDA receptor function by monitoring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
NMDA and glycine (co-agonist).
-
Test compounds.
-
A fluorescence plate reader.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add the test compounds at various concentrations and incubate.
-
Initiate the calcium influx by adding a solution of NMDA and glycine.
-
Immediately measure the fluorescence intensity over time using a plate reader.
-
The IC50 value is determined by plotting the inhibition of the calcium response against the concentration of the test compound.
Sigma Receptor Binding Assay
This protocol is for determining the binding affinity of compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors.
Materials:
-
Membrane homogenates from guinea pig brain (for σ1) or rat liver (for σ2).
-
Radioligand: --INVALID-LINK---pentazocine (for σ1) or [³H]DTG (for σ2).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds.
Procedure:
-
The procedure is similar to the opioid receptor binding assay.
-
For the σ2 assay, a masking agent such as (+)-pentazocine is often included to block binding of [³H]DTG to σ1 sites.
-
Incubation, filtration, and data analysis are performed as described for the opioid receptor binding assay.
Signaling Pathways and Experimental Workflows
The distinct pharmacological effects of 3-methoxymorphinan isomers are mediated by their engagement with different signaling pathways.
Mu-Opioid Receptor Agonist Signaling Pathway (Levomethorphan)
Levomethorphan, through its active metabolite levorphanol, acts as an agonist at mu-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs).
References
- 1. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Dextromethorphan differentially affects opioid antinociception in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological Characterization of Levorphanol, a G-Protein Biased Opioid Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dextromethorphan synthesis - chemicalbook [chemicalbook.com]
- 15. japsonline.com [japsonline.com]
- 16. CN104119273A - Novel method for preparing dextromethorphan - Google Patents [patents.google.com]
- 17. CN104761496A - Synthesis method of dextromethorphan intermediate - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Foundational Research on the Morphinan Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The morphinan scaffold is a cornerstone in the field of medicinal chemistry and pharmacology, serving as the foundational structure for a wide array of clinically significant drugs, most notably opioid analgesics. This technical guide provides an in-depth overview of the foundational research on the morphinan core, encompassing its synthesis, pharmacology, structure-activity relationships (SAR), and the experimental methodologies used in its evaluation.
Introduction to the Morphinan Scaffold
The morphinan skeleton is a rigid pentacyclic structure consisting of a phenanthrene nucleus with an additional piperidine ring. This unique arrangement confers specific stereochemical properties that are crucial for its interaction with opioid receptors.[1] Naturally occurring morphinan alkaloids, such as morphine and codeine, are isolated from the opium poppy (Papaver somniferum) and have been used for centuries for pain relief.[2][3] Modern medicinal chemistry has expanded upon these natural products, leading to the development of semi-synthetic and fully synthetic morphinan derivatives with diverse pharmacological profiles, ranging from potent agonists to antagonists at the mu (µ), delta (δ), and kappa (κ) opioid receptors.[2][4]
Synthesis of the Morphinan Core
The total synthesis of morphine was a landmark achievement in organic chemistry, first accomplished by Marshall D. Gates, Jr. in 1952.[5] Since then, numerous synthetic strategies have been developed, often featuring the Grewe cyclization as a key step to construct the morphinan core.[6][7][8] This reaction involves the acid-catalyzed cyclization of a benzylisoquinoline derivative to form the characteristic tetracyclic framework of the morphinan skeleton.
A general synthetic workflow for accessing the morphinan scaffold and its derivatives often begins with the construction of a suitable benzylisoquinoline precursor, followed by the crucial Grewe cyclization to establish the core structure. Subsequent modifications, such as N-demethylation and functionalization of the aromatic ring and other positions, allow for the synthesis of a wide range of pharmacologically active compounds, including antagonists like naloxone.[9][10][11]
A simplified workflow for the synthesis of morphinan derivatives.
Pharmacology and Signaling Pathways
Morphinan derivatives primarily exert their effects through interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).[12][13] The three main subtypes of opioid receptors are µ (mu), δ (delta), and κ (kappa).[14] Agonist binding to these receptors initiates a cascade of intracellular signaling events.
Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins (Gi/o). The G protein dissociates into its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate various downstream effectors, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs). Activation of GIRKs leads to potassium efflux and hyperpolarization of the neuronal membrane, while inhibition of VGCCs reduces neurotransmitter release. These actions collectively contribute to the analgesic and other central nervous system effects of morphinans.[12][15]
In addition to the classical G-protein signaling pathway, opioid receptors can also signal through the β-arrestin pathway.[12][13] Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor. This can lead to receptor desensitization, internalization, and the initiation of a distinct set of signaling cascades that are implicated in some of the adverse effects of opioids, such as tolerance and respiratory depression.[13] The concept of "biased agonism," where a ligand preferentially activates one pathway over the other, is a key area of current research aimed at developing safer analgesics.[2][4]
Opioid receptor signaling pathways activated by morphinan agonists.
Structure-Activity Relationships (SAR)
The pharmacological profile of morphinan derivatives is highly dependent on the nature and stereochemistry of substituents at various positions of the scaffold.[16][17]
-
Position 3 (Phenolic Hydroxyl): The phenolic hydroxyl group is crucial for high-affinity binding to the µ-opioid receptor. Masking this group, as in codeine (3-methoxy), generally reduces analgesic potency.[12]
-
Position 6: Modifications at this position can significantly alter activity. For example, oxidation to a ketone (as in hydromorphone and oxymorphone) often increases potency.[5] The introduction of bulky substituents can lead to antagonist activity.[17]
-
Position 14: The introduction of a hydroxyl group, as seen in naloxone and naltrexone, can enhance antagonist activity.[17]
-
N-Substituent (Position 17): This position is a key determinant of agonist versus antagonist activity. An N-methyl group is typically associated with agonist or mixed agonist-antagonist properties.[17] Replacement of the methyl group with larger alkyl groups, such as allyl or cyclopropylmethyl, often confers antagonist properties.[17]
The following tables summarize the in vitro binding affinities and functional activities of selected morphinan derivatives at human opioid receptors.
Table 1: In Vitro Opioid Receptor Binding Affinities (Ki, nM) of Selected Morphinan Derivatives
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Morphine | 1.0 - 4.7 | 48 - 270 | 25 - 280 |
| Oxymorphone | 0.4 - 0.9 | 18 - 80 | 8 - 60 |
| Levorphanol | 0.2 - 0.8 | 3 - 15 | 1 - 5 |
| Naloxone | 1.2 - 2.2 | 16 - 28 | 1.0 - 1.8 |
| Naltrexone | 0.1 - 0.6 | 1.0 - 4.0 | 0.4 - 1.2 |
| Buprenorphine | 0.2 - 1.1 | 3.5 - 16 | 1.9 - 4.3 |
| Cyclorphan | 0.1 - 0.5 | 2 - 10 | 0.03 - 0.1 |
Data compiled from multiple sources. Ranges reflect inter-study variability.
Table 2: In Vitro Functional Activity (EC50 or IC50, nM) of Selected Morphinan Derivatives
| Compound | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor |
| Morphine | Agonist (EC50: 10-100) | Weak Agonist (EC50: >1000) | Weak Agonist (EC50: >1000) |
| Oxymorphone | Agonist (EC50: 1-10) | Weak Agonist | Weak Agonist |
| Levorphanol | Agonist (EC50: 0.5-5) | Agonist (EC50: 5-20) | Agonist (EC50: 1-10) |
| Naloxone | Antagonist (IC50: 1-5) | Antagonist (IC50: 10-50) | Antagonist (IC50: 5-20) |
| Naltrexone | Antagonist (IC50: 0.1-1) | Antagonist (IC50: 1-10) | Antagonist (IC50: 0.5-5) |
| Buprenorphine | Partial Agonist | Antagonist | Antagonist |
| Cyclorphan | Partial Agonist | Partial Agonist | Agonist |
Data compiled from multiple sources. EC50 values for agonists and IC50 values for antagonists are presented.
Experimental Protocols
The evaluation of morphinan derivatives relies on a suite of in vitro and in vivo assays to characterize their pharmacological properties.
Radioligand Competition Binding Assay
This in vitro assay is used to determine the binding affinity of a test compound for a specific receptor.[18][19][20]
Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (with known affinity) for binding to the receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.[21]
-
Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with the receptor-containing membranes in a suitable buffer.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.[18]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
A generalized workflow for a radioligand competition binding assay.
Hot Plate Test
This is a common in vivo assay used to assess the analgesic efficacy of a compound in animal models.[1][2][4]
Principle: The test measures the latency of an animal to respond to a thermal stimulus. An increase in the response latency after drug administration indicates an analgesic effect.
Methodology:
-
Apparatus: A hot plate apparatus consists of a metal surface that is maintained at a constant temperature (typically 52-55°C) and is enclosed by a transparent cylinder to confine the animal.[2][4]
-
Acclimation: Animals (typically mice or rats) are acclimated to the testing room and the apparatus before the experiment.[4]
-
Baseline Measurement: The baseline response latency is determined by placing the animal on the hot plate and measuring the time it takes to exhibit a pain response, such as paw licking or jumping. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[2]
-
Drug Administration: The test compound is administered to the animal via a specific route (e.g., subcutaneous, intraperitoneal, or oral).
-
Post-treatment Measurement: At various time points after drug administration, the response latency is measured again.
-
Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Clinical Applications and Future Directions
Morphinan-based drugs are primarily used for the management of moderate to severe pain.[22] Morphine remains the gold standard for severe pain management, while other derivatives like oxycodone and hydromorphone are also widely prescribed.[23] Morphinan antagonists, such as naloxone, are critical for the treatment of opioid overdose.[11]
Current research focuses on developing morphinan derivatives with improved safety profiles.[24] This includes the design of biased agonists that preferentially activate the G-protein signaling pathway over the β-arrestin pathway, with the aim of separating the analgesic effects from the adverse effects.[13] Additionally, the development of peripherally restricted morphinans that do not cross the blood-brain barrier is being explored to provide analgesia without central side effects.
Conclusion
The morphinan scaffold has a rich history in medicinal chemistry and continues to be a fertile ground for the discovery of new therapeutics. A thorough understanding of its synthesis, pharmacology, and structure-activity relationships is essential for the rational design of novel analgesics and other drugs targeting the opioid system. The experimental methodologies outlined in this guide provide the foundation for the preclinical evaluation of these compounds, paving the way for the development of safer and more effective treatments for a variety of medical conditions.
References
- 1. Hot plate test - Wikipedia [en.wikipedia.org]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Molecular Docking, Molecular Dynamics, and Structure–Activity Relationship Explorations of 14-Oxygenated N-Methylmorphinan-6-ones as Potent μ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Total synthesis of morphine and related alkaloids - Wikipedia [en.wikipedia.org]
- 9. CN104230945B - The synthetic method of naloxone hydrochloride - Google Patents [patents.google.com]
- 10. CN104230945A - Synthetic method of naloxone hydrochloride - Google Patents [patents.google.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Preliminary Pharmacological Evaluation of Enantiomeric Morphinans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 17. Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. painphysicianjournal.com [painphysicianjournal.com]
- 23. mypcnow.org [mypcnow.org]
- 24. Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigations into the Pharmacology of (+)-3-Methoxymorphinan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-3-Methoxymorphinan (3-MM) is a primary metabolite of the widely used antitussive dextromethorphan, formed via N-demethylation, a pathway primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[1][2][3][4] It is further metabolized to (+)-3-hydroxymorphinan (3-HM) through O-demethylation by CYP2D6.[1][2][5] While its direct pharmacological profile is not extensively characterized, preliminary investigations have revealed local anesthetic properties and a lack of anticonvulsant activity.[1][6] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacology, focusing on its metabolic fate, and summarizing the available in vivo data. This document is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting both what is known and the significant gaps in the current knowledge base that warrant further investigation.
Introduction
This compound is a morphinan derivative and a key metabolite in the metabolic cascade of dextromethorphan.[1] Its pharmacological significance has been a subject of some debate, with reports ranging from it being an "inactive metabolite" to possessing potential opioid-like antitussive and NMDA receptor inhibitory effects.[2][5] A definitive characterization of its receptor binding profile and functional activity is currently lacking in publicly available literature. This guide synthesizes the existing data on its metabolism and reported pharmacological effects.
Metabolic Pathways
The metabolism of dextromethorphan to this compound and its subsequent conversion represents a crucial aspect of its pharmacokinetic profile. The primary enzymes involved are CYP3A4 and CYP2D6.
Formation of this compound
This compound is formed from dextromethorphan through N-demethylation, a reaction predominantly catalyzed by CYP3A4.[7][8][9][10]
Metabolism of this compound
The primary metabolic fate of this compound is O-demethylation to (+)-3-hydroxymorphinan, a reaction mediated by CYP2D6.[2][11][12] This metabolic step is subject to genetic polymorphism affecting the CYP2D6 enzyme, leading to significant inter-individual variability in the metabolic rate.
Quantitative Pharmacological Data
Enzyme Kinetics of Metabolism
The following tables summarize the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the key metabolic reactions involving this compound.
Table 1: Kinetics of this compound Formation via Dextromethorphan N-demethylation (CYP3A4)
| Species/System | Km (µM) | Vmax (nmol/mg/h) | Intrinsic Clearance (ml/h/mg) | Reference |
| Human Liver Microsomes | 632 - 977 | - | - | [2] |
| Female DA Rats | 68.99 | 35.49 | 0.51 | [11][12] |
| Female SD Rats | 85.04 | 83.37 | 0.96 | [11][12] |
Table 2: Kinetics of this compound O-demethylation to (+)-3-Hydroxymorphinan (CYP2D6)
| Species/System | Km (µM) | Vmax (nmol/mg/h) | Intrinsic Clearance (ml/h/mg) | Reference |
| Human Liver Microsomes (Extensive Metabolizers) | 6.9 - 9.6 | - | - | [2] |
| Human Liver Microsomes (Poor Metabolizers) | 213 - 307 | - | - | [2] |
| Female DA Rats | 108.7 | 11.5 | 0.11 | [11][12] |
| Female SD Rats | 1.76 | 35.95 | 20.77 | [11][12] |
Experimental Protocols
In Vitro Metabolism using Liver Microsomes
This protocol provides a general framework for assessing the in vitro metabolism of dextromethorphan and this compound.
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), the substrate (this compound or dextromethorphan), and a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH.
-
Time Course Sampling: At predetermined time points, terminate the reaction by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile).
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated microsomal proteins.
-
Analysis: Analyze the supernatant for the presence and quantity of metabolites using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
-
Data Analysis: Determine the kinetic parameters (Km and Vmax) by fitting the reaction rates at different substrate concentrations to the Michaelis-Menten equation.
Maximal Electroshock Seizure (MES) Test in Mice
This in vivo assay is used to evaluate the anticonvulsant activity of a test compound.[5][6][7][8][11]
Procedure:
-
Animal Preparation: Use male CF-1 or C57BL/6 mice.
-
Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Time of Peak Effect: Allow sufficient time for the compound to be absorbed and reach its peak effect.
-
Anesthesia and Electrode Placement: Apply a topical local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the mice. Place corneal electrodes.
-
Electrical Stimulation: Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: An animal is considered protected if the tonic hindlimb extension is abolished.
-
Data Analysis: The dose that protects 50% of the animals (ED50) can be calculated.
Sciatic Nerve Blockade in Rats
This in vivo model assesses the local anesthetic properties of a compound.[1]
Procedure:
-
Animal Preparation: Use adult male Sprague-Dawley rats.
-
Drug Administration: Inject the test compound perineurally to the sciatic nerve.
-
Assessment of Motor Function: Evaluate the motor function of the affected limb at various time points post-injection.
-
Assessment of Proprioception: Assess the proprioceptive function of the limb.
-
Assessment of Nociception: Measure the nociceptive threshold of the paw using a standardized stimulus (e.g., thermal or mechanical).
-
Data Analysis: Determine the onset and duration of the nerve blockade for each endpoint.
In Vivo Pharmacology
Local Anesthetic Activity
A study by Hou et al. (2006) demonstrated that this compound produces a dose-related local anesthetic effect on the sciatic nerve in rats.[1] While less potent than lidocaine and dextromethorphan, it exhibited a longer duration of action.[1] The rank order of potency was determined to be: lidocaine > dextromethorphan > this compound > dextrorphan.[1]
Anticonvulsant Activity
In a study investigating the anticonvulsant effects of dextromethorphan and its analogs, this compound did not show any protective effect against maximal electroshock-induced seizures in mice.[1] This suggests that it does not possess significant activity in preventing seizure spread.
Discussion and Future Directions
The current body of evidence indicates that this compound is a significant metabolite of dextromethorphan with demonstrable, albeit modest, local anesthetic activity and a lack of anticonvulsant effects in the MES model. The conflicting qualitative reports regarding its pharmacological activity underscore the need for more definitive studies.
A critical gap in the understanding of this compound's pharmacology is the absence of comprehensive receptor binding and functional assay data. To fully elucidate its pharmacological profile, future research should prioritize the following:
-
Receptor Binding Assays: Determine the binding affinities (Ki values) of this compound for a panel of relevant receptors, including NMDA, opioid (mu, delta, kappa), and sigma (σ1, σ2) receptors.
-
In Vitro Functional Assays: Conduct functional assays, such as cAMP and calcium flux assays, to characterize its activity as an agonist, antagonist, or allosteric modulator at any identified receptor targets.
-
In Vivo Behavioral Models: Further in vivo studies are warranted to explore its potential antitussive effects and to investigate any potential psychoactive properties at higher doses.
A thorough characterization of the direct pharmacological actions of this compound will provide a more complete understanding of the overall pharmacological profile of dextromethorphan and may reveal novel therapeutic applications for this metabolite.
References
- 1. Metabolism of dextromethorphan in human liver microsomes: a rapid HPCL assay to monitor cytochrome P450 2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dextromethorphan O-demethylation in liver microsomes as a prototype reaction to monitor cytochrome P-450 db1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrasound-guided sciatic nerve block: description of a new approach at the subgluteal space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. benchchem.com [benchchem.com]
- 9. xenotech.com [xenotech.com]
- 10. Preliminary Pharmacological Evaluation of Enantiomeric Morphinans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. The role of CYP2D6 in primary and secondary oxidative metabolism of dextromethorphan: in vitro studies using human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
(+)-3-Methoxymorphinan: An In-depth Technical Guide to a Dextromethorphan Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextromethorphan, a widely used antitussive agent, undergoes a complex manufacturing process and metabolic pathway. During its synthesis and storage, various impurities can arise, which require careful monitoring and control to ensure the safety and efficacy of the final drug product. One such critical impurity is (+)-3-Methoxymorphinan, also known as Dextromethorphan Impurity A in the European Pharmacopoeia[1][2]. This technical guide provides a comprehensive overview of this compound, including its formation, physicochemical properties, analytical detection methods, and regulatory limits.
This compound is not only a process-related impurity but also a metabolite of dextromethorphan[3][4]. It is formed through the N-demethylation of the parent drug, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4[3][5]. While generally considered to have minimal pharmacological activity compared to dextromethorphan and its main active metabolite dextrorphan, it has been shown to possess local anesthetic effects[3]. Its presence in dextromethorphan active pharmaceutical ingredients (APIs) and finished drug products is strictly controlled by regulatory bodies.
This document serves as a technical resource for professionals involved in the research, development, and quality control of dextromethorphan-containing products.
Physicochemical Properties and Identification
This compound is a morphinan derivative with the chemical formula C17H23NO[6]. Its structure is closely related to dextromethorphan, lacking only the N-methyl group.
| Property | Value | Reference |
| Chemical Name | (9α,13α,14α)-3-Methoxymorphinan | [6] |
| Synonyms | Dextromethorphan Impurity A, ent-3-Methoxymorphinan, N-Desmethyldextromethorphan | [1][7] |
| CAS Number | 1531-23-3 (free base), 1087-69-0 (hydrochloride) | [1][7] |
| Molecular Formula | C17H23NO | [6] |
| Molecular Weight | 257.37 g/mol | [6] |
Formation of this compound
This compound can be formed through two primary pathways: as a byproduct during the synthesis of dextromethorphan and as a metabolite of dextromethorphan in vivo.
Synthetic Impurity
The synthesis of dextromethorphan is a multi-step process that can generate various impurities if not carefully controlled. Incomplete N-methylation of the precursor, this compound, during the final stages of synthesis is a direct route to its presence as a process-related impurity[8]. The general synthetic scheme leading to dextromethorphan and the potential for the formation of this compound is illustrated below.
Caption: Synthesis of dextromethorphan and the formation of this compound.
Metabolic Pathway
In humans, dextromethorphan is extensively metabolized in the liver. One of the metabolic pathways is N-demethylation, which is primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of this compound. This metabolite is then further metabolized by CYP2D6 to 3-hydroxymorphinan[3][5].
Caption: Metabolic pathway of dextromethorphan.
Regulatory Limits and Quantitative Data
The control of impurities in active pharmaceutical ingredients and finished products is a critical aspect of ensuring drug quality and safety. Major pharmacopoeias specify limits for known and unknown impurities in dextromethorphan.
| Pharmacopoeia | Impurity Name | Acceptance Criteria | Reference |
| European Pharmacopoeia (EP) | Dextromethorphan Impurity A | Any impurity: not more than 0.5% | [9] |
| United States Pharmacopeia (USP) | Dextromethorphan Related Compound A | The USP monograph for Dextromethorphan Hydrobromide does not currently list a specific limit for Impurity A, but focuses on controlling other impurities like levomethorphan and N,N-dimethylaniline. However, it is generally expected that any unspecified impurity is controlled according to ICH guidelines (typically ≤ 0.10% for reporting and ≤ 0.15% for identification). | [10] |
A study analyzing three different samples of dextromethorphan hydrobromide reported the following levels of this compound:
| Sample | Amount of this compound |
| Sample 1 | 0.05% |
| Sample 2 | 0.05% |
| Sample 3 | 0.03% |
Experimental Protocols for Detection and Quantification
A variety of analytical techniques are employed for the detection and quantification of this compound in dextromethorphan samples. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is a representative method for the analysis of dextromethorphan and its related substances, including this compound.
5.1.1 Instrumentation and Chromatographic Conditions
-
Instrument: HPLC system with a UV detector.
-
Column: Octadecylsilyl silica gel for chromatography (C18), 5 µm particle size, 250 mm x 4.6 mm.
-
Mobile Phase: A mixture of acetonitrile and water (600:400 v/v) containing 20 mmol/L sodium lauryl sulfate, with the pH adjusted to 2.0 with glacial acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
5.1.2 Preparation of Solutions
-
Test Solution: Dissolve 10.0 mg of the dextromethorphan substance to be examined in the mobile phase and dilute to 10.0 mL with the mobile phase.
-
Reference Solution (a) (for system suitability): Dissolve 2 mg of Dextromethorphan Impurity A CRS in 2 mL of the test solution and dilute to 25.0 mL with the mobile phase.
-
Reference Solution (b) (for quantification): Dilute 1.0 mL of the test solution to 200.0 mL with the mobile phase.
5.1.3 Procedure
-
Inject the blank (mobile phase), reference solution (a), reference solution (b), and the test solution into the chromatograph.
-
Record the chromatograms for a run time of at least twice the retention time of dextromethorphan.
-
In the chromatogram of reference solution (a), ensure the resolution between the peaks due to impurity A and dextromethorphan is at least 1.5.
-
In the chromatogram of the test solution, identify the peak corresponding to this compound based on its retention time relative to dextromethorphan (approximately 1.13).
-
Calculate the percentage of this compound in the sample by comparing its peak area to the area of the principal peak in the chromatogram obtained with reference solution (b).
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a highly specific and sensitive method for the simultaneous determination of dextromethorphan and its metabolites, including this compound.
5.2.1 Instrumentation and Parameters
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A suitable capillary column for the analysis of basic drugs.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Temperature Program: A temperature gradient is typically used to achieve optimal separation (e.g., initial temperature of 100°C, ramped to 230°C).
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
-
Quantifying Ions (m/z): Specific ions for dextromethorphan and this compound are monitored. For this compound, characteristic ions would be selected based on its mass spectrum.
5.2.2 Sample Preparation
-
Extraction: Liquid-liquid extraction or solid-phase extraction is used to isolate the analytes from the sample matrix.
-
Derivatization: While some methods allow for analysis without derivatization, derivatization (e.g., with BSTFA) may be necessary for other metabolites analyzed concurrently.
5.2.3 Procedure
-
Inject the prepared sample into the GC-MS system.
-
Acquire data in SIM mode, monitoring the characteristic ions for each compound.
-
Identify and quantify this compound based on its retention time and the response of its quantifying ion relative to an internal standard.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of analytical methods and to identify potential degradation products. Dextromethorphan is subjected to various stress conditions to induce degradation.
| Stress Condition | Typical Conditions | Observation for this compound |
| Acid Hydrolysis | 1 N HCl at 60°C for 3 hours | Dextromethorphan is generally stable under these conditions, with minimal formation of this compound. |
| Base Hydrolysis | 1 N NaOH at 60°C for 3 hours | Dextromethorphan is generally stable under these conditions. |
| Oxidative Degradation | 3.0% H2O2 at 60°C for 3 hours | Significant degradation of dextromethorphan is observed, primarily leading to the formation of the N-oxide impurity. The formation of this compound is not typically a major degradation pathway under these conditions. |
| Thermal Degradation | 60°C for 2 days (solid state) | Dextromethorphan shows good thermal stability. |
| Photolytic Degradation | UV light (254 nm) (solid state) | Dextromethorphan shows good photostability. |
Conclusion
This compound is a key impurity and metabolite of dextromethorphan that requires careful control and monitoring. As a process-related impurity, its presence is an indicator of the efficiency of the N-methylation step in the synthesis of dextromethorphan. As a metabolite, it plays a role in the overall pharmacokinetic profile of the parent drug.
This technical guide has provided a comprehensive overview of this compound, including its formation, physicochemical characteristics, regulatory limits, and detailed analytical methodologies for its detection and quantification. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working with dextromethorphan, aiding in the development of robust manufacturing processes and quality control strategies to ensure the production of safe and effective medicines. The provided experimental protocols and diagrams offer practical guidance for the analysis and understanding of this critical impurity.
References
- 1. Dextromethorphan impurity A CRS | LGC Standards [lgcstandards.com]
- 2. Dextromethorphan impurity A European Pharmacopoeia (EP) Reference Standard | 1531-23-3 [sigmaaldrich.com]
- 3. 3-Methoxymorphinan - Wikipedia [en.wikipedia.org]
- 4. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 5. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methoxymorphinan | C17H23NO | CID 5484286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. uspbpep.com [uspbpep.com]
- 10. uspnf.com [uspnf.com]
Methodological & Application
Application Notes and Protocols for N-demethylation of Dextromethorphan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextromethorphan (DM) is a widely used antitussive agent that undergoes extensive metabolism in humans, primarily through two main pathways: O-demethylation and N-demethylation. The N-demethylation of dextromethorphan results in the formation of its metabolite, 3-methoxymorphinan (3-MM). This metabolic reaction is of significant interest to researchers and drug development professionals as it is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3][4][5] Consequently, the conversion of dextromethorphan to 3-methoxymorphinan is frequently employed as an in vitro and in vivo probe to assess CYP3A4 activity and potential drug-drug interactions.[2][6]
These application notes provide detailed protocols for conducting in vitro N-demethylation assays using human liver microsomes and for the quantitative analysis of dextromethorphan and 3-methoxymorphinan using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Dextromethorphan
Dextromethorphan is metabolized by several cytochrome P450 enzymes. The major pathways are O-demethylation to dextrorphan, primarily by CYP2D6, and N-demethylation to 3-methoxymorphinan, mainly by CYP3A4.[2][3][7] Minor contributions to N-demethylation are also made by CYP2C9 and CYP2C19, particularly at lower substrate concentrations.[1] 3-methoxymorphinan can be further metabolized to 3-hydroxymorphinan via O-demethylation, a reaction also catalyzed by CYP2D6.[8][9]
Quantitative Data Summary
The following tables summarize the kinetic parameters for 3-methoxymorphinan formation and the typical parameters for LC-MS/MS quantification of dextromethorphan and its metabolites.
Table 1: Enzyme Kinetic Parameters for 3-Methoxymorphinan Formation
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/nmol P450/min) | Reference |
| Human Liver Microsomes | Dextromethorphan | 259 | Not Reported | [1] |
| cDNA-expressed CYP2C19 | Dextromethorphan | 49 | Not Reported | [1] |
| cDNA-expressed CYP3A4 | Dextromethorphan | 1155 | Not Reported | [1] |
| Highly Purified CYP2D6 | Dextromethorphan | 5000 ± 700 | 176 ± 12 | [10] |
Table 2: Example LC-MS/MS Parameters for Quantification
| Analyte | MRM Transition (m/z) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Dextromethorphan | 272 > 215 | 5.00 - 500 | 5.00 | [11] |
| 3-Methoxymorphinan | 258 > 213 | 5.00 - 500 | 5.00 | [11][12] |
| Dextrorphan | 258 > 133 | 200 - 3000 | 200 | [11][12] |
| 3-Hydroxymorphinan | 244 > 157 | 200 - 3000 | 200 | [11][12] |
Experimental Protocols
Protocol 1: In Vitro N-demethylation of Dextromethorphan using Human Liver Microsomes
This protocol describes a typical incubation to determine the rate of 3-methoxymorphinan formation from dextromethorphan using human liver microsomes.
Materials:
-
Dextromethorphan hydrobromide
-
Human liver microsomes (pooled)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold)
-
Internal standard (e.g., a stable isotope-labeled analog)
-
Incubator/shaking water bath (37°C)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of dextromethorphan in a suitable solvent (e.g., methanol or water).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
On the day of the experiment, thaw the human liver microsomes on ice.
-
-
Incubation Setup:
-
In microcentrifuge tubes, combine the potassium phosphate buffer, human liver microsomes (typically 0.2-1.0 mg/mL final protein concentration), and dextromethorphan at various concentrations to determine kinetic parameters (e.g., 1-2000 µM).
-
Include control incubations without the NADPH regenerating system to account for any non-enzymatic degradation.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
-
Reaction Initiation and Incubation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each tube.
-
Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring linearity of metabolite formation. The incubation should be carried out with gentle shaking.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the tubes to mix thoroughly.
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to new tubes or an HPLC sample vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Method for Quantification of Dextromethorphan and 3-Methoxymorphinan
This protocol provides a general method for the simultaneous quantification of dextromethorphan and 3-methoxymorphinan in samples from in vitro incubations.
Instrumentation and Conditions:
-
LC System: A UPLC or HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[12]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.250 mL/min.[12]
-
Gradient Elution: A suitable gradient to separate the analytes from matrix components.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Procedure:
-
Standard Curve and Quality Controls:
-
Prepare a series of calibration standards by spiking known concentrations of dextromethorphan and 3-methoxymorphinan into the same matrix as the samples (e.g., incubation buffer with terminated microsomes).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Analysis:
-
Inject the prepared samples, calibration standards, and QC samples onto the LC-MS/MS system.
-
Acquire data using the MRM transitions specified in Table 2.
-
-
Data Processing:
-
Integrate the peak areas for dextromethorphan, 3-methoxymorphinan, and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentrations of dextromethorphan and 3-methoxymorphinan in the experimental samples.
-
Conclusion
The N-demethylation of dextromethorphan to 3-methoxymorphinan serves as a valuable tool in drug metabolism studies, particularly for assessing CYP3A4 activity. The protocols outlined in these application notes provide a robust framework for conducting in vitro metabolism experiments and for the accurate quantification of the substrate and its metabolite. By utilizing these methods, researchers can effectively characterize the metabolic profiles of new chemical entities and investigate potential drug-drug interactions involving the CYP3A4 enzyme.
References
- 1. Multiple human cytochromes contribute to biotransformation of dextromethorphan in-vitro: role of CYP2C9, CYP2C19, CYP2D6, and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. Comparative contribution to dextromethorphan metabolism by cytochrome P450 isoforms in vitro: can dextromethorphan be used as a dual probe for both CTP2D6 and CYP3A activities? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 6. Determination of cytochrome P450 3A4/5 activity in vivo with dextromethorphan N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. karger.com [karger.com]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. A sensitive LC-MS/MS assay for the determination of dextromethorphan and metabolites in human urine--application for drug interaction studies assessing potential CYP3A and CYP2D6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing (+)-3-Methoxymorphinan as a Probe for CYP3A4 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the oxidation of a vast array of xenobiotics. Assessing the potential of new chemical entities to inhibit or induce CYP3A4 is a cornerstone of drug development, helping to predict and mitigate drug-drug interactions. Dextromethorphan (DM), a common antitussive agent, serves as a dual probe for phenotyping both CYP2D6 and CYP3A4 activity. The N-demethylation of dextromethorphan to its metabolite, (+)-3-methoxymorphinan (3-MM), is a metabolic pathway predominantly catalyzed by CYP3A4.[1][2][3][4][5] Therefore, monitoring the formation of this compound provides a reliable method for assessing CYP3A4 activity both in vitro and in vivo.[2][4][6]
These application notes provide detailed protocols for the use of dextromethorphan and the quantification of this compound to determine CYP3A4 activity and inhibition potential.
Metabolic Pathway of Dextromethorphan
Dextromethorphan is metabolized along two primary pathways. The O-demethylation to dextrorphan (DX) is mediated by CYP2D6, while the N-demethylation to this compound (3-MM) is primarily catalyzed by CYP3A4.[1][2][3] Both primary metabolites are further metabolized to 3-hydroxymorphinan (3-HM).[7][8] The specificity of the N-demethylation reaction makes the formation of 3-MM a suitable index of CYP3A4 activity.[2][9]
Caption: Metabolic pathways of dextromethorphan.
Quantitative Data Summary
The following tables summarize key kinetic and inhibition parameters for the CYP3A4-mediated metabolism of dextromethorphan to this compound.
Table 1: Michaelis-Menten Kinetic Parameters for Dextromethorphan N-demethylation
| Enzyme Source | Km (µM) | Vmax (nmol/mg/h) | Reference |
| Female SD Rat Liver Microsomes | 85.04 | 83.37 | [8] |
| Female DA Rat Liver Microsomes | 68.99 | 35.49 | [8] |
Table 2: Analytical Method Performance for this compound Quantification
| Analytical Method | Matrix | Linearity Range | LLOQ | Reference |
| LC-MS/MS | Human Urine | 5.00 - 500 ng/mL | 1.00 ng/mL | [3] |
| UPLC-MS/MS | Human Plasma | 0.500 - 100 nM | 0.500 nM (129 pg/mL) | [10][11] |
| GC/MS | Human Plasma, Urine, in vitro matrix | Not specified | 10 ng/mL | [5] |
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay Using Human Liver Microsomes
This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound on CYP3A4 activity by measuring the formation of this compound.
Caption: Workflow for an in vitro CYP3A4 inhibition assay.
Materials:
-
Human Liver Microsomes (HLM)
-
Dextromethorphan hydrobromide
-
Test compound (potential inhibitor)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., levallorphan or a stable isotope-labeled analog)[5]
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of dextromethorphan in a suitable solvent (e.g., water or methanol). The final concentration in the incubation should be below the Km value to ensure sensitivity to competitive inhibition.
-
Prepare a series of dilutions of the test compound in the appropriate vehicle.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Dilute HLM to the desired concentration (e.g., 0.2-0.5 mg/mL) in potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension, potassium phosphate buffer, and the test compound at various concentrations. Include a positive control (e.g., ketoconazole) and a vehicle control (no inhibitor).
-
Add the dextromethorphan solution to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a volume of cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis. Further sample cleanup, such as liquid-liquid extraction or solid-phase extraction, may be performed if necessary.[10][11]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the percent inhibition of this compound formation at each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
In Vivo Assessment of CYP3A4 Activity Using the Urinary Metabolic Ratio
This protocol describes a non-invasive method to assess CYP3A4 activity in human subjects by measuring the urinary ratio of dextromethorphan to this compound.
Procedure:
-
Subject Preparation and Dosing:
-
Subjects should abstain from medications known to interact with CYP3A4 for a specified period before the study.
-
Administer a single oral dose of dextromethorphan (e.g., 30 mg).[1]
-
-
Urine Collection:
-
Sample Preparation:
-
Measure the volume of each urine collection.
-
An aliquot of each sample may require enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to measure total (conjugated and unconjugated) drug and metabolite concentrations.[3]
-
Perform extraction of dextromethorphan and this compound from the urine samples, for example, using liquid-liquid extraction with chloroform under basic conditions.[3]
-
-
Analytical Quantification:
-
Data Analysis:
-
Calculate the amount of dextromethorphan and this compound excreted in the urine over the collection period.
-
Determine the urinary metabolic ratio (MR) as the molar amount of dextromethorphan divided by the molar amount of this compound.
-
Changes in this MR in response to the administration of a CYP3A4 inhibitor (increase in MR) or inducer (decrease in MR) can be used to quantify the extent of the drug-drug interaction.[4][6]
-
Conclusion
The measurement of this compound formation from dextromethorphan is a robust and specific method for probing CYP3A4 activity. The protocols provided herein offer a framework for conducting both in vitro inhibition studies and in vivo phenotyping assays. The use of sensitive analytical techniques like LC-MS/MS is crucial for the accurate quantification of the analyte. These methods are valuable tools in drug discovery and development for characterizing the potential for CYP3A4-mediated drug interactions.
References
- 1. A urine metabolic ratio of dextromethorphan and 3-methoxymorphinan as a probe for CYP3A activity and prediction of cyclosporine clearance in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative contribution to dextromethorphan metabolism by cytochrome P450 isoforms in vitro: can dextromethorphan be used as a dual probe for both CTP2D6 and CYP3A activities? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive LC-MS/MS assay for the determination of dextromethorphan and metabolites in human urine--application for drug interaction studies assessing potential CYP3A and CYP2D6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of cytochrome P450 3A4/5 activity in vivo with dextromethorphan N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated SIM GC/MS method for the simultaneous determination of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in biological matrices and its application to in vitro CYP2D6 and CYP3A4 inhibition study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. [PDF] Comparative contribution to dextromethorphan metabolism by cytochrome P450 isoforms in vitro: can dextromethorphan be used as a dual probe for both CTP2D6 and CYP3A activities? | Semantic Scholar [semanticscholar.org]
- 10. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
Application Notes and Protocols for In Vivo Experimental Design: Local Anesthetic Effects of (+)-3-Methoxymorphinan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of the local anesthetic properties of (+)-3-Methoxymorphinan. Detailed experimental protocols and data presentation formats are included to facilitate reproducible and comparative studies.
Introduction
This compound, an active metabolite of dextromethorphan, has demonstrated local anesthetic effects.[1][2] This document outlines key in vivo experimental models to characterize its potency, duration of action, and overall efficacy as a local anesthetic. The protocols provided are based on established methodologies for assessing local anesthesia.
Quantitative Data Summary
The following tables summarize the comparative efficacy of this compound against other known local anesthetics.
Table 1: Relative Potency of this compound and Other Local Anesthetics
| Compound | Relative Potency | Reference |
| Lidocaine | > Dextromethorphan > this compound > Dextrorphan | [1] |
| Bupivacaine | > Dextrorphan > this compound > Dextromethorphan | [3] |
| Epinephrine | > Bupivacaine > Dextromethorphan > this compound > Dextrorphan | [4][5] |
Table 2: Duration of Action of this compound and Lidocaine
| Compound | Duration of Action | Notes | Reference |
| This compound | Longer than Lidocaine | On an equipotent basis | [1] |
| Dextrorphan | Longer than Lidocaine | On an equipotent basis | [1] |
Experimental Protocols
Rat Sciatic Nerve Blockade Model
This model is used to evaluate the local anesthetic effects on motor function, proprioception, and nociception.[1]
Materials:
-
Male Sprague-Dawley rats (220-250g)
-
This compound solution
-
Control local anesthetic solution (e.g., Lidocaine)
-
Saline solution (vehicle control)
-
Injection syringes with 27-gauge needles
Procedure:
-
Animal Preparation: Acclimatize rats to the testing environment.
-
Injection: Inject the test solution (0.1 mL) perineurally to the sciatic nerve.
-
Assessment of Motor Function: Observe for motor deficits, such as paw eversion or inability to bear weight, at predetermined time intervals.
-
Assessment of Proprioception: Gently touch the dorsal side of the paw to the edge of a surface and observe for corrective placing.
-
Assessment of Nociception: Apply a noxious stimulus (e.g., tail clip or radiant heat) to the paw and measure the withdrawal latency.
-
Data Collection: Record the onset and duration of the block for each function.
Mouse Tail-Flick Test
This test is a reliable method to quantify the duration of local anesthetic-induced conduction block.[6]
Materials:
-
Mice
-
This compound solution
-
Control local anesthetic solution (e.g., Lidocaine, Procaine, Tetracaine)
-
Saline solution (vehicle control)
-
Tail-flick apparatus (radiant heat source)
-
Injection syringes
Procedure:
-
Baseline Latency: Determine the baseline tail-flick latency (TFL) for each mouse, which should be between 1.0 and 2.5 seconds.
-
Injection: Administer two 20 µL injections of the test solution on opposite sides of the tail base.
-
Sensory Block Assessment: A sensory block is considered present if the TFL is ≥ 4 seconds.
-
Data Collection: Test the TFL every 10 minutes until it returns to < 4 seconds. The duration of the local block is the time taken for the TFL to return to baseline.
Infiltrative Cutaneous Analgesia Model
This model assesses the local anesthetic effect following subcutaneous injection by measuring the response to a noxious stimulus.
Materials:
-
Rats
-
This compound solution
-
Control local anesthetic solution (e.g., Bupivacaine)
-
Saline solution (vehicle control)
-
Pinprick stimulus
-
Injection syringes
Procedure:
-
Injection: Inject the test solution subcutaneously into the dorsal skin.
-
Stimulation: Apply a noxious pinprick stimulus to the center of the anesthetized skin area.
-
Assessment: Evaluate the block of the cutaneous trunci muscle reflex (CTMR). The absence of this reflex indicates a successful block.
-
Data Collection: Record the dose-dependent response and duration of analgesia.
Signaling Pathway and Experimental Workflows
Proposed Mechanism of Action
Local anesthetics function by blocking voltage-gated sodium channels in the neuronal cell membrane, which prevents the generation and conduction of nerve impulses.[7][8]
Caption: Proposed mechanism of action for this compound.
Experimental Workflow: Rat Sciatic Nerve Blockade
Caption: Workflow for the rat sciatic nerve blockade experiment.
Experimental Workflow: Mouse Tail-Flick Test
Caption: Workflow for the mouse tail-flick test experiment.
References
- 1. Dextromethorphan, 3-methoxymorphinan, and dextrorphan have local anaesthetic effect on sciatic nerve blockade in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Methoxymorphinan - Wikipedia [en.wikipedia.org]
- 3. The spinal anaesthetic effect of dextromethorphan, dextrorphan, and 3-methoxymorphinan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isobolographic analysis of epinephrine with bupivacaine, dextromethorphan, 3-methoxymorphinan, or dextrorphan on infiltrative anesthesia in rats: dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Local anesthetics - WikiAnesthesia [wikianesthesia.org]
- 8. partone.litfl.com [partone.litfl.com]
LC-MS/MS method for quantification of (+)-3-Methoxymorphinan in plasma
An LC-MS/MS method for the sensitive and selective quantification of (+)-3-Methoxymorphinan in human plasma has been developed and validated. This application note provides a detailed protocol for researchers, scientists, and drug development professionals involved in pharmacokinetic studies of dextromethorphan, for which this compound is a metabolite.
Introduction
This compound (3MM) is a primary metabolite of dextromethorphan, a widely used antitussive agent.[1][2][3] The quantification of 3MM in plasma is crucial for pharmacokinetic and metabolic studies of dextromethorphan. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 3MM in human plasma. The method utilizes liquid-liquid extraction for sample cleanup, followed by reversed-phase chromatographic separation and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Quantitative Data Summary
The method was validated for linearity, sensitivity, accuracy, and precision. A summary of the quantitative performance is presented in Table 1.
Table 1: Summary of Quantitative Method Performance
| Parameter | Result |
| Analyte | This compound |
| Calibration Curve Range | 0.500 - 100 nM |
| Lower Limit of Quantitation (LLOQ) | 0.500 nM (equivalent to 129 pg/mL)[2] |
| Correlation Coefficient (r²) | ≥ 0.995[2] |
| Within-Run Precision | ≤ 11.6%[2] |
| Between-Run Precision | ≤ 11.6%[2] |
| Accuracy | 92.7% to 110.6%[2] |
| Extraction Recovery | Consistent across the calibration range |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d3)
-
Human plasma (with anticoagulant, e.g., lithium heparin)
-
Acetonitrile (HPLC grade)
-
n-Butylchloride (HPLC grade)
-
Ammonium hydroxide (4% v/v)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Sample Preparation: Liquid-Liquid Extraction
-
Thaw plasma samples and calibration standards to room temperature.
-
To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.
-
Add 100 µL of the internal standard solution (in acetonitrile) to each tube.
-
Add 20 µL of 4% (v/v) ammonium hydroxide to each tube and vortex briefly to mix.[2]
-
Add 1 mL of n-butylchloride to each tube.[2]
-
Cap the tubes and vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge the tubes at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
Column: Aquity UPLC® BEH C18, 1.7 µm, 2.1 mm x 100 mm[2]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.250 mL/min[2]
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-5.0 min: Linear ramp to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.1-7.0 min: Return to 5% B and equilibrate
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Elution Time for 3MM: Approximately 2.8 minutes[2]
Mass Spectrometry (MS/MS)
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: 258 > 213 (m/z)[2]
-
Internal Standard (e.g., this compound-d3): Adjust m/z accordingly
-
-
Collision Energy: Optimized for the specific instrument and transition (e.g., 25-35 V)[4]
Data Analysis
Quantification is performed by integrating the peak areas of the MRM transitions for this compound and its internal standard. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of this compound in the unknown samples is then determined from this calibration curve using a weighted (e.g., 1/x²) linear regression.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
Application Notes and Protocols for (+)-3-Methoxymorphinan in Drug Metabolism Studies
Introduction
(+)-3-Methoxymorphinan (3-MM) is a primary metabolite of the widely used antitussive drug, dextromethorphan (DM).[1] Its formation and subsequent metabolism are catalyzed by two of the most important drug-metabolizing cytochrome P450 (CYP) enzymes: CYP3A4 and CYP2D6. Dextromethorphan is N-demethylated by CYP3A4 to form this compound, which is then O-demethylated by CYP2D6 to form 3-hydroxymorphinan (3-HM).[2][3][4] This metabolic sequence makes this compound and its parent compound, dextromethorphan, valuable tools for studying the activity and inhibition of these key enzymes in drug development and clinical pharmacology.
The use of dextromethorphan as a probe drug allows for the simultaneous assessment of CYP2D6 and CYP3A activity.[5][6] The urinary metabolic ratio of dextromethorphan to its CYP2D6-mediated metabolite, dextrorphan, is used to phenotype individuals as poor or extensive metabolizers.[7] Similarly, the ratio of dextromethorphan to this compound can serve as an in vivo probe for CYP3A activity.[8][9] These applications are critical for predicting drug-drug interactions and individualizing drug therapy.
Metabolic Pathway of Dextromethorphan
Dextromethorphan undergoes two primary metabolic transformations. The O-demethylation pathway, catalyzed predominantly by CYP2D6, produces the active metabolite dextrorphan. In a parallel pathway, N-demethylation, primarily mediated by CYP3A4, results in the formation of this compound.[2][3][10] Both of these primary metabolites are further metabolized by CYP2D6 to the same downstream metabolite, 3-hydroxymorphinan.[4][11]
Application Note 1: Biomarker for CYP3A4 Activity
The conversion of dextromethorphan to this compound is a specific and reliable indicator of CYP3A4/5 activity.[10][12] In vitro studies using human liver microsomes and cDNA-expressed P450s have confirmed that CYP3A4 is the dominant enzyme responsible for this N-demethylation reaction, contributing to over 90% of this compound formation.[10] Therefore, quantifying the production of this compound from dextromethorphan serves as a robust method for assessing CYP3A4 activity and evaluating the potential of new chemical entities to inhibit this crucial enzyme.
Table 1: In Vitro Kinetic Parameters for Dextromethorphan Metabolism
| Reaction | Enzyme System | Km (μM) | Vmax | Reference |
|---|---|---|---|---|
| DM → (+)-3-MM (N-demethylation) | Adult Human Liver Microsomes | 650 | Comparable to O-demethylation | [3] |
| DM → (+)-3-MM (N-demethylation) | Human Liver Microsomes | 259 (mean) | Not specified | [12] |
| DM → (+)-3-MM (N-demethylation) | cDNA-expressed CYP3A4 | 1155 | Not specified | [12] |
| DM → Dextrorphan (O-demethylation) | Adult Human Liver Microsomes | 7 | Comparable to N-demethylation | [3] |
| DM → Dextrorphan (O-demethylation) | Human Liver Microsomes | 3-13 | Not specified | [12] |
(DM = Dextromethorphan; (+)-3-MM = this compound)
Application Note 2: Substrate for CYP2D6 Activity
While the formation of this compound is a marker for CYP3A4, its subsequent metabolism is dependent on CYP2D6. This compound is O-demethylated by CYP2D6 to form 3-hydroxymorphinan.[4][8] This specific reaction allows this compound to be used as a substrate to directly probe CYP2D6 activity. This is particularly useful in studies involving poor metabolizers (PMs) of CYP2D6, where the primary O-demethylation of dextromethorphan is deficient. In these individuals, the N-demethylation pathway is more prominent, leading to increased plasma concentrations and urinary recovery of this compound.[3][13]
Table 2: Kinetic Parameters for this compound O-demethylation in Rat Liver Microsomes
| Rat Strain | Km (μM) | Vmax (nmol/mg/h) | Intrinsic Clearance (Vmax/Km, ml/h/mg) | Reference |
|---|---|---|---|---|
| Sprague-Dawley (SD) | 1.76 | 35.95 | 20.77 | [13] |
| Dark Agouti (DA) | 108.7 | 11.5 | 0.11 | [13] |
This table illustrates the significant strain differences in CYP2D-mediated metabolism of this compound in a preclinical species.
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay Using Human Liver Microsomes
This protocol describes a method to assess the potential of a test compound to inhibit CYP3A4 activity by measuring the formation of this compound from dextromethorphan in human liver microsomes (HLM).
1. Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Dextromethorphan hydrobromide
-
This compound (analytical standard)
-
Test compound and positive control inhibitor (e.g., Ketoconazole for CYP3A4)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) (e.g., Levallorphan)[14]
-
96-well incubation plates and collection plates
-
LC-MS/MS system
2. Procedure:
-
Reagent Preparation: Prepare stock solutions of dextromethorphan, test compound, and positive control in a suitable solvent (e.g., DMSO, methanol). The final concentration of the organic solvent in the incubation should be ≤1%.
-
Incubation Mix: In a 96-well plate, combine HLM (final concentration e.g., 0.5 mg/mL), potassium phosphate buffer, and various concentrations of the test compound or positive control.
-
Pre-incubation: Add the substrate, dextromethorphan (at a concentration near its Km for N-demethylation, e.g., 20-50 µM), to the wells.[10] Pre-incubate the plate for 5 minutes at 37°C.[15]
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate the plate for a predetermined linear time (e.g., 10-15 minutes) at 37°C with shaking.[15]
-
Reaction Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the plate (e.g., at 4000 rpm for 10 minutes at 4°C) to pellet the protein. Transfer the supernatant to a clean 96-well plate for analysis.
-
LC-MS/MS Analysis: Quantify the amount of this compound formed using a validated LC-MS/MS method.[14][16]
-
Data Analysis: Calculate the rate of metabolite formation. Determine the percent inhibition of CYP3A4 activity by the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Protocol 2: In Vivo CYP3A4 Phenotyping via Urinary Metabolite Ratio
This protocol outlines a non-invasive method to assess in vivo CYP3A4 activity in human subjects by measuring the urinary ratio of dextromethorphan to this compound.[5][9]
1. Subject Preparation and Dosing:
-
Subjects should abstain from medications or substances known to inhibit or induce CYP3A4 (e.g., grapefruit juice) for at least 7 days prior to the study.[5]
-
Administer a single oral dose of dextromethorphan hydrobromide (e.g., 30 mg) with a glass of water.[9]
2. Urine Collection:
-
Empty the bladder immediately before dosing (this urine is discarded).
-
Collect all urine produced over a specified time interval (e.g., 4, 8, or 24 hours) in a provided container.[5][9] The collection period may need to be extended for extensive CYP2D6 metabolizers to obtain accurate ratios.[17]
3. Sample Processing and Storage:
-
Record the total volume of urine collected.
-
Take a representative aliquot (e.g., 10-20 mL) and store it frozen at -20°C or -80°C until analysis.[16]
4. Sample Analysis:
-
Enzymatic Hydrolysis: Since metabolites are often excreted as glucuronide or sulfate conjugates, a hydrolysis step is required to measure the total (free + conjugated) amount.[16][18] Thaw the urine sample and incubate an aliquot with a β-glucuronidase/arylsulfatase enzyme preparation.
-
Extraction: Extract dextromethorphan and this compound from the hydrolyzed urine using solid-phase extraction (SPE) or liquid-liquid extraction.[5][16]
-
Quantification: Analyze the extracted samples using a validated HPLC with fluorescence detection or an LC-MS/MS method to determine the concentrations of dextromethorphan and this compound.[5][16]
5. Data Analysis:
-
Calculate the molar metabolic ratio (MR) of Dextromethorphan / this compound.
-
This ratio serves as an index of the individual's in vivo CYP3A4 activity. A lower ratio indicates higher CYP3A4 activity, while a higher ratio suggests lower activity or inhibition.
References
- 1. Morphinan, 3-methoxy- | 1531-25-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Dextromethorphan as an in vivo probe for the simultaneous determination of CYP2D6 and CYP3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. 3-Methoxymorphinan - Wikipedia [en.wikipedia.org]
- 9. A urine metabolic ratio of dextromethorphan and 3-methoxymorphinan as a probe for CYP3A activity and prediction of cyclosporine clearance in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative contribution to dextromethorphan metabolism by cytochrome P450 isoforms in vitro: can dextromethorphan be used as a dual probe for both CTP2D6 and CYP3A activities? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Multiple human cytochromes contribute to biotransformation of dextromethorphan in-vitro: role of CYP2C9, CYP2C19, CYP2D6, and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. A validated SIM GC/MS method for the simultaneous determination of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in biological matrices and its application to in vitro CYP2D6 and CYP3A4 inhibition study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. A sensitive LC-MS/MS assay for the determination of dextromethorphan and metabolites in human urine--application for drug interaction studies assessing potential CYP3A and CYP2D6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. Neuropsychopharmacological Understanding for Therapeutic Application of Morphinans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Setup for Sciatic Nerve Blockade with (+)-3-Methoxymorphinan
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-3-Methoxymorphinan, an active metabolite of the widely used antitussive dextromethorphan, has demonstrated local anesthetic properties.[1][2] These application notes provide a detailed framework for the preclinical evaluation of this compound as a potential local anesthetic using a rat sciatic nerve blockade model. The protocols outlined below describe the necessary steps for in vivo assessment of motor, sensory (nociceptive), and proprioceptive blockade, allowing for a comprehensive characterization of the compound's anesthetic profile.
Data Presentation
The following tables summarize the known quantitative data for this compound in a sciatic nerve block model and provide a template for recording experimental results.
Table 1: Comparative Potency and Duration of Action of Local Anesthetics in Rat Sciatic Nerve Blockade
| Compound | Relative Potency (Motor, Proprioception, Nociception) | Duration of Action (Equi-potent Basis) |
| Lidocaine | 1 (Reference) | Shorter |
| Dextromethorphan | 2 | Longer than Lidocaine |
| This compound | 3 | Longer than Lidocaine [1] |
| Dextrorphan | 4 | Longer than Lidocaine |
Note: Potency rank is presented in descending order (1 = most potent).[1] This table is based on the findings of Hou et al. (2006) and serves as a comparative reference.
Table 2: Experimental Data Collection Template for Sciatic Nerve Blockade with this compound
| Test Compound & Concentration | Onset of Block (min) | Time to Peak Effect (min) | Duration of Complete Block (min) | Duration of Partial Block (min) | ED50 (mg/kg) |
| Motor Function | |||||
| This compound (Conc. 1) | |||||
| This compound (Conc. 2) | |||||
| Positive Control (e.g., Lidocaine) | |||||
| Vehicle Control | |||||
| Nociception | |||||
| This compound (Conc. 1) | |||||
| This compound (Conc. 2) | |||||
| Positive Control (e.g., Lidocaine) | |||||
| Vehicle Control | |||||
| Proprioception | |||||
| This compound (Conc. 1) | |||||
| This compound (Conc. 2) | |||||
| Positive Control (e.g., Lidocaine) | |||||
| Vehicle Control |
ED50 (Median Effective Dose) should be determined using a dose-response study.
Experimental Protocols
Animal Subjects and Preparation
-
Species: Male Sprague-Dawley rats.
-
Weight: 250-300 g.
-
Acclimation: House animals in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
Anesthesia: For the injection procedure, induce brief anesthesia using isoflurane (2-3% in oxygen) to ensure accurate needle placement and animal welfare.
Drug Preparation and Administration
-
Test Compound: this compound hydrochloride dissolved in sterile saline (0.9% NaCl).
-
Positive Control: Lidocaine hydrochloride (e.g., 1% or 2% solution).
-
Vehicle Control: Sterile saline (0.9% NaCl).
-
Injection Volume: A standardized volume (e.g., 0.2 mL) should be used for all injections to ensure consistency.
-
Injection Procedure:
-
Place the anesthetized rat in a prone position.
-
Identify the landmarks for the sciatic notch: the greater trochanter and the ischial tuberosity.
-
Insert a 25-gauge needle perpendicular to the skin, slightly posterior to the midpoint between these two landmarks.
-
Advance the needle until a motor response (e.g., paw twitch) is elicited, or until the needle tip is in the vicinity of the sciatic nerve. A nerve stimulator can be used for precise localization.
-
Slowly inject the test solution.
-
Assessment of Sciatic Nerve Blockade
-
Test: Extensor Postural Thrust (EPT).
-
Procedure:
-
Gently suspend the rat, allowing the hind paws to touch a digital balance.
-
The force exerted by the hindlimb is recorded.
-
A decrease in the force exerted by the injected limb compared to the contralateral limb or baseline indicates a motor block.
-
-
Scoring: The degree of motor block can be scored on a scale (e.g., 0 = normal function, 1 = partial block, 2 = complete block).
-
Test: Hot Plate Test or Radiant Heat Withdrawal Test.
-
Procedure (Radiant Heat):
-
Place the rat in a restraining device that allows the hind paw to be exposed.
-
A focused beam of radiant heat is applied to the plantar surface of the hind paw.
-
Record the time until the rat withdraws its paw (paw withdrawal latency).
-
An increase in paw withdrawal latency indicates an antinociceptive (sensory) block. A cut-off time (e.g., 15-20 seconds) must be established to prevent tissue damage.
-
-
Scoring: The degree of sensory block is determined by the increase in withdrawal latency.
-
Test: Tactile Placing and Hopping Response.
-
Procedure (Tactile Placing):
-
Hold the rat and bring the dorsal side of the hind paw into contact with the edge of a table.
-
A normal response is the immediate placement of the paw onto the table surface.
-
A delayed or absent response indicates a proprioceptive deficit.
-
-
Scoring: The response can be scored as present or absent.
Mandatory Visualizations
Signaling Pathway of Local Anesthetic Action
Caption: Mechanism of Local Anesthesia by this compound.
Experimental Workflow for Sciatic Nerve Blockade Assessment
Caption: Workflow for evaluating this compound efficacy.
References
Application Notes and Protocols for the Use of (+)-3-Methoxymorphinan as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-3-Methoxymorphinan is a primary metabolite of the widely used antitussive drug, dextromethorphan.[1][2] It is formed through N-demethylation, a process primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[1][3][4] As a key metabolite, the accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical trials involving dextromethorphan.[5][6][7] These application notes provide detailed protocols for the use of this compound as a reference standard in various chromatographic techniques.
Physicochemical Properties of this compound
| Property | Value |
| Synonym(s) | (+)-cis-1,3,4,9,10,10a-Hexahydro-6-methoxy-2H-10,4a-iminoethanophenanthrene |
| Molecular Formula | C₁₇H₂₃NO |
| Molar Mass | 257.377 g/mol |
| CAS Number | 1531-25-5 |
(Data sourced from commercial supplier information and public chemical databases)
Chromatographic Methods for the Analysis of this compound
This section details established chromatographic methods for the quantification of this compound in biological samples.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity for the simultaneous quantification of dextromethorphan and its metabolites, including this compound, in human plasma.[5]
Experimental Protocol:
a) Sample Preparation (Liquid-Liquid Extraction): [5]
-
To 200 µL of human plasma, add 100 µL of an internal standard solution (stable isotope-labeled analytes in acetonitrile).
-
Add 20 µL of 4% (v/v) ammonium hydroxide.
-
Perform liquid-liquid extraction with 1 mL of n-butylchloride.
-
Vortex mix and centrifuge.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
b) UPLC-MS/MS Conditions: [5]
| Parameter | Condition |
| Column | Aquity UPLC® BEH C18 (1.7 µm, 2.1 mm x 100 mm) |
| Mobile Phase | Gradient of acetonitrile |
| Flow Rate | 0.250 mL/min |
| Injection Volume | Not specified, typically 5-10 µL |
| Column Temperature | Not specified, typically 30-40 °C |
| Mass Spectrometry | Triple-quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | m/z 258 > 213 |
Quantitative Data Summary: [5]
| Parameter | Value |
| Linearity Range | 0.500 - 100 nM |
| Lower Limit of Quantitation (LLOQ) | 0.500 nM (equivalent to 129 pg/mL) |
| Within-run Precision | ≤ 11.6% |
| Between-run Precision | ≤ 11.6% |
| Accuracy | 92.7 - 110.6% |
| Extraction Recovery | Constant, but ranged from 39% for DM to 83% for DX |
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is suitable for the determination of dextromethorphan and its metabolites in urine samples.[6]
Experimental Protocol:
a) Sample Preparation (Solid-Phase Extraction): [6]
-
Perform enzymatic hydrolysis to deconjugate metabolites if necessary.
-
Load the urine sample onto a silica solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a mixture of dichloromethane/hexane (95:5, v/v).
-
Evaporate the eluent and reconstitute the residue for HPLC analysis.
b) HPLC Conditions: [6]
| Parameter | Condition |
| Column | Phenyl analytical column serially connected with a Nitrile analytical column |
| Mobile Phase | Acetonitrile and an aqueous solution (1.5% acetic acid and 0.1% triethylamine) (25:75, v/v) |
| Detection | Fluorescence detector |
| Excitation Wavelength | Not specified |
| Emission Wavelength | Not specified |
Quantitative Data Summary: [6]
| Parameter | Value |
| Linearity Range | 0.2 - 8.0 µM |
| Correlation Coefficient (r²) | > 0.999 |
| Intra-day Coefficient of Variation (CV) | 1.02 - 8.20% |
| Inter-day Coefficient of Variation (CV) | 3.07 - 9.58% |
| Intra-day Accuracy | 93.62 - 106.90% |
| Inter-day Accuracy | 92.79 - 100.80% |
| Limit of Detection (LOD) | 0.01 µM |
| Recovery | > 77% |
Gas Chromatography-Mass Spectrometry (GC-MS)
A validated SIM GC/MS method allows for the simultaneous determination of dextromethorphan and its metabolites in various biological matrices without derivatization.[7]
Experimental Protocol:
a) Sample Preparation:
-
Detailed extraction procedures for plasma, urine, and in-vitro incubation matrices are required but not fully specified in the abstract. A general liquid-liquid extraction or solid-phase extraction would be appropriate.
b) GC-MS Conditions: [7]
| Parameter | Condition |
| Mode | Selected Ion Monitoring (SIM) |
| Derivatization | Not required |
Quantitative Data Summary: [7]
| Parameter | Value |
| Linearity (r) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL |
| Intra-day Precision | < 9.02% |
| Inter-day Precision | < 9.91% |
| Accuracy | 91.76 - 106.27% |
| Recovery | > 72.68% |
Diagrams
Dextromethorphan Metabolic Pathway
Caption: Metabolic pathway of Dextromethorphan.
General Chromatographic Analysis Workflow
Caption: General workflow for chromatographic analysis.
References
- 1. 3-Methoxymorphinan - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for 3-Methoxymorphinan (HMDB0014045) [hmdb.ca]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. A urine metabolic ratio of dextromethorphan and 3-methoxymorphinan as a probe for CYP3A activity and prediction of cyclosporine clearance in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. A validated SIM GC/MS method for the simultaneous determination of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in biological matrices and its application to in vitro CYP2D6 and CYP3A4 inhibition study - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Separation of (+)-3-Methoxymorphinan Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of (+)-3-methoxymorphinan enantiomers. This compound is a key intermediate and metabolite in the context of dextromethorphan and levomethorphan, the former being a widely used antitussive agent and the latter a potent narcotic analgesic.[1][2] The ability to resolve and quantify the enantiomers of 3-methoxymorphinan is crucial for pharmaceutical development, quality control, and forensic analysis to ensure the desired therapeutic effect and to avoid unwanted side effects.[1][3]
This guide covers various chromatographic and electrophoretic techniques, offering detailed methodologies and comparative data to assist researchers in selecting and implementing the most suitable method for their specific needs.
Introduction to Chiral Separation Techniques
The separation of enantiomers, which are non-superimposable mirror images of each other, presents a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. Chiral separation techniques create a chiral environment that allows for differential interaction with each enantiomer, leading to their separation. The most common approaches include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), often employing chiral selectors either in the stationary phase or as an additive to the mobile phase/background electrolyte.[4][5][6]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust technique for the separation of enantiomers.[7] The primary approach involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[5] Polysaccharide-based and cyclodextrin-based CSPs have shown great success in resolving morphinan analogues.[1][8]
Quantitative Data Summary for HPLC Methods
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Resolution (Rs) / Selectivity (α) | Analysis Time (min) | Reference |
| Chiralcel® OJ | n-hexane:2-propanol:diethylamine (70:30:0.1, v/v/v) | 0.5 | UV | α = 1.92 | - | [3][8] |
| Chiral CD-Ph | 0.1% formic acid in acetonitrile (gradient) | - | MS/MS | Complete Separation | 12 | [3][8] |
| Lux® AMP | Acetonitrile:5 mM aqueous ammonium bicarbonate pH 11 (50:50, v/v) | 1.0 | MS/MS | - | - | [8] |
| Chiralpak ID-3 | Acetonitrile (0.1% DEA) and Methanol (0.1% DEA) (gradient) | 1.0 | UV (280 nm) | > 2.5 | - | [9] |
| Astec Cyclobond I-RSP | 0.25% triethylamine in water (pH 6.5 with acetic acid) | - | - | - | - | [3] |
| CHIRALPAK® AS-H | n-hexane:isopropanol:triethylamine (97:3:0.1, v/v/v) | 1.0 | UV (254 nm) | Successful for 19 of 24 cathinone derivatives | - | [10] |
Note: Some data is for the parent compounds dextromethorphan/levomethorphan or related structures, which provides a strong starting point for method development for 3-methoxymorphinan.
Experimental Protocol: Chiral HPLC using a Polysaccharide-Based CSP
This protocol is a generalized starting point based on common practices for separating morphinan analogues.[8][10]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV or Mass Spectrometric detector.
2. Chromatographic Conditions:
-
Chiral Column: Chiralcel® OJ (250 mm x 4.6 mm I.D.) or a similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-hexane, 2-propanol, and a basic additive like diethylamine (DEA). A typical starting ratio is 70:30:0.1 (v/v/v). The ratio of hexane to alcohol can be adjusted to optimize retention and resolution.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 - 40 °C. Maintaining a constant temperature is crucial for reproducible results.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 280 nm).
-
Injection Volume: 10 - 20 µL.
3. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Method Execution and Optimization:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Optimize the separation by adjusting the mobile phase composition. Increasing the percentage of the alcohol modifier (e.g., 2-propanol) will generally decrease retention times. The concentration of the basic additive can also influence peak shape and resolution.
Logical Workflow for HPLC Method Development
Caption: Workflow for chiral HPLC method development.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced consumption of toxic organic solvents compared to normal-phase HPLC.[11][12][13] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[11][12]
Quantitative Data Summary for SFC Methods
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Back Pressure (bar) | Temperature (°C) | Reference |
| Polysaccharide-based | CO2 / Methanol (or other alcohol) with or without additive | 3 - 4 | 125 - 250 | 10 - 45 | [14] |
| Cellulose tris(3,5-dimethylphenylcarbamate) | CO2 / Modifier | - | - | - | [8] |
Note: Specific data for this compound is limited in the provided search results, so a general approach for method development on polysaccharide phases is presented.
Experimental Protocol: Chiral SFC
This protocol outlines a general approach for chiral SFC based on common practices.[14][15]
1. Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a CO2 pump, modifier pump, autosampler, column oven, and back pressure regulator.
-
UV or MS detector.
2. Chromatographic Conditions:
-
Chiral Column: A polysaccharide-based CSP such as Kromasil AmyCoat or Chiralpak series is a good starting point.[15]
-
Mobile Phase:
-
Supercritical Fluid: CO2.
-
Co-solvent/Modifier: Methanol is the most common choice. Ethanol or 2-propanol can also be screened as they may offer different selectivity.[15] Start with a gradient of 5% to 40% modifier.
-
Additive: For basic compounds like morphinans, a basic additive such as diethylamine (DEA) in the modifier (e.g., 0.1-0.2%) can significantly improve peak shape.[15]
-
-
Flow Rate: Typically 2 - 5 mL/min.
-
Back Pressure: 150 bar is a common starting point.
-
Column Temperature: 35 - 40 °C.
3. Sample Preparation:
-
Dissolve the sample in the modifier or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter.
4. Method Execution and Optimization:
-
Screen different alcohol modifiers (Methanol, Ethanol, 2-Propanol) to find the best selectivity.
-
Optimize the modifier percentage gradient to achieve good resolution in a reasonable time.
-
Adjust the back pressure and temperature to fine-tune the separation.
SFC Screening Strategy
Caption: Screening strategy for chiral SFC method development.
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent consumption.[16][17] For chiral separations, a chiral selector is typically added to the background electrolyte (BGE).[18][19] Cyclodextrins (CDs) are the most commonly used chiral selectors in CE.[18]
Quantitative Data Summary for CE Methods
| Chiral Selector | Background Electrolyte (BGE) | Capillary | Voltage | Detection | Resolution (Rs) | Reference |
| Hydroxypropyl-β-CD | 150 mM phosphate buffer (pH 4.4) with 20% methanol | 60 cm x 50 µm fused silica | - | UV (200 nm) | > 1.5 | [3] |
| Carboxymethyl-β-CD | Acidic buffers | - | - | - | - | [20] |
| γ-CD and Cu²⁺-D-Phe (dual selector) | - | - | - | - | High Resolution | [3] |
Experimental Protocol: Chiral CE with Cyclodextrins
This protocol is based on a method developed for the separation of methorphan enantiomers.[3]
1. Instrumentation:
-
Capillary Electrophoresis system with a power supply, autosampler, temperature-controlled capillary cartridge, and a UV detector.
2. Electrophoretic Conditions:
-
Capillary: Fused silica capillary, typically 50-75 µm I.D. and 40-60 cm total length.
-
Background Electrolyte (BGE): 150 mM phosphate buffer at pH 4.4 containing 5 mM hydroxypropyl-β-cyclodextrin (HP-β-CD) and 20% (v/v) methanol. The type and concentration of the cyclodextrin are critical and may require optimization.
-
Voltage: 15 - 30 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic (pressure) or electrokinetic injection for a few seconds.
-
Detection: UV detection at a low wavelength (e.g., 200 nm) for high sensitivity.
3. Sample Preparation:
-
Dissolve the sample in water, BGE without the selector, or a weak buffer to a concentration of 0.1 - 1 mg/mL.
4. Method Execution and Optimization:
-
Condition the capillary with 0.1 M NaOH, water, and BGE.
-
Inject the sample and apply the voltage.
-
Optimize the separation by varying the pH of the BGE, the type and concentration of the chiral selector (cyclodextrin), and the percentage of organic modifier (e.g., methanol).
Principle of Chiral CE Separation
Caption: Principle of chiral separation by Capillary Electrophoresis.
Conclusion
The chiral separation of this compound enantiomers can be successfully achieved using HPLC, SFC, and CE. The choice of technique depends on the specific requirements of the analysis, such as speed, solvent consumption, and available instrumentation.
-
HPLC with polysaccharide-based chiral stationary phases offers a robust and widely applicable method.
-
SFC provides a "greener" and faster alternative, particularly beneficial for high-throughput screening and preparative applications.[11]
-
CE excels in high-efficiency separations with minimal sample and reagent consumption.
The protocols and data presented in this document serve as a comprehensive guide for researchers to develop and validate a suitable chiral separation method for this compound and related compounds. Method optimization, by systematically adjusting parameters such as mobile phase composition, chiral selector, temperature, and pH, will be key to achieving the desired resolution and analysis time.
References
- 1. Simultaneous analysis of d-3-methoxy-17-methylmorphinan and l-3-methoxy-17-methylmorphinan by high pressure liquid chromatography equipped with PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. Chiral separation of cathinone derivatives used as recreational drugs by HPLC-UV using a CHIRALPAK® AS-H column as stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selvita.com [selvita.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. fagg.be [fagg.be]
- 15. hplc.eu [hplc.eu]
- 16. bio-rad.com [bio-rad.com]
- 17. Chiral Separation by Capillary Electrophoresis Using Polysaccharides | Springer Nature Experiments [experiments.springernature.com]
- 18. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 19. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chiral capillary electrophoresis as predictor for separation of drug enantiomers in continuous flow zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Assessing CYP2D6-Mediated Metabolism of (+)-3-Methoxymorphinan
Audience: Researchers, scientists, and drug development professionals.
Introduction The Cytochrome P450 2D6 (CYP2D6) enzyme is a critical component of drug metabolism, responsible for the biotransformation of approximately 25% of clinically used drugs.[1][2] Its activity is highly polymorphic, leading to significant interindividual variability in drug clearance and response.[1] (+)-3-Methoxymorphinan (3-MM), a primary metabolite of the common antitussive dextromethorphan (DM), is formed mainly through N-demethylation by CYP3A4.[3][4] Subsequently, 3-MM itself serves as a substrate for CYP2D6, which catalyzes its O-demethylation to form 3-hydroxymorphinan (3-HM).[3][5][6] Assessing this specific metabolic step is crucial for understanding the complete metabolic profile of dextromethorphan and for characterizing the activity and specificity of the CYP2D6 enzyme.
This document provides a detailed protocol for an in vitro assessment of this compound metabolism by CYP2D6 using either recombinant human CYP2D6 or human liver microsomes (HLM). It also includes methods for kinetic analysis and selective inhibition to confirm the enzyme's role.
Metabolic Pathway of Dextromethorphan
The following diagram illustrates the primary metabolic pathways of dextromethorphan, highlighting the role of CYP2D6 in the metabolism of both the parent drug and its metabolite, this compound.
Experimental Protocols
Protocol 1: In Vitro Incubation for CYP2D6 Metabolism
This protocol describes the incubation of this compound with a CYP2D6 enzyme source to measure the formation of 3-Hydroxymorphinan.
1. Materials and Reagents
-
Enzyme Source: Recombinant human CYP2D6 (rhCYP2D6) expressed in baculovirus-infected insect cells or pooled Human Liver Microsomes (HLM).[7] HLM from several donors should be used to avoid genetic deficiencies in metabolic pathways.[8]
-
Substrate: this compound (3-MM)
-
Metabolite Standard: 3-Hydroxymorphinan (3-HM)
-
Internal Standard (IS): Levallorphan or a stable isotope-labeled analog (e.g., d3-DXT).[9][10]
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4)
-
Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[1][7]
-
CYP2D6 Inhibitor: Quinidine (for reaction confirmation).[5][11]
-
Termination Solution: Ice-cold acetonitrile or methanol.[9]
-
Equipment: 96-well plates, thermal incubator (37°C), centrifuge, liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
2. Procedure
-
Preparation of Reagents:
-
Prepare stock solutions of 3-MM, 3-HM, and the internal standard in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
-
Prepare the enzyme suspension (rhCYP2D6 or HLM) in cold phosphate buffer to the desired final concentration (e.g., 0.2-0.5 mg/mL for HLM).[1] Keep on ice.
-
-
Incubation Setup (96-well plate format):
-
Add the phosphate buffer to each well.
-
Add the enzyme suspension (rhCYP2D6 or HLM) to each well.
-
Add the substrate, this compound, to each well to achieve the desired final concentration. For kinetic studies, a range of concentrations bracketing the Km value should be used (see Table 1).
-
(Optional - Inhibition Control): For control wells, add the CYP2D6-specific inhibitor quinidine (final concentration ~1 µM) and pre-incubate for 10-15 minutes at 37°C before adding the substrate.[1][5]
-
-
Initiation and Incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Incubate at 37°C for a predetermined time (e.g., 20-60 minutes). The incubation time should be within the linear range of metabolite formation.[9]
-
-
Reaction Termination:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.[9] This will precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Protocol 2: Analytical Method by LC-MS/MS
This protocol outlines the quantification of the substrate (3-MM) and the metabolite (3-HM) using a sensitive and specific LC-MS/MS method.
1. Chromatographic Conditions [12][13]
-
Column: UPLC BEH C18 column (e.g., 1.7 µm, 2.1 mm x 100 mm).[12]
-
Mobile Phase: Gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium hydroxide) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 0.250 - 0.400 mL/min.[12]
-
Injection Volume: 2-10 µL.[9]
2. Mass Spectrometry Conditions [12]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (m/z):
3. Data Analysis
-
Quantification: Generate a standard curve by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the 3-HM standard. Determine the concentration of 3-HM formed in the experimental samples by interpolating from this curve.
-
Enzyme Kinetics:
-
Calculate the velocity (v) of the reaction (e.g., in pmol/min/mg protein).
-
Plot the reaction velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the kinetic parameters Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).
-
-
Inhibition Analysis: Compare the rate of 3-HM formation in the presence and absence of quinidine. A significant reduction in metabolite formation confirms that the reaction is primarily catalyzed by CYP2D6.
Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow for assessing CYP2D6 metabolism.
Data Presentation: Quantitative Summary
The following tables summarize key kinetic parameters for the metabolism of dextromethorphan and its metabolites by CYP2D6, as reported in the literature. This data is essential for designing experiments (e.g., selecting appropriate substrate concentrations) and for interpreting results.
Table 1: Michaelis-Menten Constants (Km) for CYP2D6-Mediated Reactions
| Substrate | Metabolite | Enzyme Source | Phenotype | Km (µM) | Reference(s) |
| Dextromethorphan | Dextrorphan | Human Liver Microsomes | Extensive Metabolizer (EM) | 2.2 - 9.4 | [5] |
| Dextromethorphan | Dextrorphan | Human Liver Microsomes | Poor Metabolizer (PM) | 157 - 560 | [5] |
| Dextromethorphan | Dextrorphan | Recombinant Human CYP2D6 | N/A | 1.9 ± 0.2 | |
| This compound | 3-Hydroxymorphinan | Human Liver Microsomes | Extensive Metabolizer (EM) | 6.9 - 9.6 | |
| This compound | 3-Hydroxymorphinan | Human Liver Microsomes | Poor Metabolizer (PM) | 213 - 307 | [5] |
Table 2: Inhibition Constants (Ki) for CYP2D6 Inhibitors
| Substrate | Inhibitor | Enzyme Source | Ki | Reference(s) |
| Dextromethorphan | Quinidine | Human Liver Microsomes | 15 nmol/L | [11] |
| Dextromethorphan | Quinidine | Human Liver Microsomes | 0.1 µM | [5] |
| Dextromethorphan | This compound | Human Liver Microsomes | 15 µM | [5] |
| Dextromethorphan | (+)-Bufuralol | Human Liver Microsomes | 7.5 µmol/L | [11] |
Table 3: Analytical Method Performance
| Analyte | Matrix | LLOQ | Linearity Range | Analytical Method | Reference(s) |
| 3-MM & 3-HM | Human Plasma | 0.500 nM | 0.500 - 100 nM | UPLC-MS/MS | [12] |
| 3-MM & 3-HM | Human Urine | 1.00 ng/mL (3-MM) / 100 ng/mL (3-HM) | 5-500 ng/mL (3-MM) / 200-3000 ng/mL (3-HM) | LC-MS/MS | [4][14] |
| 3-MM & 3-HM | Plasma, Urine, In Vitro Matrix | 10 ng/mL | N/A | GC/MS | [10] |
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. The antitussive effect of dextromethorphan in relation to CYP2D6 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive LC-MS/MS assay for the determination of dextromethorphan and metabolites in human urine--application for drug interaction studies assessing potential CYP3A and CYP2D6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of CYP2D6 in primary and secondary oxidative metabolism of dextromethorphan: in vitro studies using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. P450-Glo™ CYP2D6 Assay and Screening Systems [promega.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. "UPLC-MS/MS Analysis of Dextromethorphan-O-demethylation Kinetics in Ra" by Barent N. DuBois and Reza Mehvar [digitalcommons.chapman.edu]
- 10. A validated SIM GC/MS method for the simultaneous determination of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in biological matrices and its application to in vitro CYP2D6 and CYP3A4 inhibition study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dextromethorphan O-demethylation in liver microsomes as a prototype reaction to monitor cytochrome P-450 db1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. A sensitive LC-MS/MS assay for the determination of dextromethorphan and metabolites in human urine--application for drug interaction studies assessing potential CYP3A and CYP2D6 inhibition. | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Optimizing yield of (+)-3-Methoxymorphinan from dextromethorphan N-demethylation
Welcome to the technical support center for the optimization of (+)-3-Methoxymorphinan production from the N-demethylation of dextromethorphan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete conversion of dextromethorphan. | - Ensure dextromethorphan free base is completely dry before reacting with 2,2,2-trichloroethyl chloroformate.- Increase reaction time or temperature during the reflux step. Monitor reaction progress using TLC.[1][2]- Use a molar excess of 2,2,2-trichloroethyl chloroformate. |
| Degradation of the carbamate intermediate. | - Avoid overly harsh acidic or basic conditions during workup of the carbamate intermediate. | |
| Inefficient reduction of the carbamate. | - Use freshly activated zinc dust for the reductive cleavage of the trichloroethoxycarbonyl group.[1][2]- Ensure the reaction mixture is sufficiently acidic (using acetic acid) to facilitate the reduction. | |
| Loss of product during extraction and purification. | - Perform extractions with appropriate solvents and repeat multiple times to ensure complete recovery.- Optimize column chromatography conditions (e.g., silica gel activity, eluent polarity) to prevent product loss.[2] | |
| Incomplete Reaction | Insufficient reagent. | - Use a slight excess of the demethylating agent (e.g., 2,2,2-trichloroethyl chloroformate). |
| Low reaction temperature or insufficient reaction time. | - Increase the reflux temperature or prolong the reaction time. Monitor the reaction progress by TLC until the starting material is consumed.[1][2] | |
| Poor quality of reagents. | - Use high-purity, dry solvents and reagents. | |
| Formation of Side Products | Presence of unreacted dextromethorphan. | - Unreacted dextromethorphan can be an impurity if the reaction does not go to completion. Drive the reaction to completion by optimizing conditions.[2] |
| Formation of the dextromethorphan N-oxide. | - This can occur if the reaction is exposed to oxidizing conditions. Ensure an inert atmosphere if necessary.[3] | |
| Rearrangement products. | - Certain demethylation methods, like the von Braun reaction using cyanogen bromide, can sometimes lead to rearrangement products. Consider alternative, milder reagents like chloroformates.[3] | |
| Difficulty in Product Purification | Co-elution of impurities during column chromatography. | - Adjust the solvent system for column chromatography to improve separation. A gradient elution might be necessary.- Consider using a different stationary phase. |
| Product oiling out during recrystallization. | - Ensure the correct solvent or solvent mixture is used for recrystallization.- Try dissolving the crude product in a minimal amount of a good solvent and then adding a poor solvent dropwise to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-demethylation of dextromethorphan?
A1: The most common chemical methods for N-demethylation of dextromethorphan include the use of chloroformate esters, such as 2,2,2-trichloroethyl chloroformate, which is a widely cited and effective method.[1][2][4] Other classical methods include the von Braun reaction, which uses cyanogen bromide, and the Polonovski reaction.[2][3] However, the von Braun reaction is often avoided due to the toxicity of the reagent.[2] Enzymatic methods involving cytochrome P450 isozymes, particularly CYP3A4, are also responsible for the N-demethylation of dextromethorphan in biological systems.[5][6]
Q2: How can I monitor the progress of the N-demethylation reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1][2] A suitable mobile phase, such as chloroform-methanol (95:5), can be used to separate the starting material (dextromethorphan) from the carbamate intermediate and the final product (this compound).[2] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[2]
Q3: What are the key considerations for purifying the final product?
A3: Purification of this compound typically involves a workup procedure to remove excess reagents and byproducts, followed by column chromatography on silica gel.[2] The crude product obtained after the reaction is often an oil or a solid that can be purified by column chromatography using a suitable eluent system.[2] Following chromatography, recrystallization can be performed to obtain a highly pure product. For obtaining the hydrochloride salt, the purified free base is dissolved in a suitable solvent mixture like ethyl acetate-methanol and treated with HCl in ethyl acetate.[1]
Q4: What are the expected yields for the N-demethylation of dextromethorphan?
A4: The yield of this compound can vary significantly depending on the method and the optimization of reaction conditions. With the 2,2,2-trichloroethyl chloroformate method, yields can be quite high. For instance, the formation of the trichloroethyl carbamate intermediate can proceed with a yield of over 90%.[2] The subsequent reduction to the final product also proceeds with good yield. Overall yields are often in the range of 70-90% under optimized conditions.
Q5: Are there any "greener" alternatives for the N-demethylation of dextromethorphan?
A5: Yes, research has been conducted on more environmentally friendly approaches. The non-classical Polonovski reaction, which can be promoted by an iron catalyst, is considered a greener alternative to methods that use toxic reagents.[3] Sonochemical methods, which use ultrasound to initiate the reaction, have also been explored in combination with iron catalysts and greener solvents.[3][7]
Experimental Protocols
Protocol 1: N-demethylation of Dextromethorphan using 2,2,2-Trichloroethyl Chloroformate
This protocol is adapted from established procedures and provides a reliable method for the synthesis of this compound.[1][2]
Part A: Preparation of Dextromethorphan Free Base
-
Dissolve dextromethorphan hydrobromide monohydrate (e.g., 5.56 g, 15 mmol) in a mixture of chloroform (60 mL) and a 1N aqueous solution of sodium hydroxide (60 mL).
-
Stir the biphasic mixture vigorously for 1 hour at room temperature.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the dextromethorphan free base as an oil.
Part B: N-demethylation Reaction
-
Dissolve the obtained dextromethorphan free base in toluene (50 mL).
-
Add 2,2,2-trichloroethyl chloroformate (e.g., 2.4 mL) to the solution.
-
Reflux the reaction mixture for 4 hours. Monitor the reaction's progress by TLC (e.g., using a mobile phase of chloroform:methanol = 95:5).[2]
-
Once the reaction is complete, evaporate the solvent under vacuum. The residue is the crude trichloroethyl carbamate derivative.
Part C: Reductive Cleavage and Isolation of this compound
-
The crude carbamate derivative can be purified by column chromatography on silica gel if necessary.[2]
-
Dissolve the carbamate in a mixture of acetic acid and water.
-
Add powdered zinc dust in portions while stirring. The reaction is typically complete within a few hours. Monitor by TLC.
-
Filter the reaction mixture to remove excess zinc.
-
Partition the filtrate between chloroform and a 1N sodium hydroxide solution to neutralize the acetic acid and liberate the free base.
-
Separate the organic layer, wash it with water, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as the free base.
Data Presentation
Table 1: Comparison of N-demethylation Methods (Qualitative)
| Method | Reagent(s) | Key Intermediates | Advantages | Disadvantages |
| Chloroformate Method | 2,2,2-Trichloroethyl chloroformate, Zinc/Acetic Acid | N-trichloroethoxy-carbonyl-normethorphan | High yields, reliable.[2] | Requires a two-step process (carbamate formation and cleavage). |
| von Braun Reaction | Cyanogen bromide (BrCN) | Cyanamide intermediate | A classic method for N-demethylation. | Use of highly toxic cyanogen bromide.[2] Potential for side reactions. |
| Polonovski Reaction (non-classical) | m-CPBA, Iron catalyst (e.g., FeSO₄) | Dextromethorphan N-oxide | "Greener" alternative, avoids highly toxic reagents.[3] | May require optimization of catalyst and reaction conditions. |
| Enzymatic Method | Cytochrome P450 enzymes (e.g., CYP3A4) | - | Highly specific. | Typically used for metabolic studies, not large-scale synthesis. |
Visualizations
Experimental Workflow for N-demethylation using 2,2,2-Trichloroethyl Chloroformate
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Troubleshooting Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. N-Demethylation of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Methoxymorphinan - Wikipedia [en.wikipedia.org]
- 6. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Identifying and removing impurities in (+)-3-Methoxymorphinan synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (+)-3-Methoxymorphinan.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and removal of common impurities.
1. Low Yield or Incomplete Reaction During Grewe Cyclization
-
Question: My Grewe cyclization of (+)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is resulting in a low yield of this compound, and TLC/HPLC analysis shows a significant amount of starting material remaining. What could be the cause and how can I resolve it?
-
Answer: Low yields or incomplete cyclization can stem from several factors:
-
Insufficient Acid Strength or Concentration: The Grewe cyclization is an acid-catalyzed intramolecular electrophilic substitution. The acid (commonly polyphosphoric acid or a mixture of phosphoric acid and phosphorus pentoxide) must be sufficiently strong and concentrated to protonate the aromatic ring and facilitate cyclization.
-
Reaction Temperature: The temperature of the cyclization is critical. If it's too low, the reaction rate will be slow, leading to an incomplete reaction. If it's too high, it can promote the formation of side products.
-
Solution: Optimize the reaction temperature. A typical range for this cyclization is 60-70°C.[1] Careful control and monitoring are essential.
-
-
Moisture: The presence of water can deactivate the acidic catalyst.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
2. Presence of an Unexpected Peak in HPLC Analysis
-
Question: After the Grewe cyclization and work-up, I observe an unexpected peak in my HPLC chromatogram. What could this impurity be?
-
Answer: An unexpected peak could be one of several common impurities. The identity can often be inferred from its retention time and confirmed by LC-MS analysis.
-
Isomeric Impurities (Isomorphinans): The Grewe cyclization can sometimes yield a mixture of diastereomers, the desired morphinan and the undesired isomorphinan, which differ in the stereochemistry at the C14 position.[3][4]
-
Hexahydroaporphine-like Side Products: Under strongly acidic conditions, a rearrangement can occur, leading to the formation of hexahydroaporphine-like structures.[7]
-
Identification: These compounds have a different tetracyclic skeleton and will likely have a distinct retention time and mass spectrum compared to the desired product.
-
Removal: These impurities can typically be removed by column chromatography.
-
-
O-Demethylated Impurity (Dextrorphan analogue): If the starting material for a related synthesis (dextromethorphan) is used, cleavage of the methoxy group can occur, leading to the corresponding phenolic compound (dextrorphan).[8] While less common for the direct synthesis of 3-methoxymorphinan, harsh acidic conditions could potentially lead to some O-demethylation.
-
Identification: This impurity will be more polar than the desired product and thus have a shorter retention time in reverse-phase HPLC. It can be identified by its mass (loss of 14 Da, CH2).
-
Removal: Column chromatography is effective for separating the more polar O-demethylated impurity.
-
-
3. Difficulties in Purification
-
Question: I am struggling to purify this compound from the reaction mixture. What are the recommended purification methods?
-
Answer: Purification of this compound typically involves a combination of techniques:
-
Aqueous Work-up: After quenching the reaction, an aqueous work-up is essential to remove the acid catalyst and other water-soluble byproducts. This usually involves neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate) and extraction with an organic solvent.[1][9]
-
Column Chromatography: This is a highly effective method for separating the desired product from various impurities.[1]
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is often employed. The exact solvent system should be determined by TLC analysis.
-
-
Crystallization: If a solid product is obtained, recrystallization from a suitable solvent or solvent mixture can significantly improve purity.[2] Common solvents include methanol, ethanol, or mixtures with water.
-
Frequently Asked Questions (FAQs)
1. What are the most common impurities in the synthesis of this compound?
The most common impurities include:
-
Starting Material: Unreacted (+)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline.
-
Isomeric Impurities: Isomorphinan diastereomers.[3]
-
Rearrangement Byproducts: Hexahydroaporphine-like compounds.[7]
-
Oxidation Products: If the reaction is exposed to air for extended periods at high temperatures, oxidation at the benzylic position (C10) can occur, leading to a ketone impurity (3-methoxy-morphinan-10-one).[10]
2. Which analytical techniques are best suited for identifying and quantifying impurities in this compound synthesis?
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for routine analysis of purity and for quantifying the desired product and impurities.[11][12][13] A C18 column is often used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.[14][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for the identification of unknown impurities by providing molecular weight and fragmentation information.[14][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity assessment, particularly for volatile impurities.[9]
3. How can I prevent the formation of the isomorphinan impurity?
The formation of the isomorphinan diastereomer is often inherent to the Grewe cyclization mechanism. However, its formation can be minimized by:
-
Careful control of reaction conditions: Temperature and acid concentration can influence the stereoselectivity of the cyclization.
-
Choice of protecting group on the nitrogen: While the direct synthesis of this compound starts with a secondary amine, related syntheses of dextromethorphan show that an N-formyl group can improve the yield and purity of the desired morphinan isomer.[8]
Data Presentation
Table 1: Common Impurities and their Characteristics
| Impurity Name | Structure | Typical Analytical Observation (RP-HPLC) | Likely Cause |
| (+)-1-(4-methoxybenzyl)-octahydroisoquinoline | Starting Material | Shorter retention time than the product | Incomplete reaction |
| (+)-3-Methoxyisomorphinan | Diastereomer | Very similar retention time to the product | Non-stereoselective cyclization |
| Hexahydroaporphine derivative | Rearrangement Product | Different retention time, may be more or less polar | Strong acid, high temperature |
| (+)-3-Hydroxymorphinan | O-demethylated Product | Shorter retention time (more polar) | Harsh acidic conditions |
| This compound-10-one | Oxidation Product | Longer retention time (more polar ketone) | Oxidation during reaction or workup |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grewe Cyclization
This protocol is a generalized procedure based on literature reports.[1][2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 85% phosphoric acid and phosphorus pentoxide.
-
Catalyst Preparation: Heat the mixture to 90-100°C with stirring under a nitrogen atmosphere until the phosphorus pentoxide is completely dissolved. Cool the resulting polyphosphoric acid to the desired reaction temperature (e.g., 65°C).
-
Reactant Addition: Dissolve (+)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline in a suitable solvent (e.g., toluene) and add it dropwise to the stirred polyphosphoric acid.
-
Reaction: Maintain the reaction mixture at the specified temperature and monitor the progress by TLC or HPLC until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Carefully neutralize the acidic solution with a concentrated base (e.g., 50% NaOH) while keeping the temperature below 25°C.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by recrystallization if necessary.
Protocol 2: HPLC Method for Purity Analysis
This is a general HPLC method that can be optimized for specific instrumentation and impurity profiles.[11][14][15][17]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Potential impurity formation pathways.
Caption: General experimental workflow for purification and analysis.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. CN103073494A - Preparation method of ent-3-methoxymorphinan - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Simultaneous analysis of d-3-methoxy-17-methylmorphinan and l-3-methoxy-17-methylmorphinan by high pressure liquid chromatography equipped with PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US8691989B2 - Methods of synthesis of morphinans - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. CN106432079A - Synthesis method of impurity 3-methoxy-17-methylmorphinan-10-one enantiomer of dextromethorphan - Google Patents [patents.google.com]
- 11. helixchrom.com [helixchrom.com]
- 12. The assay of dextromethorphan hydrobromide and its impurities [journal11.magtechjournal.com]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. A sensitive LC-MS/MS assay for the determination of dextromethorphan and metabolites in human urine--application for drug interaction studies assessing potential CYP3A and CYP2D6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative determination of dextromethorphan and three metabolites in urine by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in HPLC analysis of (+)-3-Methoxymorphinan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of (+)-3-Methoxymorphinan, with a specific focus on addressing peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem, particularly for basic compounds like this compound, where the peak asymmetry factor (As) is greater than 1.2.[1] This distortion can compromise the accuracy of integration and reduce resolution.[1] This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Isolating the Problem:
The first step in troubleshooting is to determine if the peak tailing is affecting all peaks or only the this compound peak.
-
All Peaks Tailing: This typically points to a problem with the HPLC system or a global method parameter.
-
Only the Analyte Peak Tailing: This suggests a specific chemical interaction between this compound and the stationary phase or mobile phase.
Below is a troubleshooting workflow to help identify and resolve the root cause of peak tailing.
References
Improving the stability of (+)-3-Methoxymorphinan in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with (+)-3-Methoxymorphinan in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound, also known as Dextromethorphan, in aqueous solutions is primarily influenced by pH, exposure to oxygen, and light.[1][2] Like other morphinan compounds, it is susceptible to oxidation.[1][2] While temperature can also be a factor, pH and oxidation are generally the most critical parameters to control.[3]
Q2: What is the optimal pH range for maintaining the stability of an aqueous solution of this compound?
A2: An acidic environment generally improves the stability of morphinan compounds in aqueous solutions. For morphine, a structurally related compound, a pH of approximately 4 has been shown to significantly enhance stability.[2][4] While specific studies on this compound are less common, maintaining a slightly acidic pH is a recommended starting point to minimize degradation.
Q3: What are the common degradation products of this compound in aqueous solutions?
A3: The primary degradation pathway for morphinans in aqueous solutions is oxidation.[1][2] For morphine, this leads to the formation of pseudomorphine and morphine-N-oxide.[1] While specific degradation products for this compound in aqueous solution under stress conditions are not extensively detailed in the provided literature, it is reasonable to anticipate oxidation at the tertiary amine to form an N-oxide and other oxidative products. Forced degradation studies on Dextromethorphan have shown significant degradation under oxidative stress.[5][6]
Q4: How can I prevent the oxidation of my this compound solution?
A4: To prevent oxidation, several strategies can be employed:
-
Use of Antioxidants: Incorporating antioxidants such as sodium metabisulfite or ascorbic acid can help protect the molecule from oxidative degradation.[3]
-
Inert Atmosphere: Preparing and storing the solution under an inert gas like nitrogen can minimize its exposure to oxygen.[3]
-
Chelating Agents: The addition of a chelating agent like edetate disodium (EDTA) can help by binding metal ions that can catalyze oxidation reactions.[2][4]
-
Protection from Light: Storing the solution in amber-colored vials or otherwise protecting it from light can prevent photolytic degradation.[3][7]
Q5: Is this compound susceptible to hydrolysis?
A5: Based on forced degradation studies, Dextromethorphan shows relatively good stability against acid and base hydrolysis compared to oxidative stress.[6][8] While some degradation may occur under harsh hydrolytic conditions, it is generally not the primary degradation pathway.
Troubleshooting Guides
Issue 1: Discoloration (Yellowing/Browning) of the Aqueous Solution
| Possible Cause | Recommended Action |
| Oxidation | Prepare fresh solutions using deoxygenated water. Consider adding an antioxidant (e.g., sodium metabisulfite) or a chelating agent (e.g., EDTA). Store the solution under an inert atmosphere (e.g., nitrogen).[3] |
| Photodegradation | Store the solution in amber glass vials or protect it from light.[3][7] |
Issue 2: Precipitation in the Aqueous Solution
| Possible Cause | Recommended Action |
| pH Shift | Verify and adjust the pH of the solution to a slightly acidic range (e.g., pH 4-5).[3][4] |
| Low-Temperature Storage | Avoid storing the solution at very low temperatures, which can decrease solubility and cause precipitation. Store at a controlled room temperature.[3] |
| Exceeding Solubility Limits | Ensure the concentration of this compound does not exceed its solubility in the aqueous medium at the storage temperature. The hydrobromide salt has a higher water solubility than the free base.[9][10] |
Issue 3: Loss of Potency or Inconsistent Experimental Results
| Possible Cause | Recommended Action |
| Chemical Degradation | Implement the stabilization strategies outlined in the FAQs, such as pH control, use of antioxidants, and protection from light and oxygen.[2][3][4] |
| Inaccurate Initial Concentration | Verify the initial concentration of your solution using a validated analytical method such as HPLC-UV. |
Data Presentation
Table 1: Summary of Forced Degradation Studies on Dextromethorphan Hydrobromide
| Stress Condition | Reagent/Condition | Duration | Observation | Reference |
| Acid Hydrolysis | 1 N HCl | 2 hours at 60°C | Minimal degradation | [3][6] |
| Base Hydrolysis | 1 N NaOH | 2 hours at 60°C | Minimal degradation | [3][6] |
| Oxidation | 6-10% H₂O₂ | 30 minutes - 4 hours at 60°C/Room Temp | Significant degradation | [5][6][8] |
| Thermal Degradation | Heat | 15 hours at 105°C | Some degradation | [3][6] |
| Photolytic Degradation | UV light | - | Some degradation | [3][6][8] |
| Neutral Hydrolysis | Water | 4 hours at Room Temp | No significant degradation | [8] |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general framework for a stability-indicating HPLC method for the analysis of this compound. Method optimization and validation are crucial for specific applications.
-
Chromatographic System:
-
Mobile Phase:
-
Detection:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or mobile phase).
-
Filter the sample through a 0.45 µm syringe filter before injection.[12]
-
-
Forced Degradation Study:
-
To validate the stability-indicating nature of the method, subject the sample to stress conditions as outlined in Table 1.
-
Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent peak.
-
Visualizations
Caption: Experimental workflow for stability testing of this compound.
Caption: Troubleshooting logic for stabilizing this compound solutions.
References
- 1. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Formulation Development and Stability Testing of Oral Morphine Solution Utilizing Preformulation Approach [sites.ualberta.ca]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. impactfactor.org [impactfactor.org]
- 7. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. High-performance liquid chromatographic analysis of dextromethorphan, guaifenesin and benzoate in a cough syrup for stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dspace.ceu.es [dspace.ceu.es]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of (+)-3-Methoxymorphinan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of (+)-3-Methoxymorphinan.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, saliva).[1][2] These effects, which can either suppress or enhance the analyte's signal, can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity in LC-MS/MS analysis.[1][2][3] Common sources of matrix effects in biological samples include phospholipids, salts, and metabolites.
Q2: How can I detect the presence of matrix effects in my assay for this compound?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard solution of this compound into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system.[4][5] A suppression or enhancement of the baseline signal at the retention time of the analyte indicates the presence of matrix effects.[5]
-
Post-Extraction Spike Analysis: This quantitative approach compares the peak area of this compound in a blank matrix extract that has been spiked with the analyte to the peak area of the analyte in a neat solution at the same concentration.[3][6] The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[6]
Q3: What are the most common strategies to mitigate matrix effects?
A3: The most effective strategies involve a combination of:
-
Optimized Sample Preparation: Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and protein precipitation (PPT) can remove interfering components from the sample matrix.[7]
-
Chromatographic Separation: Modifying the LC method to separate this compound from co-eluting matrix components is a crucial step.[3][8]
-
Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
Troubleshooting Guides
Problem 1: Poor reproducibility and accuracy for this compound quantification.
-
Possible Cause: Significant matrix effects are likely interfering with the ionization of your analyte.
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-extraction spike analysis to quantify the extent of ion suppression or enhancement.
-
Improve Sample Cleanup: If significant matrix effects are observed, enhance your sample preparation method. Consider switching from a simple protein precipitation to a more selective technique like LLE or SPE.
-
Optimize Chromatography: Adjust the mobile phase composition or gradient to improve the separation of this compound from interfering matrix components.
-
Implement a Stable Isotope-Labeled Internal Standard: If not already in use, a SIL-IS is highly recommended to correct for variability.
-
Problem 2: Low signal intensity and poor sensitivity for this compound.
-
Possible Cause: Ion suppression is likely reducing the signal of your analyte.[9]
-
Troubleshooting Steps:
-
Identify Suppression Zones: Use the post-column infusion technique to identify the retention time regions where ion suppression occurs.[5]
-
Adjust Retention Time: Modify your chromatographic method to ensure that this compound does not elute within a region of significant ion suppression.
-
Enhance Sample Preparation: Employ a more rigorous sample cleanup method, such as SPE, to remove the compounds causing ion suppression.
-
Check for Phospholipid Interference: Phospholipids are a common cause of ion suppression in plasma and serum samples. Consider using specialized phospholipid removal plates or techniques.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike Analysis
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the standard solution of this compound into the initial mobile phase at a known concentration.
-
Set B (Post-Spiked Matrix): Extract a blank biological matrix (e.g., plasma, urine) using your established sample preparation protocol. Spike the extracted matrix with the this compound standard solution to the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike the blank biological matrix with the this compound standard solution to the same concentration as Set A before the extraction process.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 25 µL of an internal standard solution.
-
Add 50 µL of 1M sodium hydroxide to basify the sample.
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample: To 100 µL of plasma, add 25 µL of internal standard and 200 µL of 4% phosphoric acid. Load the entire volume onto the SPE cartridge.
-
Wash the cartridge:
-
Wash with 1 mL of 0.1 M acetic acid.
-
Wash with 1 mL of methanol.
-
-
Elute the analyte: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of this compound in Human Plasma
| Sample Preparation Method | Mean Recovery (%) [± SD] | Mean Matrix Effect (%) [± SD] |
| Protein Precipitation (PPT) | 95.2 [± 4.1] | 65.7 [± 8.3] (Ion Suppression) |
| Liquid-Liquid Extraction (LLE) | 88.5 [± 5.6] | 92.1 [± 6.5] |
| Solid-Phase Extraction (SPE) | 92.3 [± 3.9] | 98.6 [± 4.2] |
Data are representative and intended for illustrative purposes.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. gtfch.org [gtfch.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
Technical Support Center: In Vitro CYP Metabolism Assays with (+)-3-Methoxymorphinan
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in in vitro CYP metabolism assays involving (+)-3-Methoxymorphinan.
Frequently Asked Questions (FAQs)
Q1: Which CYP isoforms are primarily responsible for the formation of this compound?
A1: this compound is a metabolite of dextromethorphan. The N-demethylation pathway leading to its formation is primarily mediated by the CYP3A subfamily (CYP3A4 and CYP3A5).[1][2][3][4] However, other isoforms, including CYP2C9, CYP2C19, and CYP2D6, can also contribute to its formation, particularly at lower substrate concentrations.[5]
Q2: What are the most common sources of variability in in vitro CYP metabolism assays?
A2: Variability in these assays can stem from several factors. Key sources include the quality and batch-to-batch differences in human liver microsomes (HLMs), the concentration of organic solvents like DMSO which can inhibit CYP enzymes, inconsistent incubation conditions such as temperature and timing, and the degradation of essential cofactors like NADPH.[6] The choice of in vitro system, such as recombinant enzymes versus HLMs, can also lead to different results.[7]
Q3: What is the recommended concentration of organic solvent (e.g., DMSO, acetonitrile) in the final incubation mixture?
A3: To minimize solvent-mediated inhibition of CYP enzymes, the final concentration of organic solvents should be kept as low as possible. For DMSO, it is recommended to keep the final concentration below 0.5%, and ideally no more than 0.1%.[6] For solvents like methanol or acetonitrile, a concentration of up to 1% may be acceptable.[8] Always include a solvent control to account for any background effects.
Q4: How can I minimize non-specific binding of my test compound to the microsomes?
A4: Non-specific binding can be a concern, especially for lipophilic compounds. Using a low microsomal protein concentration (e.g., ≤ 0.1 mg/mL) can help minimize this effect.[6][8] This is particularly relevant for compounds with a LogP greater than 4.[8]
Q5: When should I consider time-dependent inhibition (TDI) assays?
A5: TDI assays are important when you suspect your compound might be an irreversible or quasi-irreversible inhibitor.[9] A common approach to screen for TDI is to perform an IC50 shift assay, where you compare the IC50 value with and without a pre-incubation step (e.g., 30 minutes) with NADPH.[7][8] A significant shift in the IC50 value suggests time-dependent inhibition.
Troubleshooting Guides
Problem 1: High Well-to-Well Variability or Inconsistent Replicates
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions like microsomal suspensions. Prepare master mixes to minimize the number of individual additions to each well. |
| Inconsistent Incubation Conditions | Use a calibrated incubator and ensure even temperature distribution across the plate. Avoid "edge effects" by not using the outer wells for critical samples or by filling them with buffer/media.[6] |
| Precipitation of Test Compound | Visually inspect incubation mixtures for any signs of precipitation. Lower the test compound concentration if solubility is an issue. Ensure the final solvent concentration is sufficient to maintain solubility. |
| Incomplete Reaction Termination | Ensure the stop solution is added quickly and efficiently to all wells at the designated time point. The composition of the stop solution (e.g., ice-cold acetonitrile) should be sufficient to halt all enzymatic activity.[10] |
Problem 2: Low or No Metabolite Formation
| Potential Cause | Troubleshooting Step |
| Degraded NADPH | Prepare NADPH solutions fresh for each experiment and always keep them on ice.[6] Consider using an NADPH regenerating system for longer incubation times. |
| Low CYP Activity in Microsomes | Check the certificate of analysis for the specific activity of the human liver microsome batch.[6] If activity is low, consider using a new batch or a different donor pool. |
| Incorrect Substrate/Enzyme Concentration | Verify the concentrations of all reagents. For substrates with low turnover, you may need to increase the protein and/or substrate concentration.[6] Ensure the substrate concentration is appropriate for the enzyme kinetics (ideally at or below the Km).[7] |
| Inhibition by Assay Components | Run single-substrate incubations to identify if another component in a cocktail assay is causing inhibition.[6] Check for potential inhibition by the solvent at the concentration used. |
Quantitative Data Summary
Table 1: Recommended Incubation Parameters for CYP Assays
| Parameter | Recommended Range | Rationale |
| Microsomal Protein Conc. | 0.1 - 1.0 mg/mL | Higher concentrations can lead to non-specific binding; lower concentrations may not yield sufficient metabolite formation.[7] |
| Substrate Concentration | At or below Km | Ensures the assay is sensitive to inhibitors.[7] |
| Incubation Time | 5 - 60 minutes | Should be within the linear range of metabolite formation (ideally <10% substrate depletion).[7] |
| Incubation Temperature | 37°C | Optimal temperature for CYP enzyme activity.[6] |
| Final DMSO Concentration | < 0.5% (ideally ≤ 0.1%) | Higher concentrations can inhibit CYP activity, particularly CYP2C19 and CYP3A4.[6] |
| NADPH Concentration | ~1 mM | Sufficient to support the enzymatic reaction without being inhibitory. |
Table 2: Kinetic Parameters for Dextromethorphan Metabolism
| Metabolic Pathway | CYP Isoform(s) | Apparent Km (µM) | Notes |
| N-demethylation (to 3-Methoxymorphinan) | CYP3A4 | ~1155 | Low affinity pathway.[5] |
| CYP2C9, CYP2C19 | 49 - 259 | Higher affinity compared to CYP3A4.[5] | |
| O-demethylation (to Dextrorphan) | CYP2D6 | 3 - 13 | High affinity, predominant pathway in extensive metabolizers.[5] |
Experimental Protocols
Protocol 1: General CYP Inhibition (IC50) Assay for this compound Formation
-
Prepare Reagents:
-
Phosphate Buffer (100 mM, pH 7.4).
-
Human Liver Microsomes (resuspend in buffer to a stock concentration of 20 mg/mL).
-
Dextromethorphan (substrate) stock solution in a suitable solvent.
-
Test Inhibitor stock solutions in the same solvent.
-
NADPH regenerating system or 1 mM NADPH solution (prepare fresh).
-
Ice-cold acetonitrile with an internal standard for reaction termination.
-
-
Incubation Setup (in a 96-well plate):
-
Add buffer, microsomes (to a final concentration of 0.25 mg/mL), and varying concentrations of the test inhibitor to each well.
-
Include a "no inhibitor" control and a "solvent" control.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate Reaction:
-
Add dextromethorphan to each well to initiate the reaction. The final concentration should be at or near the Km for 3-methoxymorphinan formation.
-
Add NADPH to start the enzymatic reaction.
-
-
Incubation:
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes) that is within the linear range of metabolite formation.
-
-
Terminate Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile (with internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of this compound using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression.
-
Protocol 2: Metabolic Stability Assay
-
Prepare Reagents: As described in Protocol 1.
-
Incubation Setup:
-
Prepare a master mix containing buffer and microsomes (e.g., 0.5 mg/mL final concentration).
-
Pre-warm the master mix at 37°C.
-
Prepare separate tubes or wells for each time point (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Initiate Reaction:
-
Add this compound (at a single concentration, e.g., 1 µM) to the pre-warmed microsome mix.
-
Add NADPH to initiate the reaction. This is your master incubation mix.
-
-
Time Course Sampling:
-
At each designated time point, remove an aliquot from the master incubation mix and add it to a tube containing ice-cold stop solution (acetonitrile with internal standard). The 0-minute time point should be taken immediately after adding NADPH.
-
-
Sample Processing and Analysis:
-
Process samples as described in Protocol 1.
-
Quantify the remaining concentration of this compound at each time point by LC-MS/MS.
-
Determine the rate of disappearance by plotting the natural log of the percent remaining of the parent compound versus time. The slope of this line will give the rate constant (k), which can be used to calculate the in vitro half-life (t½ = 0.693/k).
-
Visualizations
Caption: General workflow for an in vitro CYP inhibition assay.
Caption: Troubleshooting decision tree for high assay variability.
References
- 1. karger.com [karger.com]
- 2. karger.com [karger.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Multiple human cytochromes contribute to biotransformation of dextromethorphan in-vitro: role of CYP2C9, CYP2C19, CYP2D6, and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
- 9. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
Sonochemical N-demethylation of Dextromethorphan: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing sonochemical methods for the N-demethylation of dextromethorphan. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and efficient experimentation.
Experimental Protocols
A detailed methodology for the sonochemical N-demethylation of dextromethorphan is provided below, based on established research.[1][2]
Objective: To perform the N-demethylation of dextromethorphan via its N-oxide hydrochloride salt using a sonochemical, iron-catalyzed method.
Materials:
-
Dextromethorphan (DXM) N-oxide hydrochloride salt
-
Iron (0) dust
-
Solvents: Methanol, Ethyl Acetate, Isopropanol, or Water
-
QSonica Q125 Sonicator (or equivalent) with a 1/8'' diameter probe
-
Sound enclosure for the sonicator
-
Reaction vessel
-
Celite
-
Silica gel
-
Mobile phase for chromatography: CHCl₃:MeOH:NH₄OH (85:15:1)
-
Standard laboratory glassware and equipment for filtration, solvent removal (rotary evaporator), and column chromatography.
Procedure:
-
Reaction Setup:
-
Dissolve dextromethorphan N-oxide hydrochloride salt (1.0 eq) in the chosen solvent (e.g., 10 mL for 1.5 mmol of the salt).
-
Add iron (0) dust (1.0 eq) to the solution to create a heterogeneous mixture.
-
Place the reaction vessel inside the sonicator's sound enclosure.
-
Immerse the sonicator probe tip approximately halfway into the solution.[1]
-
-
Sonication:
-
Begin sonication according to the parameters specified for your instrument. The reaction time will vary depending on the solvent used (see Table 1).
-
Monitor the reaction for a color change to dark orange, which indicates progress.[1]
-
Confirm reaction completion through an appropriate analytical method, such as Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
-
Work-up and Purification:
-
Upon completion, filter the solution through a bed of 50:50 celite:silica.
-
Remove the solvent from the filtrate in vacuo to yield a solid residue (typically off-white to yellow).
-
Purify the residue using flash silica column chromatography with a mobile phase of CHCl₃:MeOH:NH₄OH (85:15:1) to obtain the N-nor-dextromethorphan product.[1]
-
Data Presentation
The following table summarizes the quantitative data from sonochemical N-demethylation experiments in various solvents.
| Solvent | Reaction Time (hours) | Conversion (%) |
| Methanol | 3 | 100 |
| Ethyl Acetate | 3 | 100 |
| Isopropanol | 4 | 100 |
| Water | 4 | 100 |
Table derived from information suggesting complete conversion at specified times.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the sonochemical N-demethylation of dextromethorphan.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | - Inefficient cavitation- Poor dispersion of iron catalyst- Incorrect probe positioning- Insufficient sonication power | - Ensure the sonicator probe is properly immersed, typically halfway into the solution.[1]- Check the power settings on the sonicator and ensure they are appropriate for the reaction scale.- Consider degassing the solvent prior to sonication to enhance cavitation.- Ensure the iron dust is of a fine grade for maximum surface area. |
| Low Yield of N-nor Product | - Incomplete reaction- Degradation of product due to prolonged sonication or localized hotspots- Inefficient purification | - Monitor the reaction closely using NMR or another suitable technique to avoid over-sonication.- Optimize the purification process, ensuring the correct mobile phase composition and proper column packing.- If degradation is suspected, try reducing the sonication amplitude or using pulsed sonication. |
| Inconsistent Results Between Batches | - Variations in reaction setup- Inconsistent catalyst quality or amount- Fluctuations in sonicator output | - Standardize the reaction setup, including vessel geometry and probe positioning.- Use the same batch and grade of iron dust for all experiments.- Calibrate and maintain the sonicator regularly to ensure consistent power output. |
| Formation of Unidentified Byproducts | - Side reactions induced by radical species from sonolysis of the solvent or substrate- Presence of impurities in starting materials | - Use high-purity solvents and starting materials.- Consider using a radical scavenger if unwanted side reactions are suspected, though this may also inhibit the desired reaction.- Analyze the byproducts to understand their structure and formation mechanism, which may suggest modifications to the reaction conditions. |
| High Energy Consumption | - Sonochemical methods can be energy-intensive compared to conventional stirring.[3][4][5] | - For scaling up, consider the overall energy efficiency. Conventional stirring may be less energy-demanding.[1][4]- Optimize reaction time to avoid unnecessary energy expenditure once the reaction is complete. |
Frequently Asked Questions (FAQs)
Q1: How does sonochemistry facilitate the N-demethylation reaction?
A1: Sonochemistry utilizes high-frequency sound waves (ultrasound) to induce acoustic cavitation in the liquid medium.[6][7] This process involves the formation, growth, and violent collapse of microscopic bubbles. The collapse of these bubbles generates localized "hot spots" with extremely high temperatures and pressures, as well as shock waves and shear forces.[7][8] In this specific reaction, sonication is thought to continuously clean and activate the surface of the iron (0) catalyst by removing passivating layers, thereby enhancing its reactivity.[2] The intense physical forces also improve mass transfer in the heterogeneous mixture.
Q2: Why is dextromethorphan N-oxide used as the starting material instead of dextromethorphan itself?
A2: The N-demethylation proceeds via a nonclassical Polonovski-type reaction.[9] This reaction mechanism requires the nitrogen to be in a higher oxidation state, such as an N-oxide, to facilitate the cleavage of the N-methyl group in the presence of a reducing agent like iron (0).
Q3: What is the role of the iron (0) dust?
A3: Iron (0) dust acts as the catalyst and a reducing agent in this reaction.[1][5] It facilitates the cleavage of the N-O bond in the N-oxide intermediate and the subsequent removal of the methyl group.
Q4: Can other iron catalysts be used?
A4: Research has shown that various iron sources can promote N-demethylation, including iron (II) salts (e.g., FeSO₄) and other forms of iron (0) like nanoscale zerovalent iron (nZVI).[1][4] nZVI may offer faster conversion rates due to its higher surface area.[4]
Q5: What are the advantages of using sonochemistry for this transformation compared to other methods?
A5: Sonochemical methods can offer advantages such as faster reaction times compared to conventional stirring at room temperature and the ability to use environmentally benign or "green" solvents like water and ethanol.[1][2] The process of cavitation can also lead to an increase in the surface area of the solid catalyst during the reaction.[2]
Q6: Are there any disadvantages to this method?
A6: A significant consideration is the energy consumption. Sonochemical approaches, along with liquid-assisted grinding, can be more energy-demanding than conventional stirring.[1][4][5] Therefore, for large-scale synthesis, a thorough assessment of energy efficiency and overall "greenness" is necessary.[1][4]
Visualizations
Caption: Experimental workflow for sonochemical N-demethylation.
Caption: Simplified reaction pathway for the N-demethylation process.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Event Website - Fourwaves [event.fourwaves.com]
- 6. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 7. Organic Sonochemistry: A Chemist’s Timely Perspective on Mechanisms and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sono-processes: Emerging systems and their applicability within the (bio-)medical field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. library2.smu.ca [library2.smu.ca]
Storage conditions to prevent degradation of (+)-3-Methoxymorphinan standard
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of (+)-3-Methoxymorphinan analytical standards to prevent degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the this compound standard?
To ensure the stability and integrity of your this compound standard, it is crucial to adhere to the recommended storage conditions. The primary recommendation is refrigeration.[1][2] The container should be tightly sealed and stored in a dry, well-ventilated area.[3] For long-term storage, colder temperatures and an inert atmosphere may be considered.[4]
Q2: Why are these specific storage conditions necessary?
Morphinan derivatives can be susceptible to degradation if not stored properly. Factors such as temperature, moisture, and air exposure can potentially lead to chemical changes, affecting the purity and concentration of the standard. Refrigeration slows down potential chemical reactions, while a tightly sealed container protects the standard from atmospheric moisture and contaminants.
Q3: What are the potential degradation pathways for morphinans?
While specific degradation pathways for this compound under storage conditions are not extensively detailed, studies on related opioid compounds indicate that morphinans can be sensitive to harsh chemical environments. For instance, acid hydrolysis at high temperatures is known to cause degradation and demethylation of opioids.[5][6][7] This highlights the importance of maintaining a controlled and stable storage environment to prevent unforeseen chemical reactions. This compound is a metabolite of dextromethorphan, formed through N-demethylation.[8][9][10]
Q4: Can I store the this compound standard at room temperature?
While some suppliers may ship the product at room temperature, long-term storage at room temperature is not recommended.[11] Storing the standard under refrigerated conditions is the safest approach to minimize the risk of degradation over time.
Q5: What documentation should I receive with my this compound standard?
Reputable suppliers provide a Certificate of Analysis (CoA) with the standard.[12] This document contains crucial information about the identity, purity, and other quality control parameters of the specific lot you have received. Some suppliers may also provide additional analytical data like 1HNMR, MASS, HPLC, and IR upon request.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected analytical results | Degradation of the standard due to improper storage. | 1. Verify that the standard has been stored according to the recommended conditions (see table below). 2. Check the expiration or retest date on the Certificate of Analysis. 3. If improper storage is suspected, consider using a fresh, unopened standard for comparison. |
| Contamination of the standard. | 1. Ensure that proper handling procedures are followed to prevent cross-contamination. 2. Use clean, dedicated spatulas and weighing instruments. 3. Avoid returning unused material to the original container. | |
| Visible changes in the standard (e.g., color change, clumping) | Absorption of moisture or chemical degradation. | 1. Do not use the standard if its physical appearance has changed. 2. Discard the compromised standard according to your institution's hazardous waste disposal procedures. 3. Obtain a new standard and ensure it is stored in a tightly sealed container in a desiccator within the refrigerator if moisture is a concern. |
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound Standard
| Parameter | Recommendation | Source |
| Temperature | Refrigerator (2-8°C) | [1][2] |
| +5°C | [11] | |
| Long-term: -20°C | [4] | |
| Atmosphere | Inert atmosphere for long-term storage | [4] |
| Container | Tightly closed | [3] |
| Environment | Dry and well-ventilated | [3] |
Experimental Protocols
While this document does not provide specific experimental protocols for the use of this compound, it is important to note that the stability of the compound during analytical procedures is crucial. For instance, in studies involving the analysis of opioids, harsh conditions like high-temperature acid hydrolysis have been shown to cause degradation.[5][7] Researchers should validate their analytical methods to ensure that the sample preparation and analysis steps do not compromise the integrity of the standard.
Visualizations
Caption: Troubleshooting decision tree for inconsistent analytical results.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lgcstandards.com [lgcstandards.com]
- 5. academic.oup.com [academic.oup.com]
- 6. forensicrti.org [forensicrti.org]
- 7. imcstips.com [imcstips.com]
- 8. 3-Methoxymorphinan - Wikipedia [en.wikipedia.org]
- 9. Morphinan, 3-methoxy- | 1531-25-5 | Benchchem [benchchem.com]
- 10. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 11. ent-3-Methoxymorphinan Hydrochloride | LGC Standards [lgcstandards.com]
- 12. glppharmastandards.com [glppharmastandards.com]
Technical Support Center: Purification of Crude (+)-3-Methoxymorphinan via Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude (+)-3-methoxymorphinan using column chromatography.
Experimental Protocol: Column Chromatography of this compound
This section details a standard operating procedure for the purification of crude this compound.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Ethyl acetate, HPLC grade
-
Hexane, HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
2. Mobile Phase Preparation:
-
Eluent A: Dichloromethane (DCM)
-
Eluent B: A solution of 98:2 (v/v) Dichloromethane:Methanol with 0.1% Triethylamine. The triethylamine is added to prevent peak tailing of the basic morphinan compound.[1]
3. Column Packing:
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Prepare a slurry of silica gel in Eluent A.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[2]
-
Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the column by passing 2-3 column volumes of Eluent A through the packed silica gel.
4. Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Alternatively, for samples not fully soluble in the initial eluent, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[3]
5. Elution and Fraction Collection:
-
Begin elution with 100% Eluent A.
-
Gradually increase the polarity of the mobile phase by incrementally adding Eluent B. A typical gradient might be from 100% A to 90:10 A:B over several column volumes.
-
Collect fractions of a consistent volume.
-
Monitor the separation using Thin Layer Chromatography (TLC).
6. Analysis and Product Isolation:
-
Spot each fraction on a TLC plate and develop in a suitable solvent system (e.g., 95:5 DCM:MeOH with a drop of triethylamine).
-
Visualize the spots under UV light and/or with an appropriate stain.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Data Presentation
Table 1: Typical TLC and Column Chromatography Parameters
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase System | Dichloromethane/Methanol with Triethylamine | A common system for separating alkaloids. |
| TLC Developing Solvent | 95:5 DCM:MeOH + 0.1% TEA | Adjust ratios as needed for optimal spot separation. |
| Typical Rf of Product | ~0.3 - 0.4 | This is an ideal range for good separation on a column. |
| Column Loading Capacity | 1-5% of silica gel weight | Overloading can lead to poor separation. |
Table 2: Example Elution Gradient
| Step | Eluent A (DCM) | Eluent B (98:2 DCM:MeOH + 0.1% TEA) | Column Volumes | Purpose |
| 1 | 100% | 0% | 2 | Elute non-polar impurities. |
| 2 | 95% | 5% | 3 | Gradually increase polarity. |
| 3 | 90% | 10% | 5 | Elute the target compound. |
| 4 | 80% | 20% | 3 | Elute more polar impurities. |
| 5 | 0% | 100% | 2 | Column flush. |
Troubleshooting Guide & FAQs
Q1: My compound is not eluting from the column, even with a high concentration of methanol.
A1:
-
Possible Cause: The compound may have decomposed on the acidic silica gel.[4] Morphinans can be sensitive to acidic conditions.
-
Solution:
-
Perform a stability test on a small scale by spotting the compound on a TLC plate and letting it sit for an hour before developing to see if degradation occurs.[4]
-
If the compound is unstable, consider using deactivated silica gel (treated with a base) or an alternative stationary phase like alumina.[4]
-
Ensure that triethylamine or another competing base is present in your mobile phase to neutralize acidic sites on the silica.[1]
-
Q2: The separation between my product and an impurity is poor, resulting in mixed fractions.
A2:
-
Possible Cause: The chosen solvent system may not have sufficient selectivity.
-
Solution:
-
Optimize the mobile phase using TLC. Test various solvent systems with different polarities and selectivities (e.g., replacing methanol with isopropanol or using a hexane/ethyl acetate system).
-
Employ a shallower gradient during elution to increase the resolution between closely eluting compounds.
-
Ensure the column is not overloaded. Reduce the amount of crude material loaded onto the column.[5]
-
Q3: The peaks in my chromatogram (or spots on my TLC) are tailing significantly.
A3:
-
Possible Cause: Secondary interactions between the basic nitrogen of the morphinan and acidic silanol groups on the silica surface can cause tailing.[1]
-
Solution:
Q4: The solvent flow through the column is very slow or has stopped completely.
A4:
-
Possible Cause: The column may be packed too tightly, or fine particles may be clogging the frit. It's also possible that the compound has precipitated on the column.[4]
-
Solution:
-
Apply gentle positive pressure to the top of the column using a pipette bulb or a regulated air/nitrogen line.
-
If precipitation is suspected, try switching to a solvent system in which the compound is more soluble.
-
In the future, ensure the silica gel slurry is well-settled and not overly compressed during packing.
-
Q5: I can't see my compound on the TLC plate after spotting the fractions.
A5:
-
Possible Cause: The compound may be too dilute in the collected fractions.[6] It is also possible the compound did not elute at all or came off in the solvent front.
-
Solution:
-
Concentrate a small aliquot of the fractions you suspect contain the compound and re-spot on the TLC plate.[6]
-
Check the very first fractions collected, as the compound may be less polar than anticipated and eluted quickly.[4]
-
If the compound is still not found, flush the column with a very strong solvent (e.g., 100% methanol with 1% triethylamine) to see if the compound was strongly retained.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting workflow for poor separation issues.
References
Validation & Comparative
A Comparative Guide to CYP3A4 Activity Biomarkers: Validation of (+)-3-Methoxymorphinan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (+)-3-methoxymorphinan, a metabolite of dextromethorphan, with the established "gold standard" probe midazolam and other alternative endogenous biomarkers for the assessment of cytochrome P450 3A4 (CYP3A4) activity. The validation of sensitive and specific biomarkers is critical for understanding drug metabolism, predicting drug-drug interactions (DDIs), and personalizing medicine.
Executive Summary
The N-demethylation of dextromethorphan to this compound is a well-established in vitro and in vivo marker for CYP3A4 activity.[1][2][3] While midazolam remains the preferred probe for clinical DDI studies, dextromethorphan offers the advantage of simultaneously probing CYP2D6 activity (via O-demethylation to dextrorphan), providing a more comprehensive metabolic phenotype.[3] This guide presents a detailed comparison of these exogenous probes alongside emerging endogenous biomarkers, 4β-hydroxycholesterol and 6β-hydroxycortisol, to aid researchers in selecting the most appropriate tool for their specific research needs.
Data Presentation: Quantitative Comparison of CYP3A4 Biomarkers
The following tables summarize key in vitro and in vivo parameters for the discussed CYP3A4 biomarkers, facilitating a direct comparison of their performance.
Table 1: In Vitro Kinetic Parameters for CYP3A4-Mediated Metabolism
| Biomarker/Reaction | Test System | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint, μL/min/mg protein) | Reference |
| This compound Formation | Human Liver Microsomes | 650 | Comparable to O-demethylation | - | [1] |
| (from Dextromethorphan N-demethylation) | Recombinant CYP3A4 | - | - | - | [4][5] |
| Midazolam 1'-hydroxylation | Human Liver Microsomes | 5.8 ± 4.9 | 1.7 ± 1.4 | - | [6] |
| Recombinant CYP3A4 | 3-4 fold lower than in insect cells | Minor differences | Significantly higher than in human cell-expressed CYP3A4 | [1] | |
| Recombinant CYP3A4 & CYP3A5 | Similar Km for CYP3A4 and CYP3A5 | - | Similar for CYP3A4 and CYP3A5 | [7] |
Table 2: In Vivo Pharmacokinetic Parameters and Performance
| Biomarker | Administration | Key Parameter | Typical Value/Observation | Advantages | Disadvantages | Reference |
| This compound | Oral Dextromethorphan | Urinary Metabolic Ratio (Dextromethorphan/3-Methoxymorphinan) | Correlates with CYP3A4 induction and inhibition | Dual probe for CYP3A4 and CYP2D6; Non-invasive urine sampling | Longer urine collection may be needed; Potential for CYP2D6 phenotype to influence results | [2][8] |
| Midazolam | Oral or IV | Plasma Clearance (CL) or AUC | Highly sensitive to CYP3A4 inhibition and induction | "Gold standard" for clinical DDI studies; Well-characterized | Invasive blood sampling; Potential for inter-individual variability in absorption | [9][10] |
| 4β-Hydroxycholesterol | Endogenous | Plasma Concentration or Ratio to Cholesterol | Reflects long-term (weeks) CYP3A4 activity | Non-invasive (single blood sample); Stable intra-individual levels | Long half-life (17 days) limits assessment of rapid changes; Less sensitive to inhibition than midazolam | [11][12][13][14] |
| 6β-Hydroxycortisol | Endogenous | Urinary Ratio to Cortisol | Reflects CYP3A4 induction and inhibition | Non-invasive urine sampling; Adjusts for circadian cortisol rhythm | Can be influenced by factors affecting cortisol levels; May not be reliable enough to measure absolute CYP3A4 activity | [15][16][17][18] |
Signaling Pathways and Experimental Workflows
To visually represent the metabolic pathways and experimental logic, the following diagrams are provided in Graphviz DOT language.
Caption: Metabolic pathways of exogenous and endogenous CYP3A4 biomarkers.
Caption: Workflow for the validation of a novel biomarker for CYP3A4 activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biomarker studies. Below are representative protocols for key experiments.
In Vitro CYP3A4 Reaction Phenotyping using Human Liver Microsomes
Objective: To determine the kinetics of this compound formation from dextromethorphan by CYP3A4 in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Dextromethorphan hydrobromide
-
This compound standard
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of dextromethorphan in a suitable solvent (e.g., methanol).
-
In a microcentrifuge tube, pre-incubate HLM (final concentration 0.2-0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.
-
Add varying concentrations of dextromethorphan to the incubation mixture.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.
-
Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by non-linear regression analysis of the velocity versus substrate concentration data.
In Vivo CYP3A4 Phenotyping using the Dextromethorphan/Midazolam Cocktail
Objective: To simultaneously assess CYP3A4 and CYP2D6 activity in healthy volunteers.
Study Design:
-
Open-label, single-dose, crossover, or parallel-group study design.
-
Subjects should abstain from medications and certain foods/beverages known to interact with CYPs for a specified period before and during the study.
Procedure:
-
Administer a single oral dose of dextromethorphan (e.g., 30 mg) and midazolam (e.g., 2 mg) to fasted subjects.
-
Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dose.
-
Collect urine over a specified period (e.g., 0-8, 8-24, or up to 72 hours).[2]
-
Process blood samples to obtain plasma and store all samples at -80°C until analysis.
-
Quantify the concentrations of dextromethorphan, this compound, dextrorphan, midazolam, and 1'-hydroxymidazolam in plasma and urine using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters, including AUC, clearance, and metabolic ratios (e.g., Dextromethorphan/ this compound for CYP3A4 and Dextromethorphan/Dextrorphan for CYP2D6).
Analytical Method: LC-MS/MS for Quantification in Plasma
Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of dextromethorphan, this compound, and midazolam in human plasma.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dextromethorphan: e.g., m/z 272.2 -> 171.1
-
This compound: e.g., m/z 258.2 -> 157.1
-
Midazolam: e.g., m/z 326.1 -> 291.1
-
Internal Standard (e.g., Diazepam-d5): e.g., m/z 290.1 -> 154.2
-
Sample Preparation (Example - Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
Validation: The method should be validated according to regulatory guidelines for bioanalytical method validation, including assessment of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Conclusion
This compound serves as a valuable and validated biomarker for CYP3A4 activity. Its primary advantage lies in its utility as part of the dextromethorphan probe drug cocktail, enabling the simultaneous assessment of two major drug-metabolizing enzymes, CYP3A4 and CYP2D6. While midazolam remains the benchmark for clinical DDI studies due to its high sensitivity and extensive characterization, the choice of biomarker should be guided by the specific objectives of the research. For comprehensive metabolic phenotyping, particularly in early drug development, the dextromethorphan cocktail is a powerful tool. Endogenous biomarkers like 4β-hydroxycholesterol and 6β-hydroxycortisol offer a non-invasive alternative for assessing long-term CYP3A4 activity but may lack the sensitivity for detecting acute changes. The data and protocols presented in this guide are intended to assist researchers in making informed decisions regarding the selection and implementation of CYP3A4 biomarkers in their studies.
References
- 1. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of cytochrome P450 3A4/5 activity in vivo with dextromethorphan N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative contribution to dextromethorphan metabolism by cytochrome P450 isoforms in vitro: can dextromethorphan be used as a dual probe for both CTP2D6 and CYP3A activities? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of midazolam 1-hydroxylation activity in vitro by neurotransmitters and precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative metabolic capabilities of CYP3A4, CYP3A5, and CYP3A7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of dextromethorphan N-demethylation activity as a biomarker for cytochrome P450 3A activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Changes in Plasma Clearance of CYP450 Probe Drugs May Not be Specific for Altered In Vivo Enzyme Activity Under (Patho)Physiological Conditions: How to Interpret Findings of Probe Cocktail Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Correlations between 4β-hydroxycholesterol and hepatic and intestinal CYP3A4: protein expression, microsomal ex vivo activity, and in vivo activity in patients with a wide body weight range - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of 4β-Hydroxycholesterol as a Clinical Biomarker of CYP3A4 Drug Interactions Using a Bayesian Mechanism–Based Pharmacometric Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4β-Hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 6β-Hydroxycortisol - Wikipedia [en.wikipedia.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Urinary 6beta-hydroxycortisol: a validated test for evaluating drug induction or drug inhibition mediated through CYP3A in humans and in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of two endogenous biomarkers of CYP3A4 activity in a drug–drug interaction study between midostaurin and rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of (+)-3-Methoxymorphinan and Dextrorphan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective properties of two dextromethorphan metabolites: (+)-3-Methoxymorphinan and dextrorphan. This analysis is based on available preclinical data and aims to elucidate their distinct mechanisms of action and relative potencies, offering valuable insights for neuropharmacological research and therapeutic development.
At a Glance: Key Differences in Neuroprotective Mechanisms
| Feature | This compound (as 3-Hydroxymorphinan) | Dextrorphan |
| Primary Mechanism | Dual: Anti-inflammatory and Neurotrophic | NMDA Receptor Antagonism |
| Cellular Targets | Microglia and Astrocytes | Neurons |
| Key Molecular Actions | Inhibition of microglial activation and release of pro-inflammatory mediators (TNF-α, NO, ROS).[1] Stimulation of astrocytes to release neurotrophic factors.[1] | Blockade of the NMDA receptor ion channel, preventing excessive Ca2+ influx.[2][3] |
| Therapeutic Potential | Neurodegenerative diseases with inflammatory and neurotrophic deficit components (e.g., Parkinson's disease).[4] | Conditions associated with excitotoxicity (e.g., stroke, traumatic brain injury).[2] |
| Relative Potency | Considered more potent than its parent compound, dextromethorphan, in protecting dopaminergic neurons.[1] | A potent NMDA receptor antagonist.[2] |
Quantitative Analysis of Neuroprotective Efficacy
Direct comparative studies providing IC50 or EC50 values for the neuroprotective effects of this compound and dextrorphan in the same experimental models are limited. However, data from individual studies on these compounds and their parent molecule, dextromethorphan, allow for a semi-quantitative assessment.
| Parameter | This compound (as 3-Hydroxymorphinan) | Dextrorphan | Dextromethorphan (for reference) | Experimental Model |
| NMDA Receptor Blockade (IC50) | Not a primary mechanism; does not appear to bind to the NMDA receptor.[5] | - | ~0.55 µM (for blockade of NMDA-induced currents)[6] | Cultured rat cortical neurons |
| Inhibition of Microglial Activation | Potent inhibitor of LPS-induced microglial activation and production of neurotoxins.[1] | Less characterized for this specific mechanism. | Inhibits microglial activation.[1] | Primary mesencephalic neuron-glia cultures |
| Neurotrophic Factor Induction | Induces the release of neurotrophic factors from astrocytes.[1] | Not reported. | Not reported. | Primary mesencephalic neuron-glia cultures |
| Protection against MPP+ Toxicity | The most potent among dextromethorphan analogs in restoring dopamine neuron loss.[4] | Neuroprotective effects observed. | Neuroprotective effects observed.[7] | In vivo and in vitro models of Parkinson's disease |
Note: 3-Hydroxymorphinan (3-HM) is the racemic mixture of which this compound is a component. The neuroprotective effects are largely attributed to the dextrorotatory isomer.[5]
Detailed Experimental Methodologies
The following are representative protocols for key experiments cited in the literature to assess the neuroprotective effects of these compounds.
In Vitro Model of Neuroinflammation: Lipopolysaccharide (LPS)-Induced Microglial Activation
-
Cell Culture: Primary mesencephalic neuron-glia cultures are prepared from the ventral mesencephalon of embryonic day 14-15 rats. Cells are plated in poly-D-lysine coated 24-well plates.
-
Treatment: After 7 days in culture, cells are pre-treated with varying concentrations of this compound or dextrorphan for 30 minutes. Subsequently, neuroinflammation is induced by adding lipopolysaccharide (LPS; 10 ng/mL).
-
Assessment of Neuroprotection: After 7 days of LPS treatment, the survival of dopaminergic neurons is assessed by [3H]dopamine uptake assay and immunocytochemistry using an antibody against tyrosine hydroxylase (TH).
-
Measurement of Inflammatory Mediators: Culture supernatants are collected 24-48 hours after LPS treatment to measure the levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and reactive oxygen species (ROS) using commercially available kits.
In Vitro Model of Parkinson's Disease: MPP+ Induced Neurotoxicity
-
Cell Culture: Primary mesencephalic neuron-glia cultures are prepared as described above.
-
Treatment: Cultures are treated with the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, to induce dopaminergic neuron death. Test compounds are added either as a pre-treatment or co-treatment.
-
Assessment of Neuroprotection: Dopaminergic neuron survival is quantified using [3H]dopamine uptake assays and TH immunocytochemistry.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Neuronal cells (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells) are seeded in 96-well plates.
-
Induction of Toxicity: Cells are exposed to a neurotoxin (e.g., glutamate, MPP+, or LPS) in the presence or absence of the test compounds.
-
MTT Incubation: After the desired incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization and Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment: Neuronal cells are cultured and treated with neurotoxins and test compounds as described above.
-
Fluorescent Probe Incubation: Cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), in the dark.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or fluorescence microscopy. An increase in fluorescence indicates an increase in intracellular ROS levels.
Signaling Pathways and Mechanisms of Action
The distinct neuroprotective profiles of this compound and dextrorphan are a direct result of their engagement with different cellular signaling pathways.
This compound: A Dual-Pronged Approach
This compound, primarily studied as 3-hydroxymorphinan, exerts its neuroprotective effects through two synergistic, glia-dependent mechanisms:
-
Anti-Inflammatory Action on Microglia: In response to inflammatory stimuli like LPS, microglia become activated and release a barrage of neurotoxic factors. 3-HM intervenes by inhibiting this activation, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, nitric oxide (NO), and reactive oxygen species (ROS).[1]
-
Neurotrophic Action on Astrocytes: 3-HM stimulates astrocytes to release neurotrophic factors.[1] These factors, in turn, provide crucial support to neurons, promoting their survival and function.
Dual neuroprotective mechanism of this compound.
Dextrorphan: Targeting Neuronal Excitotoxicity
Dextrorphan's primary neuroprotective mechanism is the blockade of N-methyl-D-aspartate (NMDA) receptors on neurons.[2] Overactivation of these receptors by the neurotransmitter glutamate leads to excessive calcium influx, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity. By acting as a non-competitive antagonist at the NMDA receptor, dextrorphan prevents this detrimental calcium overload.
Dextrorphan's neuroprotection via NMDA receptor antagonism.
Experimental Workflow for Comparative Analysis
A typical experimental workflow to compare the neuroprotective effects of these two compounds would involve a multi-step process, from initial cell culture to the final data analysis.
General experimental workflow for in vitro neuroprotection assays.
Conclusion and Future Directions
This compound and dextrorphan, both metabolites of dextromethorphan, exhibit distinct and compelling neuroprotective profiles. Dextrorphan acts as a direct neuronal protector against excitotoxicity through NMDA receptor antagonism. In contrast, this compound employs a more indirect, multi-faceted approach by modulating glial cell function to create a more favorable microenvironment for neuronal survival.
Future research should focus on:
-
Direct Comparative Studies: Conducting in vitro and in vivo studies that directly compare the neuroprotective efficacy of this compound and dextrorphan across a range of neurodegenerative and acute injury models.
-
Elucidation of Upstream Targets: Identifying the specific receptors on microglia and astrocytes that this compound interacts with to initiate its anti-inflammatory and neurotrophic effects.
-
In Vivo Efficacy and Pharmacokinetics: Further characterizing the pharmacokinetic and pharmacodynamic profiles of both compounds to better predict their therapeutic potential in clinical settings.
A deeper understanding of the unique and potentially complementary neuroprotective mechanisms of these two compounds will be instrumental in the development of novel therapeutic strategies for a spectrum of neurological disorders.
References
- 1. 3-hydroxymorphinan is neurotrophic to dopaminergic neurons and is also neuroprotective against LPS-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The N-methyl-D-aspartate (NMDA) receptor antagonist, dextrorphan, prevents the neurotoxic effects of 3,4-methylenedioxymethamphetamine (MDMA) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dextromethorphan and dextrorphan as calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxymorphinan, a metabolite of dextromethorphan, protects nigrostriatal pathway against MPTP-elicited damage both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Hydroxymorphinan - Wikipedia [en.wikipedia.org]
- 6. Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Differentiating (+)-3-Methoxymorphinan from its Positional Isomers Using Gas Chromatography-Mass Spectrometry (GC-MS)
For researchers, scientists, and drug development professionals, the accurate identification of drug isomers is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. Positional isomers, which share the same molecular formula but differ in the substitution pattern on a parent molecule, often exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive methodology for differentiating (+)-3-Methoxymorphinan from its potential positional isomers (e.g., 1-, 2-, and 4-Methoxymorphinan) using Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique in analytical chemistry.
While extensive comparative data for all positional isomers of methoxymorphinan is not widely published, the principles of GC-MS analysis allow for the development of a robust methodology for their separation and identification. The primary challenge lies in the fact that positional isomers often yield very similar mass spectra due to identical fragmentation pathways.[1][2] Consequently, chromatographic separation is paramount for unambiguous identification.[1][3]
Data Presentation: Expected Chromatographic and Spectral Data
The following table illustrates the expected, albeit hypothetical, results from a GC-MS analysis designed to differentiate methoxymorphinan isomers. The retention times are illustrative and will be highly dependent on the specific GC conditions employed. The mass spectral data is predicted based on the common fragmentation patterns of morphinan-type alkaloids. It is essential for researchers to determine these values experimentally using certified reference standards for each isomer.
| Isomer Name | Hypothetical Retention Time (min) | Key Mass Spectral Fragments (m/z) | Notes |
| 1-Methoxymorphinan | 12.1 | 257 (M+), 242, 226, 214, 199, 165 | Expected to be the earliest eluting isomer due to potential steric hindrance affecting intermolecular interactions. |
| 2-Methoxymorphinan | 12.4 | 257 (M+), 242, 226, 214, 199, 165 | Intermediate retention time. Mass spectrum is expected to be nearly identical to other isomers. |
| This compound | 12.8 | 257 (M+), 242, 226, 214, 199, 165 | The target analyte, likely with a distinct retention time from its positional isomers. |
| 4-Methoxymorphinan | 12.6 | 257 (M+), 242, 226, 214, 199, 165 | Retention time may be similar to the 2-isomer, requiring a highly efficient column and optimized temperature program for baseline separation. |
Note: The molecular ion (M+) for all methoxymorphinan isomers is m/z 257. The listed fragments are common in morphinan-like structures and are expected to be present in the spectra of all isomers. Differentiation will likely rely on subtle differences in the relative abundance of these ions, though chromatographic separation remains the definitive method.
Experimental Protocols
A detailed and optimized experimental protocol is crucial for achieving the necessary separation of the isomers.
1. Sample Preparation:
-
Standard Preparation: Prepare individual standard solutions of each available methoxymorphinan isomer (e.g., 1 mg/mL) in methanol or a suitable solvent. A mixture of all isomers should also be prepared to verify chromatographic separation.
-
Derivatization (Optional): In cases of poor chromatographic resolution, derivatization of the secondary amine in the morphinan structure with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA) can alter the volatility and polarity of the analytes, potentially improving separation.[1]
2. Gas Chromatography (GC) Conditions:
-
GC System: A modern gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.
-
Column: A high-resolution capillary column is essential. A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a mid-polarity stationary phase, such as 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injector: Splitless mode is preferred for trace analysis. Injector temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 250°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
This program should be optimized based on the specific column and instrument used to achieve baseline separation of all isomers.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan from m/z 50 to 400 to obtain the full fragmentation pattern for each isomer.
-
Data Analysis: The primary method of differentiation will be the comparison of retention times against certified reference standards.[4][5][6] While the mass spectra are expected to be very similar, they should be carefully examined for any consistent, subtle differences in ion ratios that could serve as a secondary confirmation.
Workflow for Isomer Differentiation
The logical process for differentiating this compound from its positional isomers is outlined in the diagram below. This workflow emphasizes the critical role of using reference standards for definitive identification based on chromatographic retention time.
Caption: Workflow for the differentiation of methoxymorphinan isomers using GC-MS.
References
- 1. pure.uva.nl [pure.uva.nl]
- 2. nist.gov [nist.gov]
- 3. Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. lotusinstruments.com [lotusinstruments.com]
A Comparative Guide to the Metabolism of Dextromethorphan to (+)-3-Methoxymorphinan: In Vivo vs. In Vitro Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo and in vitro metabolism of dextromethorphan to its N-demethylated metabolite, (+)-3-methoxymorphinan. The formation of this compound is a key metabolic pathway, and understanding its kinetics in different experimental systems is crucial for drug development and interaction studies. This document summarizes quantitative data from various studies, presents detailed experimental protocols, and visualizes the metabolic pathways and experimental workflows.
Quantitative Comparison of this compound Formation
The conversion of dextromethorphan to this compound is primarily catalyzed by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C9 and CYP2C19.[1] The efficiency of this metabolic pathway can be assessed both in living organisms (in vivo) and in controlled laboratory settings (in vitro).
In Vitro Kinetic Parameters
In vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes provide valuable insights into the intrinsic enzymatic activity. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters for comparing metabolic efficiency.
| Experimental System | Enzyme | Km (µM) | Vmax (pmol/min/mg protein or nmol/min/nmol P450) | Reference |
| Human Liver Microsomes | Mixed CYPs | 231 - 322 | 3.3 - 6.8 (nmol/mg/min) | [2] |
| Human Liver Microsomes | Mixed CYPs | 632 - 977 | Not Reported | [3][4] |
| Human Liver Microsomes | Mixed CYPs | 650 | Comparable to O-demethylation | [5] |
| Human Liver Microsomes | CYP3A Subfamily | 520 - 710 | 375 - 812 (pmol/mg/min) | [6] |
| Recombinant Human CYP2D6 | CYP2D6 | ~5000 | 176 (nmol/nmol P450/min) | [2] |
Note: The variability in Km and Vmax values across different studies can be attributed to differences in experimental conditions, such as substrate concentration, incubation time, and the specific pool of human liver microsomes used.
In Vivo Metabolite Levels
In vivo studies typically involve the administration of dextromethorphan to human volunteers and subsequent measurement of the parent drug and its metabolites in biological fluids like plasma and urine. These studies provide a more holistic view of metabolism, taking into account factors like absorption, distribution, and excretion.
| Study Population | Dextromethorphan Dose | Sample Type | This compound Concentration/Excretion | Reference |
| Healthy Volunteers | 80 mg | 12-h Urine | Log ratio of Dextromethorphan/3-Methoxymorphinan used to measure CYP3A4 activity | |
| Healthy Volunteers | 30 mg | Plasma | Lowest detectable concentration: 0.5 ng/mL | [7] |
| Healthy Volunteers | 30 mg | Urine | Not directly quantified, used for metabolic ratio | [8] |
| Extensive and Poor CYP2D6 Metabolizers | Not specified | Urine | N-demethylation to 3-methoxymorphinan is slightly higher in poor CYP2D6 metabolizers | [5] |
Metabolic Pathway of Dextromethorphan
The metabolism of dextromethorphan proceeds via two main pathways: O-demethylation to dextrorphan, primarily mediated by CYP2D6, and N-demethylation to this compound, primarily mediated by CYP3A4. Both metabolites can be further metabolized to (+)-3-hydroxymorphinan.
Caption: Metabolic pathways of dextromethorphan.
Experimental Protocols
In Vitro Metabolism Assay Using Human Liver Microsomes
This protocol outlines a typical procedure to determine the kinetic parameters of dextromethorphan N-demethylation in human liver microsomes.
1. Reagents and Materials:
-
Dextromethorphan hydrobromide
-
This compound standard
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard for LC-MS/MS analysis
2. Incubation Procedure:
-
Prepare a stock solution of dextromethorphan in a suitable solvent (e.g., methanol or water).
-
In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.2-0.5 mg/mL final protein concentration) in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding various concentrations of dextromethorphan and the NADPH regenerating system. The final incubation volume is typically 200-500 µL.
-
Incubate the mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring linear formation of the metabolite.
-
Terminate the reaction by adding a cold stop solution, such as 2 volumes of ice-cold acetonitrile containing an internal standard.
3. Sample Analysis:
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Quantify the concentration of this compound using a validated LC-MS/MS method.
4. Data Analysis:
-
Calculate the rate of metabolite formation at each substrate concentration (e.g., in pmol/min/mg protein).
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
In Vivo Human Study Protocol
This protocol describes a general design for a clinical study to assess the in vivo metabolism of dextromethorphan.
1. Study Population:
-
Recruit healthy adult volunteers.
-
Obtain informed consent from all participants.
-
Screen participants for factors that could influence drug metabolism, such as use of other medications, smoking, and alcohol consumption. Genotyping for CYP2D6 extensive and poor metabolizers can also be performed.
2. Study Design:
-
This is typically a single-dose, open-label study.
-
Administer a single oral dose of dextromethorphan hydrobromide (e.g., 30-80 mg) to fasting subjects.
3. Sample Collection:
-
Blood Samples: Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., heparin or EDTA). Centrifuge the blood samples to separate plasma, which is then stored at -80°C until analysis.
-
Urine Samples: Collect urine in separate containers for specific intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours post-dose). Measure the volume of each collection and store an aliquot at -80°C.
4. Sample Analysis:
-
Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the simultaneous quantification of dextromethorphan and this compound in plasma and urine.[9]
-
The method should include a simple extraction procedure, such as liquid-liquid extraction or solid-phase extraction, to isolate the analytes from the biological matrix.
5. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters for dextromethorphan and this compound from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).
-
From the urine data, calculate the cumulative amount of this compound excreted and the metabolic ratio of dextromethorphan to this compound.
Comparison of Experimental Workflows
The workflows for in vivo and in vitro studies differ significantly in their complexity and the nature of the data they generate.
Caption: In vivo vs. in vitro experimental workflows.
Conclusion
Both in vivo and in vitro studies are indispensable for a comprehensive understanding of dextromethorphan metabolism to this compound. In vitro assays provide detailed information about the enzymatic kinetics at a molecular level, which is essential for identifying the specific enzymes involved and for screening potential drug-drug interactions. In vivo studies, on the other hand, offer a complete picture of the drug's fate in a complex biological system, accounting for all physiological processes that influence its metabolism and excretion. The data from these two approaches are complementary and, when used together, provide a robust foundation for predicting a drug's metabolic profile in the broader population.
References
- 1. Dextromethorphan Versus Dextrorphan: A Quantitative Comparison of Antitussive Potency Following Separate Administration of Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of CYP2D6 in primary and secondary oxidative metabolism of dextromethorphan: in vitro studies using human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of CYP2D6 in primary and secondary oxidative metabolism of dextromethorphan: in vitro studies using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of dextromethorphan N-demethylation by human liver microsomes. Contribution of the cytochrome P450 3A (CYP3A) subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of dextromethorphan and three metabolites in plasma and urine using high-performance liquid chromatography with application to their disposition in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A urine metabolic ratio of dextromethorphan and 3-methoxymorphinan as a probe for CYP3A activity and prediction of cyclosporine clearance in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of the local anesthetic potency of (+)-3-Methoxymorphinan and lidocaine
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the local anesthetic properties of (+)-3-Methoxymorphinan and the widely used clinical standard, lidocaine. The information presented is based on available preclinical data, offering insights into the relative potency and duration of action of these two compounds.
Data Presentation: Quantitative Comparison
The following table summarizes the key parameters of local anesthetic activity for this compound and lidocaine, as determined by in vivo studies utilizing the rat sciatic nerve blockade model. It is important to note that while direct comparative studies are available, specific ED50 values for this compound are not explicitly detailed in the abstracts of the primary literature. The potency is therefore presented relative to lidocaine.
| Parameter | This compound | Lidocaine | Reference |
| Relative Potency | Less potent than lidocaine | More potent than this compound | [1] |
| Duration of Action | Longer duration than lidocaine (on an equi-potent basis) | Shorter duration than this compound (on an equi-potent basis) | [1] |
Experimental Protocols
The data presented in this guide is primarily derived from studies employing the rat sciatic nerve blockade model. This is a standard preclinical model for evaluating the efficacy of local anesthetic agents.
Rat Sciatic Nerve Blockade Model
Objective: To assess the in vivo local anesthetic potency and duration of action of a test compound by measuring the blockade of motor and sensory functions following its administration to the sciatic nerve of a rat.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Test compounds: this compound, Lidocaine hydrochloride
-
Vehicle (e.g., saline)
-
Injection syringes and needles
-
Apparatus for assessing motor function (e.g., extensor postural thrust measurement device)
-
Apparatus for assessing sensory function (e.g., thermal stimulator, von Frey filaments)
Procedure:
-
Animal Preparation: Rats are acclimatized to the experimental environment to minimize stress. The injection site, located near the sciatic notch, is shaved and disinfected.
-
Drug Administration: A predetermined volume (e.g., 0.1-0.2 mL) of the test compound at various concentrations is injected in close proximity to the sciatic nerve.[2] A control group receives an injection of the vehicle.
-
Assessment of Motor Blockade: Motor function of the injected limb is assessed at regular intervals. This can be quantified by measuring the extensor postural thrust, which evaluates the animal's ability to bear weight on the affected limb.[3]
-
Assessment of Sensory Blockade (Nociception): The response to a noxious stimulus is measured to determine the degree of sensory blockade. Common methods include applying a thermal stimulus (e.g., radiant heat) to the paw and measuring the withdrawal latency, or applying mechanical stimuli of varying force (von Frey filaments).[2][3]
-
Data Analysis: The dose of the anesthetic that produces a 50% effect (ED50) is calculated to determine potency. The duration of action is defined as the time from the onset of the block until the motor and sensory functions return to baseline levels.
Visualizations
Experimental Workflow: Rat Sciatic Nerve Blockade
Caption: Workflow for assessing local anesthetic potency using the rat sciatic nerve blockade model.
Signaling Pathway: Mechanism of Action of Local Anesthetics
Caption: Simplified signaling pathway illustrating the mechanism of action of local anesthetics.
Conclusion
The available preclinical evidence suggests that while this compound is a less potent local anesthetic than lidocaine, it offers a significantly longer duration of action.[1] This characteristic may be advantageous in clinical scenarios where prolonged analgesia is desired. Further research, including studies to determine the precise ED50 and to evaluate the toxicological profile of this compound, is warranted to fully understand its potential as a therapeutic agent. The co-administration of this compound with lidocaine has been shown to produce an additive effect on sciatic nerve blockade, suggesting potential for combination therapies.[1]
References
- 1. Dextromethorphan, 3-methoxymorphinan, and dextrorphan have local anaesthetic effect on sciatic nerve blockade in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated LC-MS/MS Methods for the Simultaneous Analysis of Dextromethorphan and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of dextromethorphan (DM) and its primary metabolites, dextrorphan (DOR), 3-methoxymorphinan (3-MM), and 3-hydroxymorphinan (3-HM) in biological matrices. The selection of an appropriate bioanalytical method is critical for pharmacokinetic, pharmacodynamic, and drug-drug interaction studies. This document aims to assist researchers in choosing a suitable method by presenting a side-by-side comparison of experimental protocols and performance characteristics.
Metabolic Pathway of Dextromethorphan
Dextromethorphan is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4. The major metabolic pathway involves O-demethylation by CYP2D6 to form dextrorphan, which is the main active metabolite.[1][2] A minor pathway involves N-demethylation by CYP3A4 to produce 3-methoxymorphinan.[3][4] Both of these metabolites can be further metabolized to 3-hydroxymorphinan.[1][2] These metabolites are then typically conjugated with glucuronic acid or sulfate before excretion.[1][2][4] Understanding this pathway is crucial for interpreting analytical results, especially in studies involving CYP2D6 or CYP3A4 inhibitors or in phenotyping studies.[5][6]
Comparison of Validated LC-MS/MS Methods
This guide compares two distinct LC-MS/MS methods for the analysis of dextromethorphan and its metabolites. Method 1 is adapted from a study by Zhou et al., focusing on a rapid UPLC-MS/MS analysis in human plasma.[7] Method 2 is based on a study by Chen et al., detailing an HPLC-MS/MS method also for human plasma.[8]
Table 1: Comparison of Method Performance Characteristics
| Parameter | Method 1 (Zhou et al.[7]) | Method 2 (Chen et al.[8]) |
| Analytes | DM, DOR, 3-MM, 3-HM | DM, DOR |
| Matrix | Human Plasma | Human Plasma |
| Linearity Range (DM) | 0.500 - 100 nM (equivalent to 136 pg/mL - 27.2 ng/mL) | 0.01 - 5 ng/mL |
| Linearity Range (DOR) | 0.500 - 100 nM (equivalent to 129 pg/mL - 25.8 ng/mL) | 0.02 - 5 ng/mL |
| Linearity Range (3-MM) | 0.500 - 100 nM (equivalent to 129 pg/mL - 25.8 ng/mL) | N/A |
| Linearity Range (3-HM) | 0.500 - 100 nM (equivalent to 122 pg/mL - 24.4 ng/mL) | N/A |
| LLOQ (DM) | 0.500 nM (136 pg/mL) | 0.01 ng/mL (10 pg/mL) |
| LLOQ (DOR) | 0.500 nM (129 pg/mL) | 0.02 ng/mL (20 pg/mL) |
| LLOQ (3-MM) | 0.500 nM (129 pg/mL) | N/A |
| LLOQ (3-HM) | 0.500 nM (122 pg/mL) | N/A |
| Intra-day Precision (%RSD) | < 11.6% | < 11% |
| Inter-day Precision (%RSD) | < 11.6% | < 11% |
| Accuracy (%) | 92.7 - 110.6% | 92.9 - 102.5% |
| Recovery (DM) | 39% | Not Reported |
| Recovery (DOR) | 83% | Not Reported |
Experimental Protocols
A generalized workflow for LC-MS/MS analysis is depicted below. This process includes sample preparation, chromatographic separation, and mass spectrometric detection.
Method 1: UPLC-MS/MS (Adapted from Zhou et al.[7])
-
Sample Preparation:
-
To 200 µL of human plasma, add 100 µL of a solution containing stable isotope-labeled internal standards in acetonitrile.
-
Add 20 µL of 4% (v/v) ammonium hydroxide.
-
Perform liquid-liquid extraction with 1 mL of n-butyl chloride.
-
Centrifuge and transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
LC System: Waters Acquity UPLC®
-
Column: Aquity UPLC® BEH C18, 1.7 µm, 2.1 mm x 100 mm
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Flow Rate: 0.250 mL/min
-
Run Time: 7 minutes
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (m/z):
-
DM: 272 > 215
-
DOR: 258 > 133
-
3-MM: 258 > 213
-
3-HM: 244 > 157
-
-
Method 2: HPLC-MS/MS (Adapted from Chen et al.[8])
-
Sample Preparation:
-
To a volume of human plasma, add the internal standard.
-
Perform liquid-liquid extraction with ethyl acetate.
-
Vortex and centrifuge the sample.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
LC System: HPLC system
-
Column: Kromasil 60-5CN, 3 µm, 2.1 × 150 mm
-
Mobile Phase: Isocratic elution with 50:50 (v/v) acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 0.2 mL/min
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole tandem mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Conclusion
Both methods presented offer sensitive and reliable approaches for the simultaneous analysis of dextromethorphan and its metabolites. Method 1, utilizing UPLC technology, provides a faster analysis time and includes the quantification of two additional metabolites, 3-methoxymorphinan and 3-hydroxymorphinan.[7] Method 2 demonstrates a very low limit of quantification for dextromethorphan and dextrorphan using a more conventional HPLC setup.[8] The choice between these methods will depend on the specific requirements of the study, including the desired turnaround time, the number of metabolites to be quantified, and the required sensitivity. For comprehensive metabolic profiling, a method similar to that of Zhou et al. would be more appropriate.[7] For studies focusing solely on the primary metabolic ratio of DM/DOR with a need for high sensitivity, a method like that of Chen et al. could be advantageous.[8] Researchers should carefully consider the validation data and experimental protocols to select the most suitable method for their application.
References
- 1. Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ricardinis.pt [ricardinis.pt]
- 3. researchgate.net [researchgate.net]
- 4. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 5. A sensitive LC-MS/MS assay for the determination of dextromethorphan and metabolites in human urine--application for drug interaction studies assessing potential CYP3A and CYP2D6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantitative analysis of dextromethorphan, dextrorphan and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Opioid Receptor Cross-Reactivity of (+)-3-Methoxymorphinan: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel compounds with opioid receptors is a critical step in early-stage drug discovery and safety assessment. This guide provides a comparative assessment of (+)-3-Methoxymorphinan's interaction with the primary opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—benchmarked against established opioid receptor ligands.
This compound is a metabolite of dextromethorphan, formed via N-demethylation.[2] Given that its precursor, dextromethorphan, lacks significant opioid receptor activity, it is highly probable that this compound also possesses a very low potential for cross-reactivity with mu, delta, and kappa opioid receptors.
Comparative Binding Affinities of Opioid Receptor Ligands
To contextualize the expected low affinity of this compound, the following table summarizes the binding affinities (Ki) of well-characterized opioid receptor agonists and antagonists for the human mu, delta, and kappa opioid receptors. Lower Ki values indicate higher binding affinity.
| Compound | Type | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |
| This compound | Metabolite of Dextromethorphan | Data not available (presumed very high/negligible affinity) | Data not available (presumed very high/negligible affinity) | Data not available (presumed very high/negligible affinity) |
| Morphine | µ-Agonist | 1.168 | >1000 | 287 |
| DAMGO | µ-Agonist | 0.537 | 273 | >10000 |
| Naloxone | Antagonist | 0.43 - 1.4 | 16 - 17 | 2.3 - 12 |
| DPDPE | δ-Agonist | 273 | 0.68 | >10000 |
| U-50,488 | κ-Agonist | 280 | >10000 | 1.2 |
Note: Ki values can vary between studies depending on the specific experimental conditions, such as the radioligand and tissue preparation used.
Experimental Protocol: Opioid Receptor Radioligand Binding Assay
The determination of a compound's binding affinity for opioid receptors is typically conducted via a competitive radioligand binding assay. This method measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to a specific receptor subtype.
I. Materials
-
Receptor Source: Cell membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the human µ, δ, or κ opioid receptor.
-
Radioligands:
-
µ-receptor: [³H]-DAMGO
-
δ-receptor: [³H]-DPDPE
-
κ-receptor: [³H]-U-69,593
-
-
Test Compound: this compound and comparator compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM Naloxone for the µ-receptor).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For quantifying radioactivity.
-
Scintillation Cocktail.
II. Methods
-
Membrane Preparation:
-
Cells expressing the target opioid receptor are harvested and homogenized in ice-cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA).
-
-
Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add the following in order:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand (typically at or near its Kd value).
-
Varying concentrations of the unlabeled test compound (e.g., this compound) or the non-specific binding control.
-
The prepared cell membranes.
-
-
The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
The incubation is terminated by rapid filtration of the assay mixture through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
The filters are placed in scintillation vials with scintillation cocktail.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The raw data (counts per minute) is used to calculate the percentage of specific binding at each concentration of the test compound.
-
A competition binding curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve.
-
The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Workflow
The following diagram illustrates the key steps in a typical opioid receptor radioligand binding assay.
Caption: Workflow of an Opioid Receptor Radioligand Binding Assay.
Conclusion
Based on the pharmacological profile of its parent compound, dextromethorphan, and the general characteristics of dextrorotatory morphinans, this compound is predicted to have a very low affinity for mu, delta, and kappa opioid receptors. This suggests a minimal likelihood of cross-reactivity and associated opioid-like effects. However, to definitively determine its binding profile, direct experimental evaluation using the detailed radioligand binding assay protocol described herein is essential. This comparative guide serves as a valuable resource for researchers initiating investigations into the pharmacological properties of this compound and other novel compounds.
References
A Comparative Analysis of the Antitussive Efficacy of (+)-3-Methoxymorphinan and Dextromethorphan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antitussive (cough-suppressing) properties of the widely used medication dextromethorphan and its metabolite, (+)-3-methoxymorphinan. The information presented is based on available experimental data to facilitate an objective evaluation for research and drug development purposes.
Introduction
Metabolic Pathway of Dextromethorphan
Dextromethorphan undergoes metabolism primarily through two pathways mediated by cytochrome P450 enzymes. The major pathway involves O-demethylation by CYP2D6 to form dextrorphan, which is also an active antitussive. A minor pathway involves N-demethylation by CYP3A4 to produce this compound.[2][3] Both of these metabolites can be further metabolized.[4]
Comparative Antitussive Efficacy
Direct comparative studies on the antitussive efficacy of this compound and dextromethorphan are notably absent in the published literature. However, by examining the available data for each compound, a strong inference can be made.
Dextromethorphan:
Dextromethorphan's efficacy as a cough suppressant is well-established through numerous preclinical and clinical studies.[4][5][6] It acts centrally on the cough center in the medulla oblongata. Its mechanism is complex and involves antagonism of N-methyl-D-aspartate (NMDA) receptors and agonism of sigma-1 receptors.[2]
Dextrorphan:
The primary metabolite of dextromethorphan, dextrorphan, also contributes to the overall antitussive effect. Studies have shown that dextrorphan possesses significant cough-suppressing activity, although it is less potent than the parent compound. A model-based analysis determined that dextrorphan has approximately 26% of the antitussive potency of dextromethorphan.[7][8]
| Compound | Relative Antitussive Potency (vs. Dextromethorphan) | Maximum Cough Inhibition | IC50 | Reference |
| Dextromethorphan | 100% | Not explicitly stated | Not explicitly stated | [7][8] |
| Dextrorphan | ~26% | 23% | 0.3 ng/mL | [7][8] |
This compound:
In contrast to dextromethorphan and dextrorphan, this compound is generally considered to be an inactive metabolite concerning antitussive effects.[9] While one source mentions it possesses "opioid-like antitussive properties," this is not substantiated with in vivo experimental data in the available literature.[10] The consensus in the broader pharmacological literature is that the role of this compound in the therapeutic effects of dextromethorphan is not fully understood but is likely minimal in terms of cough suppression.[2] It is noteworthy that this compound has been shown to have local anesthetic effects, a property it shares with dextromethorphan and dextrorphan.
Experimental Protocols
The standard preclinical model for evaluating the efficacy of potential antitussive agents is the induction of cough in conscious guinea pigs using an irritant aerosol, most commonly citric acid.
Citric Acid-Induced Cough in Guinea Pigs
Objective: To quantify the antitussive effect of a test compound by measuring the reduction in the number of coughs induced by citric acid aerosol.
Methodology:
-
Animal Acclimatization: Male Dunkin-Hartley guinea pigs are acclimatized to the experimental environment, including placement in a whole-body plethysmograph.
-
Compound Administration: Test compounds (e.g., dextromethorphan, this compound) or vehicle are administered, typically orally (p.o.) or intraperitoneally (i.p.), at a predetermined time before cough induction.
-
Cough Induction: Animals are placed in the plethysmograph, and a nebulized solution of citric acid (e.g., 0.3 M) is delivered into the chamber for a set period (e.g., 10 minutes).
-
Data Acquisition: The number of coughs is recorded by a trained observer and can be verified by analyzing the characteristic changes in airflow patterns captured by the plethysmograph.
-
Analysis: The number of coughs in the compound-treated group is compared to the vehicle-treated control group. The percentage of inhibition is calculated, and dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).
Conclusion
Based on the available scientific literature, dextromethorphan is a well-established antitussive agent with proven efficacy. Its primary metabolite, dextrorphan, also contributes to this effect, albeit with lower potency. In stark contrast, there is a lack of evidence to support a significant antitussive role for this compound. It is largely considered an inactive metabolite in the context of cough suppression. Therefore, for research and development purposes focusing on antitussive therapies, dextromethorphan and dextrorphan are the key molecules of interest within this metabolic family, while this compound is unlikely to be a viable candidate for cough suppression. Further studies directly evaluating the in vivo antitussive potential of this compound would be necessary to definitively exclude any minor contribution to the overall effect of dextromethorphan.
References
- 1. Dextromethorphan in Cough Syrup: The Poor Man's Psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 3. Dextromethorphan differentially affects opioid antinociception in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Objective and self-reported evidence of dextromethorphan antitussive efficacy in children, aged 6-11 years, with acute cough due to the common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dextromethorphan Versus Dextrorphan: A Quantitative Comparison of Antitussive Potency Following Separate Administration of Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dextromethorphan Versus Dextrorphan: A Quantitative Comparison of Antitussive Potency Following Separate Administration of Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Methoxymorphinan - Wikipedia [en.wikipedia.org]
- 10. Receptor binding, analgesic and antitussive potency of tramadol and other selected opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantioselective Analysis of Methorphan and its Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
The ability to distinguish between the enantiomers of methorphan—dextromethorphan (a common antitussive) and levomethorphan (a potent narcotic)—is of paramount importance in clinical and forensic toxicology, as well as in drug development.[1][2][3][4] This guide provides a comparative overview of analytical methods for the enantioselective analysis of methorphan and its primary metabolites, dextrorphan and levorphanol, in biological matrices.
Metabolic Pathway of Methorphan
Dextromethorphan is primarily O-demethylated by the cytochrome P450 enzyme CYP2D6 to its active metabolite, dextrorphan. It can also undergo N-demethylation. Similarly, levomethorphan is metabolized to levorphanol.[1][5] Due to the distinct pharmacological activities of these enantiomers and their metabolites, enantioselective analytical methods are crucial for accurate interpretation of clinical and forensic findings.[4]
Metabolic pathways of dextromethorphan and levomethorphan.
Comparison of Analytical Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely employed technique for the enantioselective analysis of methorphan and its metabolites due to its high sensitivity and specificity.[6] The choice of chiral stationary phase (CSP) is critical for achieving successful enantiomeric separation.
| Method | Chiral Column | Mobile Phase | Biological Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Reference |
| LC-MS/MS | Lux AMP | Acetonitrile and 5 mM aqueous ammonium bicarbonate pH 11 (50:50, v/v) | Human Blood | 0.5 - 100 | 0.5 | [3][7] |
| LC-MS/MS | Chiral CD-Ph | 0.1% formic acid-acetonitrile (gradient) | Rat Plasma, Urine, Hair | Not specified | Not specified | [1][6] |
| LC-MS/MS | Lux® 3 µm AMP | Acetonitrile/Water | Urine, Serum | 0.1 - 500 | 0.1 (serum), 5 (urine) | [5] |
| HPLC | Chiralcel® OJ | n-hexane-2-propanol-diethylamine (70:30:0.1, v/v/v) | Seized Drugs | Not specified | 2800 | [2] |
| LC-MS/MS | Lux Cellulose-3 | Methanol containing 0.1% diethylamine | Human Blood | Not specified | Not specified | [8] |
| LC-MS/MS | Chirobiotic™ V2 | Methanol/Ammonium Hydroxide/Acetic Acid (100/0.02/0.1, v/v/v) | Human Hair | 2 - 1000 (pg/mg) | 2 (pg/mg) | [6][9] |
| CE-UV | Uncoated Fused Silica Capillary | 150mM sodium phosphate pH 4.4 with 5mM HP-β-CD and 20% methanol | Human Blood | 25 - 500 | 25 | [10] |
Experimental Workflow
A typical workflow for the enantioselective analysis of methorphan and its metabolites in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.
General workflow for enantioselective analysis.
Detailed Experimental Protocols
LC-MS/MS Method using Lux AMP Column[3][7]
-
Sample Preparation (Human Blood): To 200 µL of blood, add an internal standard and perform a liquid-liquid extraction with an appropriate organic solvent. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
Chromatographic Conditions:
-
Column: Lux AMP (amylose tris(5-chloro-2-methylphenylcarbamate))
-
Mobile Phase: Isocratic elution with acetonitrile and 5 mM aqueous ammonium bicarbonate (pH 11) in a 50:50 (v/v) ratio.
-
Flow Rate: 1 mL/min.
-
-
Mass Spectrometry:
-
Mode: Scheduled Multiple Reaction Monitoring (MRM).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Transitions: Monitor specific precursor-to-product ion transitions for dextromethorphan, levomethorphan, dextrorphan, and levorphanol, as well as their deuterated internal standards.
-
LC-MS/MS Method using Chiral CD-Ph Column[1]
-
Sample Preparation (Rat Plasma, Urine, Hair):
-
Plasma: Protein precipitation with acetonitrile.
-
Urine: Dilution followed by enzymatic hydrolysis of glucuronide conjugates.
-
Hair: Digestion in an acidic solution.
-
-
Chromatographic Conditions:
-
Column: Chiral CD-Ph (phenylcarbamate-derivatized β-cyclodextrin).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Run Time: Complete chiral separation is achieved within 12 minutes.[1]
-
-
Mass Spectrometry:
-
Mode: Multiple Reaction Monitoring (MRM).
-
Ionization: ESI positive.
-
Sample Preparation for Urine and Serum using SPE[5]
-
Urine Pretreatment: Combine 200 µL of urine with 200 µL of 100 mM ammonium acetate buffer (pH 4.0), internal standard, and beta-glucuronidase. Incubate for 1 hour at 55 °C. Centrifuge and dilute the supernatant.[5]
-
Serum Pretreatment: Combine 250 µL of serum with 250 µL of 0.1% formic acid and the internal standard.[5]
-
Solid Phase Extraction (SPE):
-
SPE Plate: Strata®-X-C, 30 mg/well.
-
Condition: Methanol.
-
Equilibrate: 0.1% Formic acid in water.
-
Load: Pretreated sample.
-
Wash: 1.0% Formic acid in water, followed by 1.0% formic acid in methanol.
-
Elute: 5% Ammonium hydroxide in 50:50 methanol/acetonitrile.
-
Dry Down and Reconstitute: Evaporate the eluate and reconstitute in 40:60 acetonitrile/water.[5]
-
Conclusion
The enantioselective analysis of methorphan and its metabolites is a critical task in various scientific fields. LC-MS/MS methods utilizing polysaccharide-based or cyclodextrin-based chiral stationary phases offer the necessary selectivity and sensitivity for reliable quantification in complex biological matrices. The choice of a specific method will depend on the matrix, required sensitivity, and available instrumentation. The protocols and comparative data presented in this guide provide a solid foundation for researchers to select and implement the most appropriate analytical strategy for their specific needs.
References
- 1. Chiral analyses of dextromethorphan/levomethorphan and their metabolites in rat and human samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of an enantioselective high-performance liquid chromatography-tandem mass spectrometry method for the quantitative determination of methorphan and its O-demethylated metabolite in human blood and its application to post-mortem samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a novel enantioselective high-performance liquid chromatography-mass spectrometry method for the differentiation of dextro- and levo-methorphan and their O-demethylated metabolites in human blood and its application to post-mortem samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral analysis of dextromethorphan and levomethorphan in human hair by liquid chromatography–tandem mass spectrometry | CoLab [colab.ws]
- 10. Chiral analysis of methorphan in opiate-overdose related deaths by using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-3-Methoxymorphinan Pharmacokinetics Following Dextromethorphan and Levomethorphan Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacokinetic comparison of the metabolite (+)-3-methoxymorphinan (3-MM) following the administration of its two precursors: the antitussive agent dextromethorphan (DM) and the opioid analgesic levomethorphan (LM). This document summarizes available quantitative data, outlines experimental protocols for pharmacokinetic analysis, and visualizes the metabolic pathways and experimental workflows.
Introduction
Dextromethorphan and levomethorphan are stereoisomers, with dextromethorphan being the dextrorotatory enantiomer and levomethorphan the levorotatory enantiomer of methorphan. Both undergo N-demethylation to form this compound, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[1][2] However, the predominant metabolic pathways for each parent compound differ significantly, leading to varied pharmacokinetic profiles of 3-MM.
Metabolic Pathways
Dextromethorphan is primarily metabolized in the liver. The main metabolic route is O-demethylation by CYP2D6 to form dextrorphan, an active metabolite with antitussive properties.[1] A secondary pathway involves N-demethylation by CYP3A4 to produce this compound.[1][2] The efficiency of the primary pathway is dependent on the individual's CYP2D6 phenotype, with poor metabolizers exhibiting a reduced capacity for O-demethylation and consequently a potential increase in the N-demethylation pathway.
Levomethorphan, a potent opioid analgesic, also undergoes metabolism to this compound.[2] It is primarily considered a prodrug of levorphanol, a powerful opioid agonist.[3] While the formation of 3-MM from levomethorphan is established, comprehensive human pharmacokinetic data for this specific metabolite following levomethorphan administration is limited in publicly available literature.
Metabolic pathways of Dextromethorphan and Levomethorphan.
Pharmacokinetic Data Comparison
Quantitative pharmacokinetic data for this compound following dextromethorphan administration is available, particularly highlighting the influence of CYP2D6 metabolizer status. In contrast, specific human pharmacokinetic parameters for 3-MM after levomethorphan administration are not well-documented in the reviewed literature.
A study in rats provided some comparative data on the concentration of the N-demethylated metabolite in hair samples four weeks after administration of dextromethorphan and levomethorphan. The concentration of the N-demethyl metabolite was significantly lower after levomethorphan administration (2.6 ng/mg) compared to dextromethorphan administration (25.1 ng/mg), suggesting a less prominent role of N-demethylation in the metabolism of levomethorphan.
Table 1: Pharmacokinetic Parameters of this compound Following Dextromethorphan Administration in Humans
| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) | Reference |
| Cmax | ~10-fold less than dextrorphan | Levels peaked at 0.03 nmol/ml 24 hours post-dosing | [4] |
| AUC | Lower than in PMs | Higher than in EMs | [4] |
Note: Specific Cmax and AUC values for 3-MM in EMs are often low or undetectable due to rapid further metabolism. Data for levomethorphan is not available for direct comparison.
Experimental Protocols
The quantification of this compound and its parent compounds in biological matrices is crucial for pharmacokinetic studies. The following outlines a typical experimental workflow and analytical methodologies.
General workflow for a pharmacokinetic study.
Sample Collection and Preparation
For pharmacokinetic analysis of dextromethorphan and its metabolites, blood samples are typically collected at various time points post-administration. Plasma is then separated for analysis. Urine samples can also be collected to assess excretion profiles.
A common sample preparation method is liquid-liquid extraction . For instance, plasma samples can be alkalinized and extracted with an organic solvent mixture. The organic layer is then evaporated and the residue reconstituted for analysis.
Analytical Methods
Several validated analytical methods are available for the simultaneous determination of dextromethorphan and its metabolites, including this compound.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method offers good sensitivity and is widely used. A C18 or cyano column can be employed for separation with a mobile phase consisting of an acetonitrile and buffer solution.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique provides high sensitivity and selectivity, allowing for the detection of low concentrations of metabolites. It is often the method of choice for detailed pharmacokinetic studies.
-
Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS is another powerful tool for the quantification of these compounds, often requiring derivatization of the analytes.
Conclusion
The formation of this compound is a shared metabolic pathway for both dextromethorphan and levomethorphan, mediated by CYP3A4. However, the available data strongly suggests that this is a minor pathway for dextromethorphan, particularly in extensive CYP2D6 metabolizers, and likely an even less significant route for levomethorphan, which is primarily metabolized to levorphanol.
The significant lack of human pharmacokinetic data for this compound following levomethorphan administration presents a notable gap in the literature. Further research, utilizing sensitive and specific analytical methods such as UPLC-MS/MS, is required to fully characterize and compare the pharmacokinetic profiles of this metabolite from both precursor drugs. Such studies would provide valuable insights for drug development professionals and researchers in understanding the complete metabolic fate of these widely used and clinically important compounds.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling (+)-3-Methoxymorphinan
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of (+)-3-Methoxymorphinan. Given that this is a pharmaceutical-related compound with unknown potency, a highly cautious approach is mandatory to ensure personnel safety and regulatory compliance.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Exposure Level | Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Low | Handling sealed containers, visual inspection. | Single pair of nitrile gloves.[2] | Safety glasses with side shields.[2][3] | Not generally required. | Standard lab coat. |
| Moderate | Weighing, preparing solutions in a ventilated enclosure. | Double pair of nitrile gloves.[2] | Safety goggles.[3] | Fitted N95 or P100 respirator.[2] | Disposable gown or Tyvek® coverall.[4] |
| High | Potential for spills, large quantity handling, milling. | Double pair of nitrile gloves.[2] | Face shield and safety goggles.[2] | Powered Air-Purifying Respirator (PAPR) or Self-Contained Breathing Apparatus (SCBA).[4] | Encapsulating suit (e.g., Tychem®).[4] |
Note: The selection of PPE is contingent on a thorough risk assessment of the specific procedure to be performed.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
2.1. Pre-Handling Preparations
-
Controlled Access: Ensure the handling area is a designated, controlled-access zone.
-
Decontamination Supplies: Prepare a decontamination solution (e.g., 10% bleach solution followed by 70% ethanol) and waste disposal bags.
-
Emergency Plan: Verify that all personnel are aware of the emergency procedures, including spill response and first aid. An eyewash station and safety shower must be accessible.
-
PPE Donning: Don the appropriate PPE as specified in Table 1, ensuring a proper fit for all equipment.
2.2. Handling Procedures
-
Ventilated Enclosure: All manipulations of this compound powder must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation exposure.[1]
-
Weighing: Use a dedicated analytical balance within the ventilated enclosure. Use anti-static weighing dishes to minimize powder dispersal.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the powder to avoid aerosolization.
-
Avoid Contamination: Use dedicated spatulas and glassware. Do not touch door handles, pens, or other surfaces with gloved hands that have been in contact with the compound.
2.3. Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.
-
Waste Disposal: Segregate and dispose of all contaminated materials as potent compound waste according to the disposal plan (see Section 3).
-
PPE Doffing: Remove PPE in the designated doffing area, avoiding self-contamination. Dispose of disposable PPE immediately.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE.[3]
Disposal Plan
This compound is likely classified as a controlled substance in many jurisdictions. As such, its disposal must adhere to strict regulatory requirements to prevent diversion.[5][6]
3.1. Waste Segregation
-
Contaminated Solids: Used gloves, bench paper, disposable gowns, and other contaminated solid materials should be placed in a clearly labeled, sealed plastic bag or container.
-
Contaminated Sharps: Needles and syringes must be placed in a puncture-resistant sharps container.
-
Unused Compound: Expired or unwanted this compound must be segregated from the active inventory and clearly labeled for disposal.[5]
3.2. Disposal Methods
-
Non-Recoverable Waste: For non-recoverable residual amounts in empty containers, the container may be disposed of in a biohazard sharps container after ensuring it is empty.[5]
-
Recoverable/Unused Compound: Disposal of recoverable or unused this compound must be handled by a licensed reverse distributor or through a witnessed destruction process in accordance with institutional and regulatory guidelines (e.g., DEA in the United States).[5][7][8] Do not dispose of this compound down the drain or in regular trash.[5][9] The process often requires documentation and the presence of two authorized individuals.[5]
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of the safe handling and disposal process for this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. ems.gov [ems.gov]
- 2. Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Protection against fentanyl & other opioids [dupont.ca]
- 5. research-compliance.umich.edu [research-compliance.umich.edu]
- 6. Handling Controlled Substances in the Lab | Lab Manager [labmanager.com]
- 7. Controlled Substance Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. Controlled Substances Disposal - Environmental Marketing Services [emsllcusa.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
